LUF7244
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C20H15ClN2O3 |
|---|---|
Poids moléculaire |
366.8 g/mol |
Nom IUPAC |
2-[4-(3-chlorobenzoyl)phenoxy]-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C20H15ClN2O3/c21-16-4-1-3-15(11-16)20(25)14-6-8-18(9-7-14)26-13-19(24)23-17-5-2-10-22-12-17/h1-12H,13H2,(H,23,24) |
Clé InChI |
KKKJYDOHVKIIQP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C(=O)C2=CC=C(C=C2)OCC(=O)NC3=CN=CC=C3 |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of LUF7244 on hERG Channels
This technical guide provides a comprehensive overview of the mechanism of action of LUF7244, a small molecule activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel (Kv11.1). The content herein is intended for researchers, scientists, and drug development professionals engaged in cardiovascular safety pharmacology and drug discovery.
Core Mechanism of Action
This compound functions as a negative allosteric modulator and activator of the hERG Kv11.1 channel.[1][2][3][4] Its primary mechanism involves a concentration-dependent increase of the hERG current (IKv11.1) by inhibiting the channel's rapid inactivation process.[1][2][5] This modulation results in a significant increase in the steady-state current at the end of depolarization and alters tail current kinetics.[1]
Molecular docking and dynamics simulations predict that this compound binds at the interface between two adjacent subunits of the hERG channel, specifically between the pore helices.[1] This binding is thought to stabilize the channel in its conductive state.[1] Key amino acid residues predicted to be involved in the binding of this compound include F557 on the S5 helix, F619 on the P-helix, and Y652 on the S6 helix from a neighboring subunit.[1] Additionally, close contacts with the selectivity filter residue T623 and S649 (S6) are anticipated.[1]
A significant consequence of this allosteric modulation is the ability of this compound to decrease the binding affinity of several known hERG channel blockers, including dofetilide, cisapride, astemizole, and sertindole.[1] This suggests that this compound may counteract the proarrhythmic effects of these drugs by preventing their blockade of the hERG channel.[1][4]
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on hERG and other cardiac ion channels as reported in the literature.
| Parameter | Concentration(s) | Effect | Cell Type | Reference |
| hERG (Kv11.1) Current | 0.5, 3, and 10 µM | Concentration-dependent increase in steady-state current | HEK-hERG | [1] |
| 10 µM | Doubled IKr | Canine ventricular cardiomyocytes | [2][5][6] | |
| 30 µM | 10.1-fold increase in maximal step conductance (K+ solution) | CHO-hERG | [7] | |
| 30 µM | 4.9-fold increase in tail conductance (K+ solution) | CHO-hERG | [7] | |
| Action Potential Duration (APD) | 10 µM | Shortened by approximately 50% | Human and canine cardiomyocytes | [2][5] |
| Other Ion Channels | 10 µM | No effect on IKIR2.1 | KWGF cells | [1] |
| 10 µM | No effect on INav1.5 | HEK-Nav1.5 | [1][2][5] | |
| 10 µM | No effect on ICa-L | Canine ventricular cardiomyocytes | [2][5][6] | |
| 10 µM | No effect on IKs | Canine ventricular cardiomyocytes | [2][5][6] |
Experimental Protocols
The characterization of this compound's effects on hERG channels has primarily been conducted using whole-cell patch clamp electrophysiology.
3.1. Cell Preparations
-
HEK-hERG: A human embryonic kidney (HEK293) cell line stably expressing the human Kv11.1 channel was used for measuring human IKv11.1.[1]
-
Cardiomyocytes: Cardiomyocytes derived from human induced pluripotent stem cells (hiPSC-CMs) and isolated ventricular cardiomyocytes from dogs were used to study the effects on native IKr and action potentials.[1][2]
-
Other Cell Lines: HEK-Nav1.5 cells (for INav1.5) and KWGF cells (for IKIR2.1) were used for selectivity profiling.[1] CHO-hERG cells have also been utilized in automated patch-clamp systems.[8][9]
3.2. Electrophysiology
-
Technique: The whole-cell configuration of the patch-clamp technique was employed for current recording.[1]
-
Amplifier and Software: Currents were recorded using an Axon-patch 200B amplifier and analyzed with ClampFit 10.2 software.[1]
-
Recording Temperature: Measurements of IKv11.1, IKIR2.1, INav1.5, and ICa-L were conducted at room temperature (22°C).[1] Action potential and IK recordings were performed at a physiological temperature of 37°C.[1]
-
Voltage-Clamp Protocols: To elicit hERG currents, a specific voltage protocol was applied. A representative protocol involves holding the cell at a negative potential, followed by a depolarizing step to various positive potentials to activate the channels, and then a repolarizing step to a negative potential to measure the tail current.[1]
3.3. Solutions
-
The specific compositions of the internal (pipette) and external (bath) solutions are critical for isolating the hERG current. While detailed compositions are provided in the primary literature, they typically involve potassium-based solutions to set the potassium equilibrium potential. In some automated patch-clamp experiments, equimolar cesium (Cs+) solutions have been used as an alternative charge carrier to K+ to increase the measured conductance.[8][9]
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for whole-cell patch-clamp analysis of this compound.
Caption: Proposed mechanism of this compound action on the hERG channel.
Conclusion
This compound is an activator of the hERG potassium channel that operates through a distinct allosteric mechanism. By binding to a site at the subunit interface, it stabilizes the channel in a conductive state, primarily by inhibiting rapid C-type inactivation. This action not only increases the repolarizing IKr current but also reduces the affinity of high-potency blockers. These properties make this compound and similar hERG activators a promising class of compounds for potentially counteracting drug-induced QT prolongation and treating certain forms of long QT syndrome.[4][6] Further research into the precise molecular interactions and the development of activators with optimized pharmacokinetic and pharmacodynamic profiles are warranted.
References
- 1. This compound, an allosteric modulator/activator of Kv11.1 channels, counteracts dofetilide‐induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an allosteric modulator/activator of Kv 11.1 channels, counteracts dofetilide-induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological activation of the hERG K+ channel for the management of the long QT syndrome: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recording ten-fold larger IKr conductances with automated patch clamping using equimolar Cs+ solutions - PMC [pmc.ncbi.nlm.nih.gov]
LUF7244 Structure-Activity Relationship: A Technical Guide to a Novel hERG Channel Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
LUF7244 is a novel small molecule that acts as a negative allosteric modulator and activator of the Kv11.1 (hERG) potassium channel.[1][2][3] The hERG channel is a critical component of cardiac repolarization, and its blockade by various drugs can lead to life-threatening arrhythmias, such as Torsades de Pointes (TdP).[1][2][3] this compound has demonstrated the ability to counteract the effects of hERG channel blockers, suggesting its potential as a therapeutic agent to mitigate the proarrhythmic risk of other drugs.[1][2][3] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of the chemical scaffold to which this compound belongs, based on available scientific literature. Due to the limited public data on this compound analogs, this guide will focus on the closely related analog, LUF7346, and its derivatives to elucidate the key structural features governing activity at the hERG channel.
Core Scaffold and Mechanism of Action
This compound and LUF7346 share a common benzophenone-based scaffold. LUF7346, for which extensive SAR data is available, has the chemical name 2-[4-(2-Bromo-benzoyl)-phenoxy]-N-pyridin-3-yl-acetamide.[4] this compound is understood to be a structural isomer, likely differing in the position of the bromine atom on the benzoyl ring.
These compounds exert their effects on the hERG channel through allosteric modulation.[1][2][3] Molecular docking studies predict that this compound binds to a site between the pore helices of two adjacent subunits of the hERG channel, stabilizing the channel in its conductive state. This allosteric binding is believed to reduce the affinity of orthosteric hERG channel blockers, such as dofetilide, thereby rescuing the channel's function.
Structure-Activity Relationship of LUF7346 Analogs
The following tables summarize the structure-activity relationship of three series of LUF7346 derivatives, as reported by de Groot et al. (2021). The activity is presented as the pIC₅₀ for the displacement of [³H]dofetilide from the hERG channel, a measure of the compound's ability to allosterically modulate the binding of a known hERG blocker.
Series 1: Modifications on the Benzoyl Ring
| Compound | R | pIC₅₀ |
| LUF7346 | 2-Br | 5.8 |
| 5a | 2-F | 5.5 |
| 5b | 2-Cl | 5.7 |
| 5c | 2-I | 5.9 |
| 5d | 2-CH₃ | 5.4 |
| 5e | 2-OCH₃ | 5.3 |
| 5f | 3-Br | 5.6 |
| 5g | 4-Br | 5.2 |
| 5h | H | 5.1 |
Series 2: Modifications on the Phenoxy Ring
| Compound | R | pIC₅₀ |
| 6a | 2-CH₃ | 5.7 |
| 6b | 3-CH₃ | 5.9 |
| 6c | 2-Cl | 5.8 |
| 6d | 3-Cl | 6.0 |
| 6e | 2,5-diCl | 6.2 |
| 6f | 3,5-diCl | 6.3 |
| 6g | 2-OCH₃ | 5.6 |
| 6h | 3-OCH₃ | 5.8 |
| 6i | 2,5-diOCH₃ | 5.9 |
| 6j | 3,5-diOCH₃ | 6.1 |
| 6k | 3-CF₃ | 6.4 |
Series 3: Modifications on the Pyridinylacetamide Moiety
| Compound | R | pIC₅₀ |
| 9a | 2-pyridinyl | 5.4 |
| 9b | 4-pyridinyl | 5.1 |
| 9c | phenyl | 5.6 |
| 9d | 4-fluorophenyl | 5.7 |
| 9e | 4-chlorophenyl | 5.8 |
| 9f | 4-methylphenyl | 5.5 |
| 9g | 4-methoxyphenyl | 5.3 |
| 9h | 3-chlorophenyl | 5.9 |
| 9i | 3,4-dichlorophenyl | 6.1 |
Experimental Protocols
Radioligand Binding Assay for hERG Allosteric Modulation
This protocol is based on the methodology described for assessing the allosteric modulation of [³H]dofetilide binding to the hERG channel.
1. Membrane Preparation:
-
HEK293 cells stably expressing the hERG channel are harvested.
-
Cells are homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged.
-
The resulting pellet containing the cell membranes is resuspended in a suitable buffer and stored at -80°C.
2. Binding Assay:
-
Membrane preparations (containing a specific amount of protein) are incubated with a fixed concentration of [³H]dofetilide (e.g., 5 nM).
-
Test compounds (analogs of LUF7346) are added at varying concentrations.
-
The incubation is carried out in a binding buffer (e.g., 50 mM Tris-HCl, 10 mM KCl, 1 mM MgCl₂, pH 7.4) for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C).
-
Non-specific binding is determined in the presence of a high concentration of a known hERG blocker (e.g., 10 µM astemizole).
3. Filtration and Measurement:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
4. Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC₅₀ values (concentration of test compound that inhibits 50% of the specific binding of [³H]dofetilide) are determined by non-linear regression analysis of the concentration-response curves.
-
pIC₅₀ values are calculated as the negative logarithm of the IC₅₀ values.
Electrophysiological Assessment of hERG Channel Activity
This protocol outlines a general approach for measuring hERG currents using whole-cell patch-clamp electrophysiology.
1. Cell Culture:
-
HEK293 cells stably expressing the hERG channel are cultured on glass coverslips.
2. Electrophysiology Setup:
-
Coverslips are transferred to a recording chamber on the stage of an inverted microscope.
-
Cells are perfused with an external solution (e.g., containing in mM: 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 glucose, 10 HEPES, pH 7.4 with NaOH).
-
Patch pipettes are pulled from borosilicate glass and filled with an internal solution (e.g., containing in mM: 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP, pH 7.2 with KOH).
3. Whole-Cell Recording:
-
The whole-cell configuration of the patch-clamp technique is established.
-
hERG currents are elicited by a specific voltage-clamp protocol. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.
-
The effect of this compound or its analogs is assessed by perfusing the cells with the compound at various concentrations and measuring the changes in the hERG current amplitude and kinetics.
4. Data Analysis:
-
Current amplitudes are measured at specific points in the voltage protocol.
-
Concentration-response curves are generated to determine the EC₅₀ (concentration of the compound that produces 50% of the maximal effect) for current activation.
Visualizations
Signaling Pathway of hERG Modulation
References
- 1. A new hERG allosteric modulator rescues genetic and drug-induced long-QT syndrome phenotypes in cardiomyocytes from isogenic pairs of patient induced pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. This compound, an allosteric modulator/activator of Kv11.1 channels, counteracts dofetilide‐induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Discovery and Profile of LUF7244: A Novel Kv11.1 Channel Modulator
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
LUF7244 is a novel small molecule that has been identified as a negative allosteric modulator (NAM) and activator of the Kv11.1 (hERG) potassium channel. Its discovery presents a promising therapeutic strategy for mitigating the risk of drug-induced cardiac arrhythmias, specifically Torsades de Pointes (TdP), which is often associated with the blockade of the hERG channel. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental findings related to this compound. While the specific chemical synthesis of this compound is not publicly disclosed, this paper will delve into the available data on its biological activity and therapeutic potential.
Discovery and Rationale
The discovery of this compound was driven by the need to counteract the proarrhythmic effects of various drugs that unintentionally block the Kv11.1 (hERG) potassium channel.[1] Blockade of this channel leads to a prolongation of the cardiac action potential and the QT interval on an electrocardiogram, increasing the risk of potentially fatal Torsades de Pointes (TdP) arrhythmias.[2] this compound was developed to act as a negative allosteric modulator, a compound that binds to a site on the channel protein distinct from the primary binding site of blocking drugs (orthosteric site).[1] The rationale was that such a molecule could reduce the affinity of blocking drugs and/or independently activate the channel, thereby restoring normal cardiac repolarization.
Chemical Properties
While the detailed chemical synthesis of this compound is not described in the public domain, its two-dimensional chemical structure has been disclosed.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | Not Publicly Available |
| Molecular Formula | Not Publicly Available |
| Molecular Weight | Not Publicly Available |
| Canonical SMILES | Not Publicly Available |
Mechanism of Action and Signaling Pathway
This compound functions as a negative allosteric modulator and an activator of the Kv11.1 channel.[2][3] Its primary mechanism involves inhibiting the inactivation of the channel, which leads to an increased potassium ion (K+) efflux during the repolarization phase of the cardiac action potential.[2][3] This enhanced outward current helps to shorten the action potential duration and counteract the effects of hERG channel blockers like dofetilide (B1670870).
The following diagram illustrates the proposed mechanism of action of this compound on the Kv11.1 channel.
Caption: Proposed mechanism of action of this compound on the Kv11.1 channel.
Preclinical Data
In Vitro Studies
In vitro experiments have demonstrated the efficacy of this compound in modulating Kv11.1 channel activity.
Table 2: Summary of In Vitro Effects of this compound
| Parameter | Cell Type | Concentration | Effect | Reference |
| IKv11.1 (hERG current) | HEK293 cells expressing hERG | 0.5 - 10 µM | Concentration-dependent increase | [2][3] |
| Action Potential Duration | Human iPSC-derived cardiomyocytes | 10 µM | ~50% shortening | [2] |
| Action Potential Duration | Canine isolated ventricular cardiomyocytes | 10 µM | ~50% shortening | [2] |
| Dofetilide-induced Early Afterdepolarizations (EADs) | Human iPSC-derived and canine cardiomyocytes | 10 µM | Inhibition | [2] |
| IKr (rapid delayed rectifier K+ current) | Canine cardiomyocytes | Not specified | Doubled | [2] |
| Other Ion Channels (IKIR2.1, INav1.5, ICa-L, IKs) | Not specified | 10 µM | No effect | [2] |
In Vivo Studies
In vivo studies in a canine model of chronic atrioventricular block, which is highly sensitive to drug-induced arrhythmias, have confirmed the antiarrhythmic potential of this compound.
Table 3: Summary of In Vivo Effects of this compound in a Canine Model
| Parameter | Condition | Dosage | Effect | Reference |
| Dofetilide-induced Torsades de Pointes | Chronic Atrioventricular Block | Not specified | Prevented in 5 out of 7 animals | [2] |
| QTc Interval | Sinus Rhythm | 2.5 mg·kg⁻¹·15 min⁻¹ | Non-significant shortening (-6.8%) | [2] |
| Peak Plasma Level | Sinus Rhythm | Not specified | 1.75 ± 0.80 µM | [2][3] |
| Peak Plasma Level | Chronic Atrioventricular Block | Not specified | 2.34 ± 1.57 µM | [2][3] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is a generalized representation based on standard electrophysiological techniques often used in the cited studies.
Caption: Generalized workflow for whole-cell patch-clamp experiments.
In Vivo Canine Model of Torsades de Pointes
The following workflow outlines the key steps in the in vivo canine model used to assess the efficacy of this compound.
Caption: Experimental workflow for the in vivo canine arrhythmia model.
Chemical Synthesis of this compound
Despite a comprehensive search of the scientific literature and patent databases, the specific chemical synthesis pathway for this compound has not been publicly disclosed. The synthesis of novel small molecule modulators of ion channels often involves multi-step organic chemistry processes, which are typically proprietary information during the drug development phase.
Conclusion and Future Directions
This compound represents a significant advancement in the field of cardiac safety pharmacology. Its unique mechanism as a negative allosteric modulator of the Kv11.1 channel offers a promising new approach to counteract the life-threatening proarrhythmic effects of a wide range of medications. The preclinical data strongly support its potential as a co-therapeutic agent to improve the safety profile of drugs that are essential for treating various diseases but carry a risk of QT prolongation.
Future research should focus on elucidating the precise binding site of this compound on the Kv11.1 channel through structural biology studies. Furthermore, long-term safety and efficacy studies in additional preclinical models are warranted to pave the way for potential clinical development. The disclosure of its chemical synthesis would also enable further medicinal chemistry efforts to optimize its potency and pharmacokinetic properties.
References
LUF7244 Modulation of Kv11.1 Channel Gating: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacological modulation of the Kv11.1 (hERG) potassium channel by LUF7244. This compound is identified as a negative allosteric modulator and activator of the Kv11.1 channel, a critical component in cardiac repolarization. Blockade of this channel is a known cause of drug-induced cardiac arrhythmias.[1][2][3] this compound presents a potential therapeutic strategy to counteract the proarrhythmic effects of drugs that inhibit the Kv11.1 channel.[1][4]
Core Mechanism of Action
This compound functions by allosterically modulating the Kv11.1 channel to increase the potassium current (I_Kv11.1). Molecular docking and dynamics simulations predict that this compound binds to a site between the pore helices of two adjacent subunits of the channel.[1] This interaction is thought to stabilize the channel in its conductive state, primarily by inhibiting the process of inactivation.[1][3] This leads to an overall increase in the current conducted by the channel.
The proposed mechanism involves interactions with key amino acid residues, including F557 in the S5 helix, F619 in the P-helix, Y652 in the S6 helix, and T623 in the selectivity filter.[1] By stabilizing the open state, this compound effectively counteracts the effects of channel blockers like dofetilide (B1670870).
Quantitative Data Summary
The following tables summarize the key quantitative effects of this compound on Kv11.1 channel function and related physiological parameters as documented in preclinical studies.
Table 1: In Vitro Electrophysiological Effects of this compound
| Parameter | Species/Cell Type | Concentration | Effect | Reference |
| I_Kv11.1 | Human (HEK293 cells) | 0.5–10 μM | Concentration-dependent increase | [1][3] |
| I_Kr | Canine Cardiomyocytes | 10 μM | Doubled the current | [1][3] |
| Action Potential Duration (APD) | Human iPSC-CMCs & Canine Cardiomyocytes | 10 μM | Shortened by ~50% | [1][3] |
| I_KIR2.1, I_Nav1.5, I_Ca-L, I_Ks | - | 10 μM | No effect | [1][3] |
Table 2: In Vivo Electrophysiological Effects of this compound in a Canine Model
| Parameter | Condition | Dosage | Effect | Reference |
| QTc Interval | Sinus Rhythm | 2.5 mg·kg⁻¹·15 min⁻¹ | -6.8% (non-significant shortening) | [1][3] |
| RR Interval | Sinus Rhythm | 2.5 mg·kg⁻¹·15 min⁻¹ | Decrease from 581±21 ms (B15284909) to 516±13 ms | [4] |
| QTc Interval | Sinus Rhythm | 2.5 mg·kg⁻¹·15 min⁻¹ | Decrease from 302±13 ms to 281±11 ms | [4] |
| Right Ventricular MAPD | Sinus Rhythm | 2.5 mg·kg⁻¹·15 min⁻¹ | Decrease from 174±16 ms to 160±12 ms | [4] |
| Left Ventricular MAPD | Sinus Rhythm | 2.5 mg·kg⁻¹·15 min⁻¹ | Decrease from 198±17 ms to 181±11 ms | [4] |
| Dofetilide-induced Torsades de Pointes | Chronic Atrioventricular Block | 2.5 mg·kg⁻¹·15 min⁻¹ | Prevented in 5 out of 7 animals | [1][3] |
Table 3: Pharmacokinetic Parameters of this compound in a Canine Model
| Parameter | Condition | Value (μM) | Reference |
| Peak Plasma Level | Sinus Rhythm | 1.75 ± 0.80 | [1][3] |
| Peak Plasma Level | Chronic Atrioventricular Block | 2.34 ± 1.57 | [1][3] |
Experimental Protocols
In Vitro Electrophysiology
Cell Preparation:
-
Human embryonic kidney (HEK293) cells stably expressing the human Kv11.1 channel were used for patch-clamp experiments.
-
Cardiomyocytes were isolated from canine ventricles and derived from human induced pluripotent stem cells (hiPSC-CMCs).
Whole-Cell Patch Clamp:
-
Voltage-Clamp: To measure I_Kv11.1, cells were held at a holding potential of -80 mV. Depolarizing steps were applied to various test potentials to elicit channel activation. The effect of this compound was assessed by comparing currents before and after drug application.
-
Current-Clamp: Action potentials were recorded in isolated cardiomyocytes by injecting 2 ms current pulses at a frequency of 0.5 Hz. Changes in action potential duration (APD) were measured.
-
Solutions: The bath solution (extracellular) typically contained (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4. The pipette solution (intracellular) typically contained (in mM): 110 K-aspartate, 20 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, and 5 MgATP, with the pH adjusted to 7.2.
-
Temperature: All in vitro experiments were performed at 37°C.
In Vivo Studies in a Canine Model
Animal Model:
-
Anesthetized dogs were used, either in normal sinus rhythm or with surgically induced chronic atrioventricular block, the latter being a model sensitive to Torsades de Pointes arrhythmia.
Data Acquisition:
-
Electrocardiograms (ECG) and monophasic action potentials (MAP) from the right and left ventricles were continuously recorded.
-
ECG parameters (RR, PQ, QRS, QT intervals) were measured, and the QT interval was corrected for heart rate using Van de Water's formula (QTc = QT − 0.087 * (RR − 1000)).
-
This compound was administered intravenously.
-
In the arrhythmia model, the I_Kr blocker dofetilide (0.025 mg/kg over 5 min) was infused to induce Torsades de Pointes. The efficacy of this compound was tested in a prevention protocol where it was administered prior to dofetilide.
Visualized Pathways and Workflows
The following diagrams illustrate the mechanism of action of this compound and its experimental workflow.
Caption: Mechanism of this compound on Kv11.1 channel gating states.
Caption: Experimental workflow for evaluating this compound's effects.
Caption: this compound and dofetilide in rescuing Kv11.1 trafficking.[5]
References
- 1. This compound, an allosteric modulator/activator of Kv11.1 channels, counteracts dofetilide‐induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an allosteric modulator/activator of Kv 11.1 channels, counteracts dofetilide-induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound plus Dofetilide Rescues Aberrant Kv11.1 Trafficking and Produces Functional IKv11.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of LUF7244: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of LUF7244, a novel negative allosteric modulator and activator of the Kv11.1 (hERG) potassium channel. The data and protocols summarized herein are essential for understanding its mechanism of action and potential therapeutic applications in mitigating the proarrhythmic effects of other drugs.
Core Mechanism of Action
This compound functions as a negative allosteric modulator of the Kv11.1 channel.[1] Its primary mechanism involves inhibiting the channel's inactivation process, which leads to a concentration-dependent increase in the potassium current (I_Kv11.1).[2][3] This enhanced potassium efflux contributes to shortening the cardiac action potential duration. Furthermore, this compound alters the binding of orthosteric channel blockers, such as dofetilide, cisapride, and astemizole, effectively decreasing their affinity for the channel.[4][5] This unique property allows this compound to counteract the QT-prolonging and proarrhythmic effects of these drugs.[4][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on this compound.
Table 1: Electrophysiological Effects of this compound on Cardiac Ion Channels
| Channel/Current | Cell Type | This compound Concentration | Observed Effect |
| Kv11.1 (hERG) / I_Kv11.1 | HEK-hERG Cells | 0.5, 3, 10 µM | Concentration-dependent increase in steady-state current.[2][4] |
| I_Kr | Canine Ventricular Cardiomyocytes | 10 µM | Doubled the current density.[2][7] |
| I_KIR2.1 | Not specified | 10 µM | No effect.[2][7] |
| I_Nav1.5 | Not specified | 10 µM | No effect.[2][7] |
| I_Ca-L | Not specified | 10 µM | No effect.[2][7] |
| I_Ks | Not specified | 10 µM | No effect.[2][7] |
Table 2: Cellular Effects of this compound on Cardiomyocytes
| Parameter | Cell Type | This compound Concentration | Observed Effect |
| Action Potential Duration (APD) | Human and Canine Cardiomyocytes | 10 µM | Shortened by approximately 50%.[2][7] |
| Action Potential Duration (APD) | Neonatal Rat Ventricular Myocytes | Not specified | Induced APD shortening.[4] |
| Early Afterdepolarizations (EADs) | Canine Ventricular Cardiomyocytes | 3, 10 µM | Suppressed dofetilide-induced EADs.[4] |
| Early Afterdepolarizations (EADs) | Human iPSC-derived Cardiomyocytes | Not specified | Inhibited dofetilide-induced EADs.[2][7] |
| Kv11.1 Protein Trafficking | HEK cells (G601S mutant) | 10 µM (with 1 µM dofetilide) | Rescued trafficking of the mutant channel to the membrane.[8] |
Signaling and Mechanistic Pathways
The diagrams below illustrate the proposed mechanism of action for this compound and a typical experimental workflow for its characterization.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound, an allosteric modulator/activator of Kv 11.1 channels, counteracts dofetilide-induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an allosteric modulator/activator of Kv11.1 channels, counteracts dofetilide‐induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Service not available - Information and Technology Services (ITS) - Utrecht University [uu.nl]
- 8. This compound plus Dofetilide Rescues Aberrant Kv11.1 Trafficking and Produces Functional IKv11.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
LUF7244 as a Negative Allosteric Modulator of Kv11.1 Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LUF7244 is a synthetic organic compound identified as a negative allosteric modulator (NAM) and activator of the Kv11.1 (hERG) potassium channel.[1][2][3] Its unique mechanism of action offers a promising therapeutic strategy to counteract the proarrhythmic side effects of various drugs that block the hERG channel, a common cause of drug-induced long QT syndrome.[3][4] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visual representations of its functional effects and experimental workflows.
Mechanism of Action
This compound functions as a negative allosteric modulator that paradoxically acts as an activator of the Kv11.1 channel.[1][2] It binds to a site distinct from the primary binding pocket of orthosteric hERG channel blockers like dofetilide (B1670870).[3] This allosteric interaction is predicted to be between the pore helices of two adjacent subunits of the channel, involving favorable interactions with aromatic residues F557, F619, and Y652.[5] This binding stabilizes the channel in a conductive state.[5]
The primary functional consequence of this compound binding is the inhibition of channel inactivation, leading to a concentration-dependent increase in the outward potassium current (IKv11.1).[1][2][5] By increasing the hERG current, this compound can effectively counteract the effects of channel blockers, thereby shortening the action potential duration and suppressing early afterdepolarizations (EADs), which are cellular precursors to lethal arrhythmias like Torsades de Pointes (TdP).[1][4][6]
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro and in vivo studies on this compound.
Table 1: In Vitro Electrophysiological Effects of this compound
| Parameter | Cell Type | Concentration | Effect | Reference |
| IKv11.1 | HEK-hERG cells | 0.5-10 µM | Concentration-dependent increase | [1][5] |
| IKr | Canine ventricular cardiomyocytes | 10 µM | Doubled the current | [2] |
| Action Potential Duration (APD) | Human iPSC-derived cardiomyocytes | 10 µM | Shortened by ~50% | [2] |
| Action Potential Duration (APD) | Canine ventricular cardiomyocytes | 10 µM | Shortened by ~50% | [2] |
| Dofetilide-induced EADs | Canine ventricular cardiomyocytes | 3 and 10 µM | Suppressed EADs | [5] |
| Selectivity | HEK cells | 10 µM | No effect on IKIR2.1, INav1.5, ICa-L, and IKs | [2] |
Table 2: In Vivo Effects of this compound in a Canine Model
| Condition | Dose | Parameter | Effect | Reference |
| Sinus Rhythm | 2.5 mg/kg/15 min (i.v.) | QTc Interval | -6.8% (non-significant shortening) | [1][2] |
| Sinus Rhythm | Not specified | RR Interval | Decreased (581±21 to 516±13 ms) | [4] |
| Sinus Rhythm | Not specified | QTc Interval | Decreased (302±13 to 281±11 ms) | [4] |
| Chronic Atrioventricular Block (CAVB) with Dofetilide | 2.5 mg/kg/15 min (i.v.) | Dofetilide-induced TdP | Prevented in 5 out of 7 animals | [1][2] |
| CAVB with Dofetilide | Not specified | Incidence of TdP | Decreased (7/7 to 2/7 animals) | [4] |
Table 3: Pharmacokinetic Parameters of this compound in Dogs
| Condition | Peak Plasma Level (mean ± SD) | Reference |
| Sinus Rhythm | 1.75 ± 0.80 µM | [1][2] |
| Chronic Atrioventricular Block | 2.34 ± 1.57 µM | [1][2] |
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology in HEK-hERG Cells
This protocol is used to measure the effect of this compound on the human IKv11.1 current.
-
Cell Culture: HEK293 cells stably expressing the hERG channel (HEK-hERG) are cultured in appropriate media.
-
Cell Preparation: Cells are dissociated and plated on glass coverslips for recording.
-
Pipette Solution (Intracellular): Contains (in mM): 10 NaCl, 130 KCl, 10 HEPES, 5 MgCl2, with pH adjusted to 7.2 with KOH.[5]
-
External Solution (Extracellular): Standard Tyrode's solution.
-
Recording: Whole-cell patch-clamp recordings are performed at room temperature. A voltage-clamp protocol is applied to elicit IKv11.1. A typical protocol involves a depolarizing step to various potentials to activate the channels, followed by a repolarizing step to measure the tail current.
-
Drug Application: this compound is applied at different concentrations (e.g., 0.5, 3, and 10 µM) via a perfusion system.[5] The steady-state current at the end of the depolarizing pulse and the peak tail current are measured before and after drug application.
Action Potential Duration Measurement in Cardiomyocytes
This protocol assesses the effect of this compound on the action potential duration (APD) and its ability to counteract drug-induced APD prolongation.
-
Cell Isolation: Ventricular cardiomyocytes are isolated from canine hearts or differentiated from human induced pluripotent stem cells (hiPSC-CMs).[1][2]
-
Perfusion: Isolated cardiomyocytes are perfused with a bath solution.
-
Action Potential Recording: Action potentials are elicited by electrical stimulation, and recordings are made using the sharp microelectrode or patch-clamp technique in current-clamp mode.
-
Drug Application:
-
Data Analysis: The APD at 80% or 90% repolarization (APD80/APD90) is measured and compared across different conditions.[5]
In Vivo Electrophysiology in a Canine Model of Torsades de Pointes
This protocol evaluates the antiarrhythmic efficacy of this compound in a large animal model.
-
Animal Model: Anesthetized dogs with either normal sinus rhythm or surgically induced chronic atrioventricular block (CAVB) are used. The CAVB model is highly susceptible to drug-induced TdP.[4] All procedures must be approved by an institutional animal care and use committee.[5]
-
Instrumentation: Electrocardiograms (ECG) and monophasic action potentials (MAP) from the right and left ventricles are recorded.[4]
-
Induction of Arrhythmia: The specific IKr inhibitor dofetilide (e.g., 0.025 mg/kg over 5 min, i.v.) is administered to induce QT prolongation and TdP.[4]
-
This compound Administration: In a prevention protocol, this compound (e.g., 2.5 mg/kg over 15 min, i.v.) is infused before the administration of dofetilide.[4]
-
Data Analysis: The incidence and severity of TdP are scored. ECG parameters such as the QT interval (corrected for heart rate, QTc) and RR interval are measured.[4]
Visualizations
Signaling and Mechanistic Pathway
Caption: Mechanism of this compound as a Kv11.1 channel activator.
Experimental Workflow for In Vitro EAD Suppression
Caption: Workflow for EAD suppression assay in cardiomyocytes.
Logical Relationship for Therapeutic Application
Caption: Therapeutic logic of this compound in preventing TdP.
References
- 1. This compound, an allosteric modulator/activator of Kv 11.1 channels, counteracts dofetilide-induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound, an allosteric modulator/activator of Kv11.1 channels, counteracts dofetilide‐induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
LUF7244: A Novel Allosteric Modulator of Kv11.1 for Congenital Long QT Syndrome Research
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Congenital Long QT Syndrome (LQTS) is a group of inherited cardiac channelopathies characterized by prolonged ventricular repolarization, which increases the risk of life-threatening arrhythmias such as Torsades de Pointes (TdP). Many forms of LQTS are associated with mutations in genes encoding ion channels crucial for the cardiac action potential. The Kv11.1 (hERG) potassium channel, responsible for the rapid delayed rectifier potassium current (IKr), is a key player in this process. LUF7244 is a novel small molecule that acts as a negative allosteric modulator and activator of the Kv11.1 channel. This technical guide provides an in-depth overview of the preclinical research on this compound, focusing on its mechanism of action, quantitative effects, and the experimental protocols used in its evaluation.
Core Mechanism of Action
This compound functions as an allosteric modulator of the Kv11.1 channel. Unlike direct blockers, it binds to a site distinct from the pore region. This interaction is predicted to be between the pore helices of adjacent subunits, involving favorable interactions with aromatic residues such as F557, F619, and Y652, as well as close contact with T623 and S649. This binding stabilizes the channel in a conductive state, primarily by inhibiting its inactivation. The result is an increased IKr current, which can counteract the reduced current seen in certain forms of congenital LQTS or in cases of drug-induced channel blockade.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: In Vitro Electrophysiological Effects of this compound
| Parameter | Species/Cell Type | Concentration | Effect | Reference |
| IKv11.1 Current | HEK-hERG cells | 0.5–10 μM | Concentration-dependent increase by inhibiting inactivation | [2][3][4][5] |
| 0.5 μM | 8.0-fold increase | [6] | ||
| 3 μM | 9.6-fold increase | [6] | ||
| 10 μM | 12-fold increase | [6] | ||
| IKr Current | Canine Cardiomyocytes | 10 μM | Doubled | [2][3][4] |
| Action Potential Duration (APD) | Human iPSC-CMs & Canine Cardiomyocytes | 10 μM | Shortened by ~50% | [2][3][4] |
| Other Ion Currents (IKIR2.1, INav1.5, ICa-L, IKs) | N/A | 10 μM | No effect | [2][3][4] |
| Dofetilide-induced Early Afterdepolarizations (EADs) | Human iPSC-CMs & Canine Cardiomyocytes | 10 μM | Inhibited | [2][3][4] |
Table 2: In Vivo Electrophysiological Effects of this compound in a Canine Model
| Condition | Parameter | Dose | Effect | Reference |
| Sinus Rhythm | QTc Interval | 2.5 mg·kg⁻¹·15 min⁻¹ | -6.8% (non-significant shortening) | [2][3][5] |
| RR Interval | 2.5 mg·kg⁻¹·15 min⁻¹ | Decreased from 581±21 to 516±13 ms | [7] | |
| RVMAPD | 2.5 mg·kg⁻¹·15 min⁻¹ | Decreased from 174±16 to 160±12 ms | [7] | |
| LVMAPD | 2.5 mg·kg⁻¹·15 min⁻¹ | Decreased from 198±17 to 181±11 ms | [7] | |
| Chronic Atrioventricular Block (CAVB) | Dofetilide-induced Torsades de Pointes | 2.5 mg·kg⁻¹·15 min⁻¹ | Prevented in 5 out of 7 animals | [2][3][4] |
| Peak Plasma Level (Sinus Rhythm) | 2.5 mg·kg⁻¹·15 min⁻¹ | 1.75 ± 0.80 μM | [3][4][5] | |
| Peak Plasma Level (CAVB) | 2.5 mg·kg⁻¹·15 min⁻¹ | 2.34 ± 1.57 μM | [3][4][5] |
Table 3: Effects of this compound on Kv11.1 Trafficking (in combination with Dofetilide)
| Cell Line/Condition | Treatment | Effect on Trafficking | Reference |
| WT Kv11.1 with Pentamidine | 10 μM Dofetilide (B1670870) + 5 μM this compound | Rescued decreased maturation | [2] |
| Trafficking-deficient G601S-Kv11.1 | 10 μM Dofetilide + 5 μM this compound | Restored trafficking | [2] |
| G601S-expressing cells (Functional Current) | 1 μM Dofetilide + 10 μM this compound (24-48h) | Increased IKv11.1 compared to non-treated | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following protocols are based on the methods described in the primary literature on this compound.
In Vitro Electrophysiology: Whole-Cell Patch Clamp
This protocol is for recording Kv11.1 currents in HEK293 cells stably expressing the hERG channel.
1. Cell Culture:
-
Cell Line: HEK293 cells stably expressing hERG (Kv11.1).
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 200 U·mL⁻¹ penicillin, and 200 μg·mL⁻¹ streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
2. Solutions:
-
Extracellular (Bath) Solution: Composition not explicitly stated in the primary reference. A typical solution would be (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 D-glucose; adjusted to pH 7.4 with NaOH.
-
Intracellular (Pipette) Solution: Composition not explicitly stated in the primary reference. A typical solution for K⁺ currents would be (in mM): 130 K-aspartate, 10 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 5 EGTA, 5 Mg-ATP; adjusted to pH 7.2 with KOH.
3. Recording Procedure:
-
Apparatus: Standard patch-clamp setup with an amplifier, digitizer, and data acquisition software.
-
Pipettes: Borosilicate glass pipettes pulled to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Seal Formation: Achieve a gigaohm seal (>1 GΩ) on a single cell.
-
Whole-Cell Configuration: Rupture the cell membrane with gentle suction to gain electrical access to the cell interior.
-
Voltage-Clamp Protocol:
-
Hold the cell at a potential of -80 mV.
-
Apply a depolarizing step to +20 mV for 1-2 seconds to activate the channels.
-
Repolarize to -50 mV to record the tail current, which reflects the deactivating IKr.
-
Note: The exact pulse durations and voltages may need to be optimized for the specific research question.
-
-
Drug Application: this compound is applied to the bath solution at the desired concentrations (e.g., 0.5-10 μM) via a perfusion system.
In Vitro Protein Analysis: Western Blot for Kv11.1 Trafficking
This protocol is used to assess the maturation and trafficking of the Kv11.1 protein.
1. Cell Culture and Lysis:
-
Culture HEK293 cells expressing the Kv11.1 variant of interest as described above.
-
Treat cells with compounds (e.g., this compound, dofetilide) for the desired duration (e.g., 24-48 hours).
-
Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
2. Protein Quantification:
-
Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
3. SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for Kv11.1 (hERG). The specific antibody and dilution are not detailed in the primary references.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane thoroughly.
5. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
The immature, core-glycosylated form of Kv11.1 appears at ~135 kDa, while the mature, complex-glycosylated (trafficked) form appears at ~155 kDa.
In Vivo Electrophysiology: Canine Chronic Atrioventricular Block (CAVB) Model
This protocol describes the in vivo assessment of this compound's anti-arrhythmic properties. All animal procedures must be approved by an appropriate institutional animal care and use committee.
1. Animal Model:
-
Species: Mongrel dogs.
-
Model: Chronic Atrioventricular Block (CAVB). The AV block is induced at least 2 weeks prior to the experiment to allow for ventricular remodeling.
2. Anesthesia and Monitoring:
-
Anesthetize the dogs. The specific anesthetic agents are not detailed in the primary reference but a common approach is induction with an agent like sodium pentobarbital (B6593769) followed by maintenance with an inhalant anesthetic like isoflurane.
-
Record surface electrocardiograms (ECG) and intracardiac monophasic action potentials (MAPs) from the left and right ventricles.
3. Experimental Procedure:
-
Baseline: Record baseline electrophysiological parameters for at least 10 minutes.
-
Inducibility (Control): Infuse the IKr blocker dofetilide (0.025 mg·kg⁻¹) intravenously over 5 minutes to induce Torsades de Pointes.
-
Prevention (this compound): In a subsequent experiment, infuse this compound (2.5 mg·kg⁻¹) intravenously over 15 minutes. Five minutes into the this compound infusion, begin the 5-minute dofetilide infusion (0.025 mg·kg⁻¹).
-
Data Analysis: Analyze ECG for QT interval, RR interval, and the incidence and severity of arrhythmias. Analyze MAPs for action potential duration.
Conclusion and Future Directions
This compound represents a promising therapeutic strategy for congenital LQTS by directly targeting the dysfunctional Kv11.1 channel. As a channel activator and allosteric modulator, it increases the repolarizing current, thereby shortening the action potential duration and suppressing arrhythmogenic afterdepolarizations.[2][3][4] Preclinical studies have demonstrated its efficacy in vitro and in a highly relevant in vivo model of drug-induced arrhythmia.[2][3][4][5] Furthermore, its potential to rescue trafficking-deficient Kv11.1 variants when used in combination with corrector compounds opens new avenues for personalized medicine in LQTS.[2]
Future research should focus on elucidating the precise binding site and the conformational changes induced by this compound through structural biology studies. Long-term safety and efficacy studies in various models of congenital LQTS are warranted to pave the way for potential clinical translation. The development of more potent and specific Kv11.1 activators based on the structure of this compound could provide a novel class of anti-arrhythmic drugs for patients with this life-threatening condition.
References
- 1. This compound, an allosteric modulator/activator of Kv11.1 channels, counteracts dofetilide‐induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The canine chronic atrioventricular block model in cardiovascular preclinical drug research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Service not available - Information and Technology Services (ITS) - Utrecht University [uu.nl]
- 5. The canine chronic atrioventricular block model in cardiovascular preclinical drug research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
The role of LUF7244 in preventing cardiac arrhythmias
A Comprehensive Analysis of LUF7244 in the Prevention of Cardiac Arrhythmias
Introduction
Cardiac arrhythmias, characterized by irregular heart rhythms, represent a significant global health concern, contributing to substantial morbidity and mortality. The underlying pathophysiology of these arrhythmias is complex, involving disruptions in the delicate balance of ion channel function, calcium homeostasis, and signaling pathways within cardiomyocytes. The quest for novel and effective antiarrhythmic therapies remains a critical area of research. This document provides a detailed overview of the investigational compound this compound, exploring its potential role in the prevention of cardiac arrhythmias. Due to the early stage of research, this paper will focus on the available preclinical data, mechanism of action, and the experimental methodologies used to elucidate its effects.
Mechanism of Action and Preclinical Evidence
At present, there is no publicly available scientific literature, such as peer-reviewed articles or conference proceedings, that specifically details the compound "this compound" or its effects on cardiac arrhythmias. The information presented herein is based on a hypothetical framework derived from common antiarrhythmic drug development pathways. It is plausible that this compound is an internal designation for a compound in the early stages of discovery and has not yet been disclosed in public forums.
Typically, a novel antiarrhythmic agent would be investigated for its effects on one or more of the following:
-
Ion Channels: Modulation of key cardiac ion channels, including sodium (Na+), potassium (K+), and calcium (Ca2+) channels, is a primary strategy for arrhythmia prevention.
-
Signaling Pathways: Interference with signaling cascades known to be involved in arrhythmogenesis, such as those mediated by adrenergic receptors or calcium/calmodulin-dependent protein kinase II (CaMKII).
-
Cellular Electrophysiology: Alterations in the cardiac action potential, including its duration, refractory period, and conduction velocity.
Future research, once published, will be necessary to fully characterize the specific mechanisms of this compound.
Experimental Protocols
The following outlines the standard experimental protocols that would be employed to evaluate the antiarrhythmic potential of a compound like this compound.
1. In Vitro Electrophysiology: Patch-Clamp Analysis
-
Objective: To determine the effect of this compound on specific cardiac ion channels.
-
Methodology:
-
Isolation of ventricular myocytes from animal models (e.g., guinea pig, rabbit, or human-induced pluripotent stem cell-derived cardiomyocytes).
-
Whole-cell patch-clamp recordings are performed to measure ionic currents (e.g., INa, ICa,L, IKr, IKs) in the absence and presence of varying concentrations of this compound.
-
Voltage protocols are applied to elicit specific currents and study the voltage- and time-dependent effects of the compound.
-
Data analysis is conducted to determine the IC50 (half-maximal inhibitory concentration) for each channel.
-
2. Ex Vivo Cardiac Action Potential Recording
-
Objective: To assess the impact of this compound on the cardiac action potential morphology and duration.
-
Methodology:
-
Isolation of Langendorff-perfused hearts from animal models.
-
Microelectrodes are inserted into the ventricular epicardium to record action potentials.
-
The heart is perfused with a control solution, followed by perfusion with increasing concentrations of this compound.
-
Key parameters such as action potential duration at 90% repolarization (APD90), resting membrane potential, and upstroke velocity (Vmax) are measured and compared.
-
Quantitative Data Summary
As there is no published data for this compound, the following table is a template illustrating how such data would be presented.
| Parameter | Ion Channel/Current | This compound Effect (IC50) | Reference Compound (IC50) |
| Sodium Channel Block | INa | Data Not Available | Flecainide (e.g., 1-5 µM) |
| Calcium Channel Block | ICa,L | Data Not Available | Verapamil (e.g., 0.1-1 µM) |
| Potassium Channel Block (Rapid) | IKr | Data Not Available | Dofetilide (e.g., 10-50 nM) |
| Potassium Channel Block (Slow) | IKs | Data Not Available | Chromanol 293B (e.g., 5-20 µM) |
| Action Potential Duration | APD90 | Data Not Available | Amiodarone (e.g., dose-dependent increase) |
Signaling Pathways and Experimental Workflows
Visual representations of the potential signaling pathways targeted by an antiarrhythmic agent and the typical experimental workflow for its evaluation are provided below.
Caption: Hypothetical signaling pathway for this compound's antiarrhythmic action.
Caption: Standard preclinical workflow for an antiarrhythmic drug candidate.
Conclusion and Future Directions
While "this compound" is not a publicly recognized compound in the field of cardiac electrophysiology at this time, the framework for evaluating a potential antiarrhythmic drug is well-established. The methodologies described, from single-channel recordings to integrated organ models, are essential for characterizing the pharmacological profile of any new chemical entity. Future publications and disclosures will be necessary to understand the true potential of this compound in the management of cardiac arrhythmias. Researchers and drug development professionals are encouraged to monitor major cardiology and pharmacology journals and conferences for emerging data on this and other novel antiarrhythmic agents.
Understanding the Electrophysiological Profile of LUF7244: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the electrophysiological effects of LUF7244, a novel negative allosteric modulator and activator of the Kv11.1 (hERG) potassium channel. The information presented herein is crucial for understanding its potential as a therapeutic agent to counteract cardiac arrhythmias.
Core Mechanism of Action
This compound functions as a negative allosteric modulator of the Kv11.1 channel, the protein responsible for the rapid delayed rectifier potassium current (IKr) critical for cardiac repolarization.[1][2] It is proposed that this compound binds between the pore helices of adjacent subunits of the Kv11.1 channel, which stabilizes the channel in its conductive state.[1] This modulation results in an increased IKr density by inhibiting the channel's inactivation.[3][4] By enhancing the repolarizing current, this compound can shorten the cardiac action potential duration (APD) and counteract the proarrhythmic effects of drugs that block the hERG channel.[3][5]
Quantitative Electrophysiological Data
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.
Table 1: In Vitro Effects of this compound on Ion Currents and Action Potential Duration
| Parameter | Species/Cell Type | This compound Concentration | Effect | Reference |
| IKv11.1 (hERG) | Human (HEK293 cells) | 0.5–10 μM | Concentration-dependent increase | [3][4] |
| IKr | Canine (ventricular cardiomyocytes) | 10 μM | Doubled the current | [1][4] |
| Action Potential Duration (APD) | Human (hiPSC-CMCs) & Canine (ventricular cardiomyocytes) | 10 μM | Shortened by ~50% | [3][4] |
| Early Afterdepolarizations (EADs) | Dofetilide-induced in hiPSC-CMCs & canine cardiomyocytes | 10 μM | Inhibited | [1][3] |
| IKIR2.1, INav1.5, ICa-L, IKs | Not specified | 10 μM | No effect | [3][4] |
Table 2: In Vivo Electrophysiological Effects of this compound in a Canine Model
| Condition | Parameter | This compound Dose | Effect | Reference |
| Sinus Rhythm | QTc Interval | 2.5 mg·kg⁻¹·15 min⁻¹ | -6.8% (non-significant shortening) | [3][4] |
| Sinus Rhythm | RR Interval | Not specified | Decreased (581±21 to 516±13 ms) | [5] |
| Sinus Rhythm | RVMAPD | Not specified | Decreased (174±16 to 160±12 ms) | [5] |
| Sinus Rhythm | LVMAPD | Not specified | Decreased (198±17 to 181±11 ms) | [5] |
| Chronic Atrioventricular Block (CAVB) with Dofetilide (B1670870) | Torsades de Pointes (TdP) Incidence | Not specified | Prevented in 5 out of 7 animals | [3][4] |
| CAVB with Dofetilide | Arrhythmia Score (AS) | Not specified | Decreased (47.1±16.9 to 15.4±21.4) | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
In Vitro Electrophysiology: Whole-Cell Patch Clamp
This protocol is used to measure ionic currents (IKv11.1, IKr, IKIR2.1, INav1.5, ICa-L, and IKs) and action potentials in isolated cardiomyocytes or cell lines.
-
Cell Preparation :
-
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMCs), canine ventricular cardiomyocytes, or HEK293 cells stably expressing the hERG channel are cultured under standard conditions.
-
For recording, cells are dissociated and plated onto glass coverslips.
-
-
Recording Solutions :
-
External Solution (for IKr) : Contains (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 5.5 glucose, and 5 HEPES; pH adjusted to 7.4 with NaOH.
-
Pipette Solution (for IKr) : Contains (in mM): 110 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, and 5 Mg-ATP; pH adjusted to 7.2 with KOH.
-
Specific channel blockers (e.g., nifedipine (B1678770) for ICa-L, chromanol 293B for IKs) are added to the external solution to isolate the current of interest.
-
-
Electrophysiological Recording :
-
Coverslips are placed in a recording chamber on the stage of an inverted microscope.
-
Borosilicate glass pipettes with a resistance of 2-5 MΩ are used to form a giga-seal with the cell membrane.
-
The membrane is ruptured to achieve the whole-cell configuration.
-
Voltage-clamp protocols are applied to measure specific ion currents. For IKr, a typical protocol involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to elicit the characteristic tail current.
-
Current-clamp mode is used to record action potentials.
-
-
Drug Application :
-
This compound and other compounds (e.g., dofetilide) are dissolved in an appropriate solvent (e.g., DMSO) and diluted to the final concentration in the external solution.
-
The solutions are applied to the cells via a perfusion system.
-
In Vivo Electrophysiology: Anesthetized Canine Model
This protocol is designed to assess the cardiac safety and anti-arrhythmic efficacy of this compound in a large animal model.
-
Animal Preparation :
-
Beagle dogs are anesthetized, intubated, and ventilated.
-
For the chronic atrioventricular block (CAVB) model, a complete AV block is surgically induced at least two weeks prior to the experiment.
-
-
Electrophysiological Monitoring :
-
A surface electrocardiogram (ECG) is continuously recorded.
-
Monophasic action potential (MAP) catheters are inserted into the right and left ventricles to record local repolarization.
-
-
Drug Administration :
-
This compound is administered intravenously, typically as an infusion over a set period (e.g., 2.5 mg·kg⁻¹ over 15 minutes).[3]
-
To induce arrhythmias in the CAVB model, a specific IKr blocker like dofetilide is infused.
-
-
Data Analysis :
-
ECG parameters (RR interval, QTc interval) and MAP duration are analyzed.
-
The incidence and severity of arrhythmias, such as Torsades de Pointes, are scored.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound on cardiac electrophysiology.
Experimental Workflow for In Vitro Analysis
Caption: Workflow for in vitro electrophysiological assessment of this compound.
Logical Relationship for Therapeutic Application
Caption: Therapeutic rationale for this compound in drug-induced arrhythmias.
References
- 1. This compound, an allosteric modulator/activator of Kv11.1 channels, counteracts dofetilide‐induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an allosteric modulator/activator of Kv 11.1 channels, counteracts dofetilide-induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for LUF7244 in Patch Clamp Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
LUF7244 is a novel small molecule that acts as a negative allosteric modulator and activator of the Kv11.1 potassium channel, also known as the human Ether-à-go-go-Related Gene (hERG) channel.[1][2][3] The hERG channel is critical for cardiac repolarization, and its blockade by various drugs can lead to life-threatening arrhythmias, such as Torsades de Pointes (TdP).[1][2][3] this compound has been shown to counteract the effects of hERG channel blockers, like dofetilide, by increasing the hERG current (IKv11.1) and preventing or suppressing early afterdepolarizations (EADs).[1][2][3] These properties make this compound a valuable research tool for studying hERG channel function and a potential therapeutic agent to mitigate the proarrhythmic risk of other drugs.[1][4]
This document provides detailed protocols for utilizing this compound in patch clamp electrophysiology studies to investigate its effects on hERG channels.
Mechanism of Action
This compound functions as an allosteric modulator of Kv11.1 channels.[1][5] It is proposed to bind to a site distinct from the pore-binding site of classical hERG blockers. This binding is thought to stabilize the channel in a conductive state, thereby increasing the outward potassium current.[1] this compound has been observed to inhibit channel inactivation, leading to a concentration-dependent increase in the steady-state IKv11.1.[1][2][3] This action effectively counteracts the reduction in current caused by hERG channel blockers. Furthermore, this compound has been shown to decrease the binding affinity of several known Kv11.1 channel blockers.[1] In combination with the hERG blocker dofetilide, this compound has also been found to rescue trafficking-deficient Kv11.1 channels to the cell membrane, restoring functional ion currents.[6]
Figure 1. Simplified signaling pathway of this compound action on the Kv11.1 channel.
Quantitative Data Summary
The following table summarizes the key quantitative findings from patch clamp studies involving this compound.
| Parameter | Cell Type | This compound Concentration | Effect | Reference |
| IKv11.1 (hERG Current) | HEK-hERG cells | 0.5, 3, 10 µM | Concentration-dependent increase in steady-state current | [1] |
| IKr (Rapid Delayed Rectifier K+ Current) | Canine Ventricular Cardiomyocytes | 10 µM | Doubled the current | [1][2][3] |
| Action Potential Duration (APD) | Human iPSC-derived Cardiomyocytes | 10 µM | Shortened by approximately 50% | [1][2][3] |
| Action Potential Duration (APD) | Canine Ventricular Cardiomyocytes | 0.5, 1, 3, 10 µM | Dose-dependent reduction | [1] |
| Early Afterdepolarizations (EADs) | Canine Ventricular Cardiomyocytes | 10 µM | Suppressed dofetilide-induced EADs | [1] |
| Ion Channel Selectivity | Not specified | 10 µM | No effect on IKIR2.1, INav1.5, ICa-L, and IKs | [1][2][3] |
Experimental Protocols
Protocol 1: Whole-Cell Patch Clamp Analysis of this compound on IKv11.1 in HEK-hERG Cells
This protocol is designed to measure the effect of this compound on the hERG potassium current expressed in a stable cell line.
1. Cell Preparation:
- Culture HEK-293 cells stably expressing the hERG channel (HEK-hERG) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.
- Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
2. Solutions:
- External (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 10 NaCl, 130 KCl, 10 HEPES, 5 MgCl2. Adjust pH to 7.2 with KOH.[1]
- This compound Stock Solution: Prepare a 100 mM stock solution of this compound in DMSO.[1] Store at -20°C.
- Working Solutions: Dilute the this compound stock solution in the external solution to final concentrations (e.g., 0.5, 3, and 10 µM) on the day of the experiment. The final DMSO concentration should be ≤ 0.1%.[1]
3. Electrophysiological Recording:
- Place a coverslip with adherent cells into the recording chamber on the stage of an inverted microscope.
- Perfuse the chamber with the external solution.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
- Obtain a gigaohm seal on a single cell and establish the whole-cell configuration.
- Record currents using a patch clamp amplifier (e.g., Axopatch 200B).
- Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves holding the cell at -80 mV, depolarizing to potentials between -40 mV and +60 mV for 1-2 seconds to activate the channels, and then repolarizing to -50 mV to record the tail current.
4. Experimental Procedure:
- Record baseline hERG currents in the external solution.
- Perfuse the cell with increasing concentrations of this compound (0.5, 3, 10 µM) using a rapid solution exchange system.
- Allow the current to reach a steady state at each concentration before recording.
- To test the interaction with a blocker, co-apply this compound with a known hERG blocker (e.g., 1 µM dofetilide).
5. Data Analysis:
Measure the amplitude of the steady-state current at the end of the depolarizing pulse and the peak tail current amplitude.
Plot the concentration-response curve for this compound's effect on the current amplitude.
Analyze changes in channel kinetics, such as the rates of activation, deactivation, and inactivation.
Figure 2. Experimental workflow for patch clamp analysis of this compound.
Protocol 2: Action Potential Recording in Isolated Cardiomyocytes
This protocol is for investigating the effect of this compound on the action potential duration in primary cardiomyocytes.
1. Cell Isolation:
- Isolate ventricular cardiomyocytes from an appropriate animal model (e.g., canine) using established enzymatic digestion protocols.
2. Solutions:
- External (Tyrode's) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 0.33 NaH2PO4, 5.5 Glucose, 5 HEPES. Adjust pH to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 10 NaCl, 130 KCl, 10 HEPES, 5 MgCl2. Adjust pH to 7.2 with KOH.[1]
- This compound Working Solutions: Prepare as described in Protocol 1, using Tyrode's solution as the vehicle.
3. Electrophysiological Recording:
- Use the whole-cell current-clamp configuration.
- Elicit action potentials by injecting short (2-4 ms) suprathreshold depolarizing current pulses at a constant frequency (e.g., 1 Hz).
4. Experimental Procedure:
- Record baseline action potentials.
- Perfuse the cardiomyocyte with increasing concentrations of this compound (e.g., 0.5, 1, 3, 10 µM).
- To study the suppression of EADs, first induce EADs with a hERG blocker (e.g., 1 µM dofetilide) and then apply this compound.[1]
5. Data Analysis:
- Measure the action potential duration at 80% or 90% of repolarization (APD80/APD90).
- Quantify the incidence and amplitude of EADs before and after this compound application.
Concluding Remarks
This compound is a potent and specific activator of the Kv11.1 channel. The protocols outlined above provide a framework for researchers to investigate its electrophysiological effects in detail. These studies are crucial for understanding the therapeutic potential of Kv11.1 channel activators in mitigating drug-induced arrhythmias and potentially treating certain forms of congenital long QT syndrome.
References
- 1. This compound, an allosteric modulator/activator of Kv11.1 channels, counteracts dofetilide‐induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an allosteric modulator/activator of Kv 11.1 channels, counteracts dofetilide-induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound plus Dofetilide Rescues Aberrant Kv11.1 Trafficking and Produces Functional IKv11.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Assay Guide for LUF7244: A Novel Kv11.1 (hERG) Channel Activator
For Researchers, Scientists, and Drug Development Professionals
Introduction
LUF7244 is a negative allosteric modulator and activator of the Kv11.1 (hERG) potassium channel, a critical component in cardiac repolarization.[1][2][3][4] Blockade of the hERG channel is a major cause of drug-induced cardiac arrhythmias.[4] this compound presents a therapeutic potential by counteracting the effects of hERG-blocking drugs and has been shown to prevent dofetilide-induced proarrhythmic events in preclinical studies.[1][4][5] This document provides detailed application notes and protocols for the in vitro characterization of this compound.
Mechanism of Action
This compound functions by binding to an allosteric site on the Kv11.1 channel, which leads to the inhibition of channel inactivation.[1][2] This results in an increased potassium ion (K+) efflux during the repolarization phase of the cardiac action potential, effectively shortening the action potential duration (APD).[1][6] This mechanism allows this compound to counteract the APD prolongation caused by hERG channel blockers.
Caption: Signaling pathway of this compound as a Kv11.1 channel activator.
Data Presentation
Table 1: Effects of this compound on Various Ion Channels
| Ion Channel | This compound Concentration | Effect | Cell Type | Reference |
| Kv11.1 (hERG) | 0.5-10 µM | Concentration-dependent increase in current | Human | [1][2] |
| IKr | 10 µM | Doubled current | Canine | [1][6] |
| IKIR2.1 | 10 µM | No effect | - | [1][6] |
| INav1.5 | 10 µM | No effect | - | [1][6] |
| ICa-L | 10 µM | No effect | - | [1][6] |
| IKs | 10 µM | No effect | - | [1][6] |
Table 2: Electrophysiological Effects of this compound
| Parameter | This compound Concentration | Effect | Cell Type | Reference |
| Action Potential Duration (APD) | 10 µM | Shortened by ~50% | Human and Canine Cardiomyocytes | [1][6] |
| Dofetilide-induced Early Afterdepolarizations (EADs) | 10 µM | Inhibited | Human and Canine Cardiomyocytes | [1][7] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for IKr (Kv11.1) Current
This protocol is designed to measure the effect of this compound on the IKr current in isolated cardiomyocytes or a suitable heterologous expression system (e.g., HEK293 cells stably expressing Kv11.1).
Materials:
-
Isolated ventricular cardiomyocytes or Kv11.1-expressing cell line
-
External solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal (pipette) solution (in mM): 130 KCl, 10 NaCl, 5 MgCl2, 10 HEPES (pH 7.2 with KOH)[7]
-
This compound stock solution (in DMSO)
-
Dofetilide stock solution (optional, for studying antagonism)
-
Patch-clamp rig with amplifier and data acquisition system
Procedure:
-
Prepare cells for patch-clamping according to standard laboratory procedures.
-
Establish a whole-cell patch-clamp configuration.
-
Record baseline IKr currents using a voltage-clamp protocol suitable for activating Kv11.1 channels (e.g., depolarizing steps from a holding potential of -80 mV).
-
Perfuse the cells with the external solution containing the desired concentration of this compound (e.g., 0.5, 3, and 10 µM).[2]
-
Allow the drug to equilibrate for several minutes before recording the post-drug IKr currents.
-
(Optional) To study the antagonistic effect on hERG blockers, first perfuse with a blocker like dofetilide to induce current inhibition, followed by co-perfusion with this compound.
-
Analyze the data by measuring the peak tail current amplitude at a specific repolarizing voltage.
Caption: Workflow for patch-clamp analysis of this compound on IKr currents.
Protocol 2: Action Potential Duration (APD) Measurement in Cardiomyocytes
This protocol measures the effect of this compound on the action potential duration in isolated cardiomyocytes.
Materials:
-
Isolated ventricular cardiomyocytes (e.g., from canine or human iPSC-derived)
-
Tyrode's solution (composition can vary, a typical example in mM: 137 NaCl, 5.4 KCl, 1.8 CaCl2, 0.5 MgCl2, 10 HEPES, 10 Glucose, pH 7.4)
-
This compound stock solution
-
Current-clamp recording setup
Procedure:
-
Prepare and perfuse isolated cardiomyocytes with Tyrode's solution.
-
Establish a whole-cell current-clamp configuration.
-
Elicit action potentials by injecting brief suprathreshold current pulses.
-
Record baseline action potentials.
-
Perfuse the cells with Tyrode's solution containing the desired concentration of this compound (e.g., 10 µM).
-
After equilibration, record action potentials again.
-
Measure the action potential duration at 80% or 90% repolarization (APD80/APD90) and compare pre- and post-drug values.[7]
Protocol 3: Induction and Suppression of Early Afterdepolarizations (EADs)
This protocol assesses the ability of this compound to suppress EADs induced by a hERG blocker.
Materials:
-
Isolated ventricular cardiomyocytes
-
Tyrode's solution
-
Dofetilide (or another IKr blocker) to induce EADs
-
This compound stock solution
-
Current-clamp recording setup
Procedure:
-
Establish a whole-cell current-clamp recording on an isolated cardiomyocyte.
-
Record baseline action potentials.
-
Perfuse the cell with a low concentration of dofetilide (e.g., 1 µM) to induce EADs.[7]
-
Once EADs are consistently observed, co-perfuse the cell with dofetilide and this compound (e.g., 10 µM).
-
Observe and record whether this compound suppresses the EADs.
-
Quantify the incidence of EADs before and after this compound application.
Caption: Logical flow for the EAD induction and suppression experiment.
Protocol 4: Kv11.1 Trafficking Assay
This protocol, based on the findings of van der Horst et al. (2021), investigates the effect of this compound on the cellular trafficking of the Kv11.1 protein, particularly in the context of trafficking-deficient mutants or drug-induced trafficking defects.[8]
Materials:
-
HEK293 cells stably expressing wild-type or trafficking-deficient (e.g., G601S) Kv11.1
-
Cell culture reagents
-
This compound stock solution
-
Dofetilide stock solution
-
Lysis buffer for Western blotting
-
Antibodies for Kv11.1 and a loading control (e.g., actin)
-
Reagents for immunofluorescence microscopy (paraformaldehyde, primary and secondary antibodies)
Procedure:
Western Blotting:
-
Culture the Kv11.1-expressing cells to ~80% confluency.
-
Treat the cells with vehicle, this compound alone, dofetilide alone, or a combination of this compound and dofetilide for 24-48 hours.[8]
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe the membrane with primary antibodies against Kv11.1 and a loading control. The Kv11.1 antibody should distinguish between the core-glycosylated (immature, ER-resident) and complex-glycosylated (mature, post-ER) forms of the protein.
-
Apply appropriate secondary antibodies and visualize the protein bands.
-
Analyze the ratio of the mature to immature forms of Kv11.1 to assess trafficking.
Immunofluorescence Microscopy:
-
Culture cells on coverslips and treat as described for Western blotting.
-
Fix, permeabilize, and block the cells.
-
Incubate with a primary antibody against Kv11.1.
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips and visualize the subcellular localization of Kv11.1 using a fluorescence microscope. An increase in plasma membrane staining indicates rescued trafficking.
Conclusion
This compound is a potent and specific activator of the Kv11.1 channel. The protocols outlined in this guide provide a framework for the in vitro investigation of its electrophysiological effects and mechanism of action. These assays are crucial for understanding its potential as a therapeutic agent for correcting arrhythmias caused by hERG channel dysfunction.
References
- 1. This compound, an allosteric modulator/activator of Kv 11.1 channels, counteracts dofetilide-induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Service not available - Information and Technology Services (ITS) - Utrecht University [uu.nl]
- 7. This compound, an allosteric modulator/activator of Kv11.1 channels, counteracts dofetilide‐induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound plus Dofetilide Rescues Aberrant Kv11.1 Trafficking and Produces Functional IKv11.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
LUF7244: Application Notes and Protocols for Canine Arrhythmia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LUF7244 is a novel small molecule that acts as a negative allosteric modulator and activator of the Kv11.1 (hERG) potassium channel.[1][2][3][4] Blockade of the hERG channel is a common cause of drug-induced QT prolongation and the potentially fatal arrhythmia, Torsades de Pointes (TdP).[1][3][4] this compound has shown promise in counteracting the proarrhythmic effects of hERG-blocking drugs by enhancing the channel's current.[1][2][4] These application notes provide a comprehensive overview of the use of this compound in preclinical canine models of arrhythmia, detailing its mechanism of action, experimental protocols, and key findings. The canine model, particularly the chronic atrioventricular block (CAVB) model, is a well-established and valuable tool for assessing the pro- and anti-arrhythmic potential of new chemical entities due to its electrophysiological similarities to humans.[5]
Mechanism of Action
This compound functions by binding to an allosteric site on the Kv11.1 channel, which induces a conformational change that inhibits channel inactivation.[1][2][3] This results in an increased repolarizing potassium current (IKr), effectively shortening the cardiac action potential duration (APD).[1][2][3] In the context of drug-induced arrhythmia, where a compound may be blocking the hERG channel, this compound's activation of the channel can counteract this blockade, thereby mitigating the risk of excessive APD prolongation and subsequent arrhythmias like TdP.[1][4]
Caption: Mechanism of this compound on the Kv11.1 channel.
Data Presentation
In Vitro Electrophysiological Effects of this compound
| Parameter | Species | Concentration | Effect | Reference |
| IKv11.1 | Human | 0.5-10 µM | Concentration-dependent increase | [1][2][3] |
| IKr | Canine | 10 µM | Doubled the current | [1][2][3] |
| IKIR2.1, INav1.5, ICa-L, IKs | - | 10 µM | No effect | [1][2][3] |
| Action Potential Duration (APD) | Human (hiPSC-CMCs) | 10 µM | Shortened by ~50% | [1][3] |
| Action Potential Duration (APD) | Canine | 10 µM | Shortened by ~50% | [1][3] |
| Dofetilide-induced EADs | Human and Canine Cardiomyocytes | 10 µM | Inhibited | [1][2][3] |
In Vivo Electrophysiological Effects of this compound in Anesthetized Dogs
| Model | Parameter | This compound (2.5 mg/kg IV over 15 min) | Reference |
| Sinus Rhythm | QTc Interval | -6.8% (non-significant shortening) | [1][2][3] |
| Sinus Rhythm | RR Interval | Decreased (581±21 to 516±13 ms) | [4] |
| Sinus Rhythm | Right Ventricular MAPD | Decreased (174±16 to 160±12 ms) | [4] |
| Sinus Rhythm | Left Ventricular MAPD | Decreased (198±17 to 181±11 ms) | [4] |
| Chronic Atrioventricular Block (CAVB) | Prevention of Dofetilide-induced TdP | Prevented in 5 out of 7 dogs | [1][2][3] |
| Chronic Atrioventricular Block (CAVB) | TdP Incidence (with Dofetilide) | Decreased (2 out of 7 dogs vs. 7 out of 7 with dofetilide alone) | [4] |
| Chronic Atrioventricular Block (CAVB) | Arrhythmia Score (with Dofetilide) | Decreased (47.1±16.9 to 15.4±21.4) | [4] |
Pharmacokinetics of this compound in Anesthetized Dogs
| Model | Peak Plasma Concentration (2.5 mg/kg IV over 15 min) | Reference |
| Sinus Rhythm | 1.75 ± 0.80 µM | [1][2][3] |
| Chronic Atrioventricular Block (CAVB) | 2.34 ± 1.57 µM | [1][2][3] |
Experimental Protocols
In Vivo Canine Model for Arrhythmia Studies
Animal Model: Anesthetized dogs are utilized in two primary models: sinus rhythm (SR) and chronic atrioventricular block (CAVB). The CAVB model is particularly sensitive to IKr blockade and is highly susceptible to drug-induced TdP, making it an excellent model for testing the anti-arrhythmic efficacy of compounds like this compound.[2][5]
Anesthesia: Anesthesia is typically induced with sodium pentobarbital (B6593769) and maintained with isoflurane.[6]
Electrophysiological Monitoring: Continuous monitoring of electrocardiograms (ECG) and monophasic action potentials (MAP) from the right and left ventricles is performed.[2][4]
Protocol 1: Cardiac Safety Assessment in Sinus Rhythm Dogs
This protocol assesses the baseline electrophysiological effects and potential proarrhythmic risk of this compound alone.
-
Baseline Recording: After instrumentation and stabilization, record baseline ECG and MAP for a minimum of 10 minutes.
-
This compound Infusion: Administer this compound intravenously at a dose of 2.5 mg/kg over 15 minutes.[1][2][3]
-
Washout Period: Monitor and record all electrophysiological parameters for a 30-minute washout period following the infusion.[2]
-
Blood Sampling: Collect blood samples at regular intervals (e.g., every 5 minutes) to determine the plasma concentration of this compound.[2]
Caption: Experimental workflow for cardiac safety assessment.
Protocol 2: Anti-Arrhythmic Efficacy in the CAVB Dog Model
This protocol evaluates the ability of this compound to prevent drug-induced TdP. It involves a two-stage experiment: an inducibility test followed by a prevention test.
Stage 1: Dofetilide Inducibility Test
-
Baseline Recording: Obtain a 10-minute baseline recording of ECG and MAP.
-
Dofetilide Infusion: Infuse the IKr blocker dofetilide at a dose of 0.025 mg/kg over 5 minutes.[2][4][6]
-
Arrhythmia Monitoring: Monitor for the occurrence of TdP. Dogs are considered "inducible" if they exhibit at least three episodes of TdP within 10 minutes of starting the dofetilide infusion.[2][4]
Stage 2: this compound Prevention Experiment (in inducible dogs)
-
Baseline Recording: After a suitable washout period from the inducibility test, record a 10-minute baseline.
-
This compound Infusion: Begin a 15-minute intravenous infusion of this compound at 2.5 mg/kg.[2][3]
-
Dofetilide Co-infusion: Five minutes into the this compound infusion, begin a 5-minute co-infusion of dofetilide at 0.025 mg/kg.[3]
-
Post-Infusion Monitoring: Continue to record ECG and MAP throughout the infusion and for a subsequent monitoring period.
-
Blood Sampling: Collect blood samples during the infusion periods to measure plasma drug concentrations.[3]
Caption: Experimental workflow for anti-arrhythmic efficacy.
Conclusion
This compound demonstrates significant potential as a therapeutic agent to counteract drug-induced proarrhythmias. In well-established canine models, it has been shown to be non-proarrhythmic on its own and effective in preventing TdP induced by a potent IKr blocker.[1][2][4] The provided protocols offer a robust framework for researchers to further investigate the anti-arrhythmic properties of this compound and similar Kv11.1 channel activators. These studies are crucial in the development of safer medicines and potential "antidotes" to the adverse cardiac effects of various existing and novel therapeutic compounds.
References
- 1. This compound, an allosteric modulator/activator of Kv 11.1 channels, counteracts dofetilide-induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an allosteric modulator/activator of Kv11.1 channels, counteracts dofetilide‐induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The canine chronic atrioventricular block model in cardiovascular preclinical drug research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arrhythmia Inducibility in the CAVB Dog Model, A Critical Analysis on Underlying Factors - PMC [pmc.ncbi.nlm.nih.gov]
LUF7244: Application Notes and Protocols for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
LUF7244 is a potent negative allosteric modulator/activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel, also known as Kv11.1.[1][2][3][4][5][6] This channel is critical for cardiac repolarization, and its dysfunction can lead to serious cardiac arrhythmias. This compound enhances the hERG current (IKr) by inhibiting channel inactivation, making it a valuable research tool for studying Kv11.1 channel gating and for developing potential therapeutic strategies to counteract the proarrhythmic effects of hERG-blocking drugs.[2][3][7] These application notes provide a summary of reported in vitro concentrations and detailed protocols for utilizing this compound in cell-based assays.
Data Presentation: this compound In Vitro Concentrations and Effects
The following table summarizes the effective concentrations of this compound used in various in vitro experimental models.
| Cell Type | Concentration Range | Key Observed Effects | Reference |
| HEK293 cells expressing hERG (HEK-hERG) | 0.5 - 10 µM | Concentration-dependent increase of the steady-state hERG current (IKv11.1) by inhibiting inactivation. | [2][7] |
| HEK293 cells (G601S-Kv11.1 mutant) | 10 µM (in combination with 1 µM dofetilide) | Increased IKv11.1 in long-term (24-48 hour) treated cells. | [8] |
| Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) | ~10 µM | Shortened action potential duration by approximately 50% and inhibited dofetilide-induced early afterdepolarizations. | [2][7] |
| Isolated Canine Ventricular Cardiomyocytes | 0.5, 1, 3, and 10 µM | Dose-dependent reduction in action potential duration (APD). At 10 µM, this compound doubled the IKr current and inhibited dofetilide-induced early afterdepolarizations. | [2][7][9] |
| Isolated Canine Cardiomyocytes | 30 µM | Resulted in a 10.1-fold increase in maximal K+ step conductance and a 4.9-fold increase in tail conductance. | [1][9] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its application in in vitro electrophysiology experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an allosteric modulator/activator of Kv 11.1 channels, counteracts dofetilide-induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Service not available - Information and Technology Services (ITS) - Utrecht University [uu.nl]
- 7. This compound, an allosteric modulator/activator of Kv11.1 channels, counteracts dofetilide‐induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound plus Dofetilide Rescues Aberrant Kv11.1 Trafficking and Produces Functional IKv11.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for LUF7244 in the Study of Drug-Induced Torsades de Pointes
Introduction
Drug-induced Torsades de Pointes (TdP) is a life-threatening cardiac arrhythmia characterized by a specific form of polymorphic ventricular tachycardia. It is often associated with the prolongation of the QT interval on the electrocardiogram (ECG), which can be a consequence of the blockade of the human ether-à-go-go-related gene (hERG) potassium channel (K(v)11.1). The hERG channel plays a crucial role in the repolarization phase of the cardiac action potential. Its inhibition by various pharmaceutical compounds is a major concern in drug development, leading to the withdrawal of drugs from the market.[1]
LUF7244 is a novel small molecule that acts as a negative allosteric modulator and activator of the K(v)11.1 channel.[2][3] It has been shown to counteract the effects of hERG channel blockers, thereby presenting a potential therapeutic strategy to mitigate the risk of drug-induced TdP.[1][4] These application notes provide detailed protocols for utilizing this compound as a tool to study and potentially rescue drug candidates from the adverse effects of hERG blockade.
Mechanism of Action
This compound functions by binding to the K(v)11.1 channel at a site distinct from the binding pocket of many classical hERG blockers. This allosteric interaction modulates the channel's conformation, leading to an increase in the current density by inhibiting its inactivation.[1][3] By enhancing the potassium efflux through the hERG channel, this compound can shorten the cardiac action potential duration (APD) and counteract the prolongation induced by hERG-blocking drugs.[1][4] This mechanism effectively reduces the risk of early afterdepolarizations (EADs), which are known triggers for TdP.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies involving this compound.
Table 1: In Vitro Effects of this compound on Ion Channels and Cardiac Action Potentials
| Parameter | Cell Type/System | Condition | Concentration of this compound | Effect | Reference |
| I(Kv11.1) (hERG) | HEK293 cells | Baseline | 0.5–10 µM | Concentration-dependent increase | [1][4] |
| I(Kr) | Canine ventricular cardiomyocytes | Baseline | 10 µM | Doubled the current | [1][3][4] |
| I(KIR2.1), I(Nav1.5), I(Ca-L), I(Ks) | Various | Baseline | 10 µM | No effect | [1][3][4] |
| Action Potential Duration (APD90) | Human iPSC-derived cardiomyocytes | Baseline | 10 µM | Shortened APD90 | [1] |
| Action Potential Duration (APD90) | Human iPSC-derived cardiomyocytes | Dofetilide (B1670870) (30 nM) induced prolongation | 10 µM | Decreased dofetilide-induced APD prolongation | [1] |
| Early Afterdepolarizations (EADs) | Canine isolated ventricular cardiomyocytes | Dofetilide-induced | Not specified | Inhibited | [1][3][4] |
Table 2: In Vivo Effects of this compound in a Canine Model
| Parameter | Animal Model | Condition | This compound Dose | Effect | Reference |
| QTc Interval | Sinus Rhythm Dogs | Baseline | 2.5 mg·kg⁻¹·15 min⁻¹ | -6.8% (non-significant shortening) | [1][4] |
| Torsades de Pointes | Chronic Atrioventricular Block (CAVB) Dogs | Dofetilide-induced | 2.5 mg·kg⁻¹·15 min⁻¹ | Prevented TdP in 5 out of 7 animals | [1][2][4] |
| QTc Interval | Chronic Atrioventricular Block (CAVB) Dogs | Dofetilide-induced | 2.5 mg·kg⁻¹·15 min⁻¹ | Did not normalize the prolonged QTc | [1][4] |
| Peak Plasma Level | Sinus Rhythm Dogs | - | 2.5 mg·kg⁻¹·15 min⁻¹ | 1.75 ± 0.80 µM | [1][4] |
| Peak Plasma Level | Chronic Atrioventricular Block (CAVB) Dogs | - | 2.5 mg·kg⁻¹·15 min⁻¹ | 2.34 ± 1.57 µM | [1][4] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound on hERG Current in HEK293 Cells
This protocol describes the whole-cell patch-clamp technique to measure the effect of this compound on the hERG potassium current expressed in Human Embryonic Kidney (HEK293) cells.
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Cell culture reagents (DMEM, FBS, antibiotics)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries
-
External solution (Tyrode's solution): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH
-
Internal solution: (in mM) 120 K-gluconate, 20 KCl, 5 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with KOH
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Test compound (hERG blocker, e.g., dofetilide)
Procedure:
-
Cell Culture: Culture HEK-hERG cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator. Passage cells every 2-3 days.
-
Cell Preparation: On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution and re-plate them at a low density on glass coverslips.
-
Patch-Clamp Recording: a. Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with external solution at 37°C. b. Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution. c. Establish a whole-cell patch-clamp configuration on a single, healthy-looking cell. d. Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV for 2 seconds to activate and inactivate the channels, followed by a repolarizing step to -50 mV to measure the peak tail current.
-
Compound Application: a. Record baseline hERG currents for at least 5 minutes to ensure stability. b. Perfuse the cell with the external solution containing the desired concentration of this compound (e.g., 0.5, 3, 10 µM). c. To test for rescue effects, first perfuse with a known hERG blocker (e.g., dofetilide) to establish inhibition, followed by co-perfusion with the hERG blocker and this compound.
-
Data Analysis: a. Measure the peak tail current amplitude at the repolarizing step. b. Normalize the current amplitude in the presence of the compound to the baseline current. c. Construct concentration-response curves to determine the EC₅₀ of this compound's effect.
Protocol 2: In Vitro Assessment of this compound on Action Potentials in Human iPSC-Derived Cardiomyocytes (hiPSC-CMs)
This protocol outlines the use of voltage-sensitive dyes to measure the effect of this compound on the action potential duration in hiPSC-CMs.
Materials:
-
hiPSC-CMs
-
Appropriate culture medium for hiPSC-CMs
-
Voltage-sensitive fluorescent dye (e.g., FluoVolt™)
-
Microscope with fluorescence imaging capabilities and a temperature-controlled stage
-
Field stimulation electrodes
-
This compound stock solution
-
Test compound (hERG blocker, e.g., dofetilide)
Procedure:
-
Cell Culture: Plate hiPSC-CMs on glass-bottom dishes and culture according to the manufacturer's instructions until a spontaneously beating syncytium is formed.
-
Dye Loading: Incubate the cells with the voltage-sensitive dye as per the manufacturer's protocol.
-
Recording Setup: a. Place the dish on the temperature-controlled microscope stage (37°C). b. Use field electrodes to pace the cardiomyocytes at a constant frequency (e.g., 1 Hz).
-
Action Potential Recording: a. Record baseline fluorescence signals, which correspond to the changes in membrane potential (action potentials). b. Perfuse the cells with the culture medium containing dofetilide (e.g., 30 nM) to induce action potential prolongation. Record for 5-15 minutes. c. Co-apply this compound (e.g., 10 µM) with dofetilide and continue recording to observe any reversal of the APD prolongation.
-
Data Analysis: a. Measure the action potential duration at 90% repolarization (APD₉₀) from the recorded fluorescence signals. b. Compare the APD₉₀ under baseline, dofetilide, and dofetilide + this compound conditions. c. Statistically analyze the changes in APD₉₀.
Protocol 3: In Vivo Assessment of this compound's Anti-Arrhythmic Effects in a Canine Model of Drug-Induced TdP
This protocol is based on a chronic atrioventricular block (CAVB) dog model, which is highly sensitive to drug-induced TdP. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Adult mongrel dogs
-
Surgical equipment for inducing atrioventricular block
-
Anesthesia (e.g., isoflurane)
-
ECG recording system
-
Intravenous infusion pumps
-
Dofetilide for injection
-
This compound for injection
Procedure:
-
Animal Model Creation: a. Surgically induce a complete atrioventricular block in the dogs. b. Allow for a recovery period of at least two weeks. The dogs will develop a stable, slow idioventricular rhythm.
-
Inducibility Testing: a. Anesthetize the CAVB dog. b. Record baseline ECG. c. Administer an intravenous infusion of dofetilide (e.g., 0.025 mg/kg over 5 minutes) to induce TdP. d. Confirm the inducibility of TdP in each animal.
-
Prevention Experiment: a. In a subsequent experiment (after a suitable washout period), anesthetize the same dog. b. Begin an intravenous infusion of this compound (e.g., 2.5 mg/kg over 15 minutes). c. Five minutes into the this compound infusion, start the dofetilide infusion at the same dose used for inducibility testing. d. Continuously monitor the ECG for the occurrence of TdP.
-
Data Analysis: a. Score the incidence and severity of TdP in the inducibility and prevention experiments. b. Measure the QTc interval at baseline and during drug infusions. c. Compare the arrhythmia scores and QTc intervals between the two experimental conditions.
Visualizations
Signaling Pathway
References
- 1. This compound, an allosteric modulator/activator of Kv11.1 channels, counteracts dofetilide‐induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound, an allosteric modulator/activator of Kv 11.1 channels, counteracts dofetilide-induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for hERG Channel Assays Using LUF7244
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming alpha-subunit of the rapidly activating delayed rectifier potassium channel (IKr). This channel is critical for cardiac repolarization, and its inhibition can lead to QT interval prolongation, a major risk factor for developing life-threatening arrhythmias such as Torsades de Pointes (TdP).[1] Consequently, assessing the potential of drug candidates to interact with the hERG channel is a critical step in preclinical safety evaluation.
LUF7244 is a small molecule identified as a negative allosteric modulator and activator of the hERG (Kv11.1) channel.[2][3] It exerts its effects by inhibiting the rapid inactivation of the channel, thereby increasing the overall hERG current.[1][2] This property makes this compound a valuable research tool for studying hERG channel gating and for developing potential therapeutic strategies to counteract the effects of hERG-blocking drugs.[2][3]
These application notes provide detailed protocols for utilizing this compound in hERG channel assays, primarily focusing on electrophysiological assessments using the whole-cell patch-clamp technique in a recombinant cell line.
hERG Channel Gating and Mechanism of this compound Action
The hERG channel exhibits unique gating kinetics characterized by slow activation and rapid, voltage-dependent inactivation.[4][5] The channel transitions between three main conformational states: closed, open, and inactivated.[4][5] Upon membrane depolarization, the channel slowly moves from the closed to the open state, allowing potassium ion efflux. However, at sustained depolarized potentials, the channel rapidly enters a non-conducting inactivated state. This rapid inactivation limits the outward potassium current during the plateau phase of the cardiac action potential.
This compound modulates this process by binding to an allosteric site on the hERG channel, which is distinct from the binding site of many classical hERG blockers.[3] This binding stabilizes the open state of the channel and inhibits the transition to the inactivated state.[2] The net effect is an increased outward hERG current, particularly at positive membrane potentials where inactivation is most prominent.
Quantitative Data: Electrophysiological Effects of this compound on hERG Channels
The following data summarizes the concentration-dependent effects of this compound on hERG currents (IKv11.1) recorded from HEK293 cells stably expressing the hERG channel (HEK-hERG cells) using whole-cell patch-clamp electrophysiology.[2][6]
| This compound Concentration | Key Observations on hERG Current (IKv11.1) | Other Ion Channels (at 10 µM) |
| 0.5 µM | Noticeable increase in steady-state outward current.[6] | Not reported. |
| 3 µM | Significant, concentration-dependent increase in steady-state outward current.[6] | Not reported. |
| 10 µM | Marked increase in steady-state outward current.[6] | No significant effect on IKIR2.1, INav1.5, ICa-L, and IKs.[1][2] |
| Doubled the native IKr current in cardiomyocytes.[1][2] | ||
| Shortened action potential duration by approximately 50% in human and canine cardiomyocytes.[1][2] |
Note: The quantitative effects on current amplitude can be extracted from the current-voltage (I-V) relationship curves presented in the cited literature. The data indicates a clear dose-dependent increase in the outward hERG current at depolarizing potentials.
Experimental Protocols
Manual and Automated Whole-Cell Patch-Clamp Assay in HEK-hERG Cells
This protocol describes the methodology for assessing the effect of this compound on hERG channel currents using either manual or automated whole-cell patch-clamp systems.
1. Cell Culture and Preparation
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human hERG channel (HEK-hERG).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain hERG expression.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation for Electrophysiology:
-
Aspirate the culture medium and wash the cells with Phosphate-Buffered Saline (PBS).
-
Detach the cells using a non-enzymatic cell dissociation solution or brief trypsinization.
-
Resuspend the cells in the extracellular solution to a final density of approximately 1 x 106 cells/mL.
-
For automated patch-clamp systems, follow the manufacturer's instructions for cell preparation and loading.
-
2. Solutions and Reagents
-
Intracellular (Pipette) Solution (in mM): 120 KCl, 5.374 CaCl2, 1.75 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP. Adjust pH to 7.2 with KOH.[7]
-
Extracellular (Bath) Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[7]
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in Dimethyl Sulfoxide (DMSO).
-
Test Solutions: Serially dilute the this compound stock solution in the extracellular solution to achieve the desired final concentrations (e.g., 0.5, 3, and 10 µM). The final DMSO concentration should be kept constant across all conditions and typically below 0.1%.
3. Electrophysiological Recording
-
Technique: Whole-cell patch-clamp.
-
Apparatus: A patch-clamp amplifier, data acquisition system, and microscope. For automated systems, use the appropriate platform (e.g., QPatch, SyncroPatch).
-
Pipettes: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Procedure:
-
Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before starting the recording.
-
Apply the voltage protocol and record baseline hERG currents in the extracellular solution.
-
Perfuse the cell with the test solutions containing different concentrations of this compound and record the steady-state effects.
-
Perform a washout with the extracellular solution to assess the reversibility of the drug effect.
-
4. Voltage-Clamp Protocol
A voltage protocol designed to elicit and characterize hERG currents is crucial. A commonly used protocol involves:
-
A holding potential of -80 mV.
-
A depolarizing step to a positive potential (e.g., +20 mV to +40 mV) for a duration sufficient to induce channel activation and subsequent inactivation (e.g., 1-2 seconds).
-
A repolarizing step to a negative potential (e.g., -50 mV) to elicit a large tail current as channels recover from inactivation to the open state before deactivating.[8]
The peak amplitude of the tail current is often used to quantify the hERG current as it is less contaminated by other currents and reflects the population of channels that were open at the end of the depolarizing pulse.
5. Data Analysis
-
Measure the peak tail current amplitude in the absence (control) and presence of different concentrations of this compound.
-
Normalize the current in the presence of this compound to the control current to determine the percentage of current increase.
-
Plot the percentage increase in current as a function of the this compound concentration.
-
If a full concentration-response relationship is established, fit the data to a suitable equation (e.g., the Hill equation) to determine the EC50 (the concentration that elicits 50% of the maximal effect).
-
Analyze changes in the current-voltage (I-V) relationship and channel kinetics (e.g., time constants of inactivation and deactivation) to further characterize the modulatory effects of this compound.
References
- 1. This compound, an allosteric modulator/activator of Kv 11.1 channels, counteracts dofetilide-induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an allosteric modulator/activator of Kv11.1 channels, counteracts dofetilide‐induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Insights Into the Gating Kinetics of the Cardiac hERG Channel, Illuminated by Structure and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Getting to the heart of hERG K+ channel gating - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sophion.com [sophion.com]
- 8. Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-administration of LUF7244 with Dofetilide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dofetilide (B1670870) is a potent and selective inhibitor of the rapid component of the delayed rectifier potassium current (IKr), encoded by the human ether-à-go-go-related gene (hERG or Kv11.1).[1][2][3] As a class III antiarrhythmic agent, dofetilide is effective in managing atrial fibrillation and flutter.[1][2][4] However, its clinical use is associated with a risk of proarrhythmia, specifically Torsades de Pointes (TdP), due to excessive prolongation of the cardiac action potential.[3] LUF7244 is a novel negative allosteric modulator and activator of the Kv11.1 channel.[5][6][7] Emerging research indicates that co-administration of this compound with dofetilide can mitigate the proarrhythmic effects of dofetilide, presenting a promising therapeutic strategy.[6][7][8]
These application notes provide a comprehensive overview of the co-administration protocol for this compound and dofetilide, including detailed experimental procedures and quantitative data from preclinical studies.
Mechanism of Action
Dofetilide selectively blocks the Kv11.1 channel, leading to a prolonged action potential duration (APD) and an increased effective refractory period in cardiac myocytes.[1][3][9] This therapeutic action, however, can also lead to early afterdepolarizations (EADs) and TdP.[3] this compound, as a Kv11.1 channel activator, counteracts the effects of dofetilide. It has been shown to shorten the APD and suppress dofetilide-induced EADs.[6][8] Furthermore, in cases of drug-induced or congenital Kv11.1 trafficking defects, dofetilide can paradoxically rescue the trafficking of the channel to the cell membrane, while this compound can then activate these rescued channels, restoring the potassium current.[5]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on the co-administration of this compound and dofetilide.
Table 1: In Vitro Electrophysiological Effects
| Parameter | Condition | Concentration | Effect | Reference |
| IKv11.1 Current | This compound alone | 0.5 µM, 3 µM, 10 µM | 8.0-, 9.6-, and 12-fold increase, respectively | [10] |
| This compound + Dofetilide | 10 µM this compound + 30 nM Dofetilide | This compound antagonizes dofetilide-induced IKv11.1 inhibition | [6][10] | |
| Action Potential Duration (APD90) | This compound alone (hiPSC-CMCs) | 10 µM | Significant shortening | [6] |
| Dofetilide alone (hiPSC-CMCs) | 30 nM | Profound increase | [6] | |
| This compound + Dofetilide (hiPSC-CMCs) | 10 µM this compound + 30 nM Dofetilide | Decreased dofetilide-induced APD prolongation | [6] | |
| Early Afterdepolarizations (EADs) | Dofetilide alone (canine ventricular cardiomyocytes) | Not specified | Induction of EADs | [7] |
| This compound + Dofetilide (canine ventricular cardiomyocytes) | 10 µM this compound | Inhibition of dofetilide-induced EADs | [7] |
Table 2: In Vivo Effects in a Canine Model of Chronic Atrioventricular Block
| Parameter | Condition | Dose | Effect | Reference |
| Torsades de Pointes (TdP) Incidence | Dofetilide alone | 0.025 mg/kg/5 min (i.v.) | Induced TdP in 7 out of 7 animals | [11] |
| This compound + Dofetilide | 2.5 mg/kg/15 min this compound (i.v.) + Dofetilide | Prevented TdP in 5 out of 7 animals | [7][11] | |
| QTc Interval | Dofetilide alone | 0.025 mg/kg/5 min (i.v.) | Prolonged from 400±52 to 544±93 ms | [11] |
| This compound + Dofetilide | 2.5 mg/kg/15 min this compound (i.v.) + Dofetilide | Did not normalize the QTc prolongation | [7][11] |
Experimental Protocols
In Vitro hERG (Kv11.1) Channel Electrophysiology (Whole-Cell Patch-Clamp)
This protocol is designed to assess the effects of this compound and dofetilide on the Kv11.1 current in a stable cell line expressing the channel (e.g., HEK293-hERG).
Materials:
-
HEK293 cells stably expressing hERG channels
-
Cell culture reagents
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with KOH)
-
This compound and Dofetilide stock solutions
-
Patch-clamp rig with amplifier and data acquisition system
Procedure:
-
Cell Preparation: Culture HEK293-hERG cells to 50-70% confluency. On the day of the experiment, detach cells and plate them at a low density in the recording chamber.
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Gigaseal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
-
Voltage Protocol and Baseline Recording: Clamp the cell at a holding potential of -80 mV. To elicit the hERG tail current, apply a depolarizing pulse to +20 mV for 1-2 seconds, followed by a repolarizing step to -50 mV to record the tail current.[12] Record baseline currents in the vehicle control solution.
-
Compound Application: Perfuse the chamber with increasing concentrations of dofetilide, followed by co-perfusion with dofetilide and this compound. Allow the current to reach a steady-state at each concentration (typically 3-5 minutes).[12]
-
Data Acquisition and Analysis: Record the peak tail current at each concentration. Normalize the current to the baseline and plot concentration-response curves to determine IC50 values and the modulatory effects of this compound.
In Vivo Assessment of Proarrhythmia in a Canine Model
This protocol describes the evaluation of the anti-arrhythmic efficacy of this compound against dofetilide-induced TdP in a chronic atrioventricular block (CAVB) dog model.
Materials:
-
Anesthetized dogs with surgically induced CAVB
-
ECG and monophasic action potential (MAP) recording equipment
-
Dofetilide and this compound for intravenous administration
Procedure:
-
Animal Model: Use anesthetized dogs with chronic (>2 weeks) atrioventricular block, a model known for its sensitivity to proarrhythmic events.
-
Inducibility Phase:
-
Record baseline ECG and MAP.
-
Administer dofetilide intravenously (e.g., 0.025 mg/kg over 5 minutes) to induce TdP.[11]
-
Confirm the incidence of TdP.
-
-
Prevention Phase (in a subsequent experiment):
-
Data Analysis:
-
Continuously monitor and record ECG and MAP throughout the experiment.
-
Score the incidence and severity of TdP arrhythmias.
-
Measure and analyze the RR and QTc intervals.
-
Conclusion
The co-administration of this compound with dofetilide represents a promising strategy to mitigate the proarrhythmic risk associated with dofetilide therapy. The protocols and data presented in these application notes provide a framework for researchers and drug development professionals to investigate this novel therapeutic approach further. The ability of this compound to counteract dofetilide-induced EADs and TdP in preclinical models, even without fully normalizing the QTc interval, highlights a potentially new paradigm in antiarrhythmic drug safety. Further studies are warranted to fully elucidate the clinical potential of this co-administration strategy.
References
- 1. Dofetilide - Wikipedia [en.wikipedia.org]
- 2. Dofetilide [bionity.com]
- 3. Dofetilide induced torsade de pointes: Mechanism, risk factors and management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dofetilide (Tikosyn): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. This compound plus Dofetilide Rescues Aberrant Kv11.1 Trafficking and Produces Functional IKv11.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an allosteric modulator/activator of Kv11.1 channels, counteracts dofetilide‐induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, an allosteric modulator/activator of Kv 11.1 channels, counteracts dofetilide-induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Dofetilide? [synapse.patsnap.com]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. benchchem.com [benchchem.com]
Measuring the Effects of LUF7244 on Action Potential Duration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
LUF7244 is a novel negative allosteric modulator and activator of the Kv11.1 (hERG) potassium channel.[1][2][3] The Kv11.1 channel is responsible for the rapid delayed rectifier potassium current (IKr), a critical component in the repolarization phase of the cardiac action potential.[4] By inhibiting the inactivation of the Kv11.1 channel, this compound enhances the IKr current, leading to a shortening of the action potential duration (APD).[1][3] This property makes this compound a valuable research tool for studying cardiac repolarization and a potential therapeutic agent to counteract drug-induced QT prolongation and associated arrhythmias like Torsades de Pointes (TdP).[2][3][5]
These application notes provide detailed protocols for measuring the effects of this compound on APD in various cellular models, including human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), HEK293 cells stably expressing the hERG channel, and isolated canine ventricular cardiomyocytes.
Mechanism of Action
This compound acts as a negative allosteric modulator of the Kv11.1 channel.[2][3] It is predicted to bind to a site between the pore helices of adjacent subunits of the channel.[3] This binding stabilizes the channel in its conductive state by inhibiting the C-type inactivation process, which is a key gating mechanism for the hERG channel.[1][6] The result is an increased IKr current during the repolarization phase of the action potential, which accelerates the return of the membrane potential to its resting state and thus shortens the APD.[1][4]
Caption: Signaling pathway of this compound action on the Kv11.1 (hERG) channel.
Data Presentation
The following tables summarize the quantitative effects of this compound on IKr current and action potential duration (APD) from published studies.
Table 1: Effect of this compound on IKr Current in HEK293 cells stably expressing hERG.
| This compound Concentration (µM) | Increase in IKr Current (fold change) |
| 0.5 | 8.0 |
| 3 | 9.6 |
| 10 | 12.0 |
Data from Qile et al. (2019)[1][7]
Table 2: Effect of this compound on APD90 in Canine Ventricular Cardiomyocytes.
| This compound Concentration (µM) | APD90 Shortening (fold change from baseline) - Sinus Rhythm (SR) Cells | APD90 Shortening (fold change from baseline) - Chronic AV Block (cAVB) Cells |
| 0.5 | -0.15 ± 0.09 | -0.13 ± 0.10 |
| 3 | -0.53 ± 0.17 | -0.43 ± 0.11 |
| 10 | -0.63 ± 0.13 | -0.40 ± 0.14 |
APD90 refers to the action potential duration at 90% repolarization. Data are presented as mean ± SEM.[7]
Table 3: Effect of this compound on Dofetilide-Induced APD Prolongation in hiPSC-CMs.
| Condition | Normalized APD90 |
| Control | 1.0 |
| Dofetilide (30 nM) | Significantly Increased |
| Dofetilide (30 nM) + this compound (10 µM) | Significantly Decreased compared to Dofetilide alone |
This compound (10 µM) co-application significantly decreased the dofetilide-induced APD prolongation, though it did not return to baseline levels.[2]
Experimental Protocols
Protocol 1: Measuring IKr in HEK293-hERG Cells using Whole-Cell Patch Clamp
This protocol details the measurement of IKr currents in HEK293 cells stably expressing the hERG channel.
Caption: Workflow for whole-cell patch-clamp measurement of IKr.
Materials:
-
HEK293 cells stably expressing hERG channels
-
Cell culture reagents
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries
-
Pipette puller and microforge
-
Reagents for intracellular and extracellular solutions
Solutions:
-
Extracellular Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 130 KCl, 10 NaCl, 5 MgCl₂, 10 HEPES, 5 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
Procedure:
-
Cell Preparation: Culture HEK293-hERG cells under standard conditions. Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution. Fire-polish the pipette tips.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the extracellular solution at room temperature or 37°C.
-
Fill a patch pipette with the intracellular solution and mount it on the micromanipulator.
-
Approach a cell and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes.
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a depolarizing step to +20 mV for 2 seconds to activate and inactivate the channels.
-
Repolarize to -50 mV to record the tail current.
-
-
Data Acquisition:
-
Record baseline IKr currents for at least 3 minutes.
-
Perfuse the chamber with the extracellular solution containing the desired concentration of this compound (e.g., 0.5, 3, or 10 µM).
-
Record IKr currents in the presence of this compound for 5-10 minutes until a steady-state effect is observed.
-
Perform a washout with the control extracellular solution and record for another 5-10 minutes.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at -50 mV.
-
Analyze the current kinetics (activation, inactivation, and deactivation).
-
Compare the current characteristics before, during, and after this compound application.
-
Protocol 2: Measuring Action Potential Duration in hiPSC-CMs using a Voltage-Sensitive Dye
This protocol describes the use of a voltage-sensitive fluorescent dye, such as FluoVolt™, to measure APD in spontaneously beating hiPSC-CMs.
Caption: Workflow for optical measurement of action potential duration.
Materials:
-
hiPSC-CMs
-
Glass-bottom culture dishes
-
Voltage-sensitive dye (e.g., FluoVolt™)
-
Fluorescence microscope with a high-speed camera and environmental chamber
-
Image analysis software
Procedure:
-
Cell Preparation: Culture hiPSC-CMs on glass-bottom dishes until they form a spontaneously beating syncytium.
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions.
-
Wash the cells with Tyrode's solution.
-
Incubate the cells with the dye loading solution for 20-30 minutes at 37°C.
-
Wash the cells twice with Tyrode's solution to remove excess dye.
-
Allow 15-20 minutes for de-esterification of the dye.
-
-
Imaging:
-
Place the dish on the microscope stage within an environmental chamber maintained at 37°C.
-
Excite the dye with the appropriate wavelength and record the fluorescence emission using a high-speed camera.
-
-
Data Acquisition:
-
Record baseline action potentials from several regions of interest for at least 3 minutes.
-
Add this compound to the culture medium at the desired final concentration.
-
After a 5-10 minute incubation, record the action potentials again.
-
-
Data Analysis:
-
Use software to analyze the fluorescence traces and calculate APD at 50% and 90% repolarization (APD50 and APD90).
-
Also, analyze changes in the spontaneous beating rate.
-
Compare the APD values before and after the addition of this compound.
-
Protocol 3: Isolation and Action Potential Recording in Canine Ventricular Cardiomyocytes
This protocol is for experienced researchers and requires adherence to institutional animal care and use guidelines.
Materials:
-
Canine heart tissue
-
Langendorff perfusion system
-
Collagenase and other enzymes for tissue digestion
-
Solutions for cell isolation and storage
-
Patch-clamp setup as described in Protocol 1
Procedure:
-
Isolation of Cardiomyocytes:
-
Excise the heart from an anesthetized dog and cannulate the aorta on a Langendorff apparatus.
-
Perfuse the heart with a calcium-free buffer to wash out the blood.
-
Switch to a perfusion solution containing collagenase and other enzymes to digest the extracellular matrix.
-
Once the heart is digested, mince the ventricular tissue and gently triturate to release individual cardiomyocytes.
-
Filter the cell suspension and gradually reintroduce calcium.
-
Store the isolated, rod-shaped, and calcium-tolerant cardiomyocytes in a holding solution.
-
-
Action Potential Recording:
-
Use the whole-cell patch-clamp technique in current-clamp mode.
-
Use the same intracellular and extracellular solutions as in Protocol 1.
-
After establishing the whole-cell configuration, switch to current-clamp mode.
-
Elicit action potentials by injecting a brief suprathreshold current pulse (e.g., 1-2 ms, 1-2 nA) at a frequency of 1 Hz.
-
Record baseline action potentials.
-
Perfuse with this compound and record the changes in APD.
-
Perform a washout and record the recovery.
-
-
Data Analysis:
-
Measure the APD at 20%, 50%, and 90% of repolarization.
-
Analyze other action potential parameters such as resting membrane potential, amplitude, and upstroke velocity.
-
Conclusion
This compound is a potent and specific activator of the Kv11.1 channel that shortens the cardiac action potential duration. The protocols outlined in these application notes provide robust methods for quantifying the effects of this compound in different in vitro models. These experiments are crucial for understanding the electrophysiological consequences of Kv11.1 channel modulation and for the preclinical assessment of compounds with similar mechanisms of action.
References
- 1. Isolated myocytes from adult canine left ventricle: Ca2+ tolerance, electrophysiology, and ultrastructure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an allosteric modulator/activator of Kv11.1 channels, counteracts dofetilide‐induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kv11.1 (hERG)-induced cardiotoxicity: a molecular insight from a binding kinetics study of prototypical Kv11.1 (hERG) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and Study of Cardiac Nuclei from Canine Myocardium and Adult Ventricular Myocytes | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
LUF7244 solubility for in vitro and in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for the use of LUF7244 in in vitro and in vivo studies. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a negative allosteric modulator and activator of the Kv11.1 (hERG) potassium channel.[1][2][3] Its primary mechanism of action is to inhibit the inactivation of the Kv11.1 channel, which leads to an increased potassium current (IKr).[1][2][3] This can help to counteract the effects of drugs that block hERG channels, a common cause of cardiac arrhythmias.[1][3]
Q2: What are the recommended solvents for dissolving this compound?
A2: For in vitro studies, this compound can be dissolved in Dimethyl Sulfoxide (DMSO) to prepare a stock solution.[3] For in vivo studies in dogs, a vehicle of DMSO and polyethylene (B3416737) glycol 400 (PEG400) in a 1:1 (v/v) ratio has been successfully used.[2][3]
Q3: What are typical working concentrations for this compound?
A3: For in vitro experiments, concentrations typically range from 0.5 µM to 10 µM.[1][2][3] In in vivo dog studies, an intravenous dose of 2.5 mg·kg-1·15 min-1 resulted in peak plasma concentrations of approximately 1.75 to 2.34 µM.[1][2]
Q4: How should this compound stock solutions be stored?
A4: A 100 mM stock solution of this compound in DMSO can be filter-sterilized and stored at -20°C.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in aqueous buffer after adding this compound from DMSO stock. | The final concentration of DMSO may be too low to maintain solubility, or the aqueous buffer is not compatible. This compound has poor aqueous solubility. | Ensure the final DMSO concentration in your assay is sufficient to maintain solubility, but ideally kept below 0.1% to avoid solvent effects on cells.[2][3] Consider using a vehicle containing a solubilizing agent like PEG400 for in vivo preparations.[2][3] Test the solubility of this compound in your specific aqueous buffer at the desired final concentration before proceeding with the experiment. |
| Inconsistent results in cell-based assays. | 1. Degradation of this compound in solution. 2. Variability in cell passage number or health. 3. Inaccurate final concentration of this compound. | 1. Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. While DMSO stocks are generally stable at -20°C, repeated freeze-thaw cycles should be minimized.[4] 2. Use cells within a consistent and low passage number range. Ensure cell viability is high before starting the experiment. 3. Carefully calibrate pipettes and ensure thorough mixing when preparing dilutions. |
| Unexpected off-target effects observed. | The concentration of this compound used may be too high. | Perform a dose-response curve to determine the optimal concentration with the desired effect and minimal off-target activity. A study showed that at 10 µM, this compound had no effects on IKIR2.1, INav1.5, ICa-L, and IKs.[1] |
Quantitative Data Summary
Table 1: this compound Solubility and Stock Solution Preparation
| Parameter | Details | Source |
| In Vitro Solvent | Dimethyl Sulfoxide (DMSO) | [3] |
| In Vitro Stock Concentration | 100 mM | [3] |
| In Vitro Storage | -20°C | [3] |
| In Vivo Vehicle (Dog) | DMSO and Polyethylene Glycol 400 (PEG400) (1:1, v/v) | [2][3] |
| Final DMSO in Cell Assays | Below 0.1% | [2][3] |
Table 2: Experimental Concentrations and Dosing
| Study Type | Organism/Cell Line | Concentration/Dose | Resulting Plasma Level | Source |
| In Vitro | HEK-hERG cells | 0.5 - 10 µM | N/A | [3] |
| In Vitro | hiPS-CMCs | 10 µM | N/A | [3] |
| In Vivo | Dog | 2.5 mg·kg-1·15 min-1 (intravenous) | 1.75 ± 0.80 µM to 2.34 ± 1.57 µM | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Studies
-
Materials: this compound powder, Dimethyl Sulfoxide (DMSO, sterile), sterile microcentrifuge tubes, 0.22 µm sterile syringe filter.
-
Procedure:
-
Weigh the appropriate amount of this compound powder to prepare a 100 mM stock solution in the desired volume of DMSO.
-
Add the calculated volume of DMSO to the this compound powder in a sterile tube.
-
Vortex thoroughly until the this compound is completely dissolved.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.[3]
-
Protocol 2: Preparation of this compound Dosing Solution for In Vivo (Dog) Studies
-
Materials: this compound powder, DMSO, Polyethylene Glycol 400 (PEG400), sterile tubes, 0.45 µm sterile syringe filter.
-
Procedure:
-
Prepare a 1:1 (v/v) solution of DMSO and PEG400.
-
Dissolve the required amount of this compound in the DMSO:PEG400 vehicle to achieve the final desired concentration for dosing.
-
Vortex the solution until the this compound is fully dissolved.
-
Filter-sterilize the final dosing solution using a 0.45 µm syringe filter.[3]
-
Visualizations
References
- 1. This compound, an allosteric modulator/activator of Kv 11.1 channels, counteracts dofetilide-induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an allosteric modulator/activator of Kv11.1 channels, counteracts dofetilide‐induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of LUF7244
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of LUF7244.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a negative allosteric modulator and activator of the Kv11.1 (hERG) potassium channel.[1][2][3][4][5][6] Its on-target effect is to increase the IKr current by inhibiting the inactivation of the channel.[1][2][3] This modulation is being explored for its potential to counteract drug-induced QT prolongation and associated arrhythmias like torsades de pointes.[2][3][4][5]
Q2: Are there any known off-target effects of this compound?
Based on available studies, this compound has demonstrated a degree of selectivity for the Kv11.1 channel over other cardiac ion channels at a concentration of 10 μM. Specifically, at this concentration, it was found to have no significant effect on IKIR2.1, INav1.5, ICa-L, and IKs currents.[2][3][5] However, comprehensive screening against a broader panel of kinases, GPCRs, and other potential off-targets has not been extensively reported in the public domain. Off-target effects can occur when a compound interacts with proteins other than its intended target, potentially leading to misinterpretation of experimental results or cellular toxicity.[7]
Q3: My experimental results with this compound are inconsistent with its known on-target effects. How can I troubleshoot for potential off-target activity?
If you suspect off-target effects are influencing your results, consider the following troubleshooting steps:
-
Concentration Optimization: Use the lowest effective concentration of this compound that elicits the desired on-target effect in your experimental system.[7] Higher concentrations increase the likelihood of engaging lower-affinity off-targets.
-
Use of Control Compounds: Include structurally distinct Kv11.1 activators as controls to determine if the observed phenotype is specific to this compound or a general consequence of Kv11.1 activation.
-
Genetic Knockdown/Knockout: Employ techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of Kv11.1.[7] If the phenotype persists in the absence of the primary target, it strongly suggests an off-target effect.
-
Orthogonal Assays: Validate your findings using different experimental assays that measure distinct cellular readouts related to your phenotype of interest.
Data on this compound Selectivity
The following table summarizes the known selectivity of this compound against a panel of cardiac ion channels.
| Target Ion Channel | This compound Concentration | Observed Effect | Reference |
| IKIR2.1 | 10 μM | No effect | [2][3][5] |
| INav1.5 | 10 μM | No effect | [2][3][5] |
| ICa-L | 10 μM | No effect | [2][3][5] |
| IKs | 10 μM | No effect | [2][3][5] |
Experimental Protocols
Protocol 1: Assessing Off-Target Effects on a Kinase Panel
This protocol provides a general workflow for screening this compound against a panel of kinases to identify potential off-target interactions.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Assay Plate Setup: In a suitable multi-well plate, add the recombinant kinases, their specific substrates, and ATP.
-
Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the plate at the optimal temperature and time for the kinase reaction to proceed.
-
Signal Detection: Stop the reaction and measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for each kinase to quantify any inhibitory activity.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to verify the engagement of this compound with its intended target (Kv11.1) and to identify potential off-targets in a cellular context.[7]
-
Cell Treatment: Treat intact cells with this compound at the desired concentration or with a vehicle control.
-
Heating: Heat the cell lysates across a range of temperatures (e.g., 40-70°C) for a brief period (e.g., 3 minutes).
-
Protein Precipitation: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Supernatant Analysis: Collect the supernatant containing the soluble proteins.
-
Protein Quantification: Analyze the amount of the target protein (and other proteins of interest) remaining in the supernatant using methods like Western blotting or mass spectrometry. An increase in the thermal stability of a protein in the presence of this compound indicates binding.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for suspected off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an allosteric modulator/activator of Kv 11.1 channels, counteracts dofetilide-induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound, an allosteric modulator/activator of Kv11.1 channels, counteracts dofetilide‐induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing LUF7244 Concentration for hERG Modulation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of LUF7244 in hERG modulation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action on the hERG channel?
This compound is a negative allosteric modulator and activator of the Kv11.1 (hERG) potassium channel.[1][2][3] Its primary mechanism involves binding to a site on the channel that is distinct from the pore-binding site of classical hERG blockers like dofetilide.[4] This allosteric binding stabilizes the channel in a conductive state, primarily by inhibiting inactivation.[2][5] This results in an increased hERG current (IKr) and a shortening of the action potential duration.[2][5]
Q2: What is the recommended concentration range for this compound in in vitro experiments?
The effective concentration of this compound can vary depending on the experimental system and the specific endpoint being measured. Based on published studies, a concentration range of 0.5 µM to 10 µM is typically effective for observing modulation of hERG currents and effects on cellular action potentials.[2][5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific assay.
Q3: How should I prepare a stock solution of this compound?
For cellular experiments, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. A stock solution of 100 mM in DMSO has been successfully used.[5] This stock solution should be filter-sterilized (0.22 µm filter) and can be stored at -20°C.[5] When preparing working solutions, ensure that the final concentration of DMSO in the assay medium is low (typically below 0.1%) to avoid solvent effects on the cells.[5]
Q4: Is there an EC50 value for this compound's activation of the hERG channel?
Due to its mechanism as a negative allosteric modulator that primarily affects channel inactivation rather than causing direct activation in the classical sense, a simple EC50 value for activation may not be the most appropriate measure of this compound's potency. Its effect is often quantified by the fold-increase in hERG current at a specific voltage or its ability to counteract the effects of a hERG blocker. For instance, this compound has been shown to concentration-dependently increase IKv11.1 in the 0.5-10 µM range.[2]
Q5: Can this compound be used to counteract the effects of hERG channel blockers?
Yes, a key application of this compound is to counteract the proarrhythmic effects of hERG channel blockers.[1][2][3] It has been demonstrated to reduce dofetilide-induced action potential lengthening and early afterdepolarizations (EADs) in cardiomyocytes.[2] It is thought to do this by allosterically decreasing the affinity of blockers for the hERG channel.
Troubleshooting Guide
General hERG Assay Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Unstable hERG current recording | - Poor giga-seal formation- Cell health is compromised- Temperature fluctuations | - Ensure high-resistance seal (>1 GΩ).- Use healthy, viable cells.- Maintain a stable recording temperature. |
| Low hERG current amplitude | - Low channel expression in the cell line- "Rundown" of the current over time | - Use a cell line with robust hERG expression.- Monitor current stability before adding the compound.- Include ATP in the internal solution to help maintain channel function. |
| High variability between cells | - Inconsistent cell health or passage number- Variability in compound application | - Use cells from a consistent passage number.- Ensure uniform and rapid application of solutions. |
Issues Specific to this compound (and other activators/modulators)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Exaggerated or unexpected current increase | - Concentration of this compound is too high, potentially leading to off-target effects or excessive channel opening.- Interaction with other components in the assay buffer. | - Perform a careful dose-response curve starting from a low concentration (e.g., 0.1 µM).- Ensure the final DMSO concentration is minimal.- Check for compatibility of this compound with your specific assay solutions. |
| Difficulty in establishing a stable baseline before this compound application | - The inherent activity of this compound as an activator can make it challenging to obtain a steady pre-drug baseline if there is any leak or pre-application. | - Ensure a thorough washout of the system before recording the baseline.- Apply the vehicle solution first to establish a stable baseline before introducing this compound. |
| Proarrhythmic effects observed (e.g., excessive action potential shortening) | - this compound, as a hERG activator, can shorten the action potential duration. Excessive shortening can be proarrhythmic. | - Carefully titrate the this compound concentration to achieve the desired level of hERG modulation without causing excessive shortening of the action potential duration.- Consider co-application with a hERG blocker to study the rescue effect at more physiologically relevant levels. |
| Compound precipitation in aqueous solution | - this compound may have limited aqueous solubility. | - Visually inspect all solutions for any signs of precipitation.- Consider the use of a surfactant like Pluronic F-127 in the extracellular solution to improve solubility, but validate that the surfactant itself does not affect hERG currents. |
Quantitative Data Summary
Table 1: In Vitro Effects of this compound on hERG Current and Action Potential Duration
| Cell Type | Parameter | Concentration (µM) | Observed Effect | Reference |
| HEK293 cells expressing hERG | IKv11.1 | 0.5 | Concentration-dependent increase in steady-state current | [2] |
| 3 | Concentration-dependent increase in steady-state current | [2] | ||
| 10 | Concentration-dependent increase in steady-state current | [2] | ||
| Canine ventricular cardiomyocytes | Action Potential Duration (APD) | 0.5 | Dose-dependent reduction in APD | [5] |
| 1 | Dose-dependent reduction in APD | [5] | ||
| 3 | Dose-dependent reduction in APD | [5] | ||
| 10 | Dose-dependent reduction in APD | [5] | ||
| Human iPSC-derived cardiomyocytes | Action Potential Duration | 10 | Shortened APD | [2] |
| Dofetilide-induced APD prolongation | 10 | Decreased dofetilide-induced APD prolongation | [2] |
Experimental Protocols
Manual Whole-Cell Patch-Clamp Electrophysiology for hERG Current Measurement
-
Cell Preparation:
-
Use a cell line with stable, robust expression of hERG channels (e.g., HEK293 or CHO cells).
-
Plate cells onto glass coverslips 24-48 hours prior to the experiment to allow for adherence.
-
-
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
-
-
Recording:
-
Perform recordings at a controlled temperature (e.g., room temperature or 35-37°C).
-
Use borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a high-resistance (>1 GΩ) seal between the pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Voltage Protocol:
-
Hold the cell at a holding potential of -80 mV.
-
Apply a depolarizing step to +20 mV for 1-2 seconds to activate and then inactivate the hERG channels.
-
Repolarize the membrane to -50 mV to elicit a large tail current, which is characteristic of hERG channels.
-
Repeat this voltage protocol at regular intervals (e.g., every 15 seconds).
-
-
Data Acquisition and Analysis:
-
Record the hERG tail current amplitude at -50 mV.
-
Establish a stable baseline current in the external solution.
-
Apply different concentrations of this compound and record the change in tail current amplitude.
-
Calculate the percentage increase in current compared to the baseline.
-
Thallium Flux Assay for High-Throughput Screening
-
Principle: This assay uses the permeability of potassium channels to thallium ions (Tl+) and a Tl+-sensitive fluorescent dye to measure channel activity.
-
Cell Preparation:
-
Plate hERG-expressing cells in a 96- or 384-well black, clear-bottom plate.
-
Allow cells to form a monolayer.
-
-
Dye Loading:
-
Load the cells with a Tl+-sensitive dye (e.g., FluxOR™) according to the manufacturer's instructions. This typically involves a 60-90 minute incubation at room temperature.
-
-
Compound Incubation:
-
Add varying concentrations of this compound to the wells and incubate for a predetermined period.
-
-
Stimulation and Detection:
-
Add a stimulus buffer containing Tl+ and a high concentration of K+ to open the hERG channels.
-
Immediately measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths. The increase in fluorescence is proportional to the influx of Tl+ through the open hERG channels.
-
-
Data Analysis:
-
The fluorescence signal in the presence of this compound is compared to the vehicle control to determine the extent of channel activation.
-
Visualizations
Caption: Signaling pathways modulating hERG channel activity.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. Pharmacological activation of the hERG K+ channel for the management of the long QT syndrome: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an allosteric modulator/activator of Kv 11.1 channels, counteracts dofetilide-induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Service not available - Information and Technology Services (ITS) - Utrecht University [uu.nl]
- 5. This compound, an allosteric modulator/activator of Kv11.1 channels, counteracts dofetilide‐induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PMC [pmc.ncbi.nlm.nih.gov]
LUF7244 Experimental Reproducibility: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LUF7244. Our goal is to address common challenges and improve experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a negative allosteric modulator and activator of the Kv11.1 (hERG) potassium channel.[1][2][3][4] It binds to the channel, stabilizing it in a conductive state and thereby inhibiting its inactivation.[1] This leads to an increase in the rapid delayed rectifier potassium current (IKr), which plays a crucial role in cardiac action potential repolarization.[1][5]
Q2: What are the recommended storage and preparation procedures for this compound?
A2: For cellular experiments, this compound should be dissolved in DMSO to create a stock solution (e.g., 100 mM), which is then filter-sterilized (0.22 µm) and stored at -20°C.[1] The final concentration of DMSO in the cell culture medium should be kept low (e.g., below 0.1%) to avoid solvent effects.[1] For in vivo animal studies, this compound can be dissolved in a vehicle such as a 1:1 (v/v) solution of DMSO and polyethylene (B3416737) glycol 400 (PEG400) and filter-sterilized (0.45 µm).[1]
Q3: In what experimental systems has this compound been tested?
A3: this compound has been evaluated in a variety of in vitro and in vivo models. In vitro studies have utilized stable HEK293 cell lines expressing Kv11.1, human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), and isolated canine ventricular cardiomyocytes.[1][2][3] In vivo experiments have been conducted in anesthetized dogs, including those in normal sinus rhythm and models of chronic atrioventricular block.[1][2][3][4]
Q4: Are there known off-target effects of this compound?
A4: At a concentration of 10 µM, this compound has been shown to have no significant effects on other key cardiac ion channels, including IKIR2.1 (Kir2.1), INav1.5 (Nav1.5), ICa-L (L-type calcium current), and IKs (slow delayed rectifier potassium current).[1][2][3] Its primary activity appears to be specific to the Kv11.1 channel, where it doubles the IKr current.[1][3]
Troubleshooting Guide
Issue 1: Inconsistent or No Effect on IKr Current in Patch-Clamp Experiments
| Possible Cause | Troubleshooting Step |
| Incorrect Ion Composition in Pipette/Bath Solution: The measured effect of this compound on hERG conductance can be influenced by the charge carrier used. For instance, the activation by this compound is dose-dependent with K+ solutions but can be dose-independent with Cs+ solutions.[2][5] | Ensure your pipette and bath solutions contain the appropriate physiological concentrations of ions, particularly K+. Be cautious when substituting with ions like Cs+, as this can alter channel gating and the observed drug effect.[2][5] |
| Compound Degradation: Improper storage or multiple freeze-thaw cycles of the this compound stock solution may lead to degradation. | Aliquot the stock solution after initial preparation to minimize freeze-thaw cycles. Store aliquots at -20°C as recommended.[1] |
| Low Cell Expression of Kv11.1: The cell line used may have low or variable expression of the hERG channel, leading to a small or undetectable IKr. | Confirm the expression level of Kv11.1 in your cell line using techniques like Western blot or qPCR. Consider using a cell line with robust, stable expression of hERG.[1] |
Issue 2: High Variability in Action Potential Duration (APD) Measurements
| Possible Cause | Troubleshooting Step |
| Vehicle Control Issues: The solvent used to dissolve this compound (e.g., DMSO) can independently affect cellular electrophysiology at higher concentrations. | Always include a vehicle-only control in your experiments. Ensure the final concentration of the solvent is consistent across all conditions and is below the threshold known to cause effects (e.g., <0.1% DMSO).[1] |
| Cellular Heterogeneity: Primary cardiomyocytes or differentiating hiPSC-CMs can exhibit significant cell-to-cell variability in their electrophysiological properties. | Increase the number of cells recorded for each condition to ensure statistical power. For hiPSC-CMs, ensure a consistent differentiation protocol and use cells at a similar stage of maturity. |
| Run-down of Currents: During whole-cell patch-clamp recordings, ion channel currents can decrease over time, a phenomenon known as "run-down". | Monitor the stability of the recording over time with a time-matched control. Analyze data within a consistent time window after achieving whole-cell configuration. |
Issue 3: Discrepancies Between In Vitro and In Vivo Results
| Possible Cause | Troubleshooting Step |
| Pharmacokinetics and Bioavailability: The concentration of this compound reaching the target tissue in vivo may be different from the nominal concentration applied in vitro due to metabolism, distribution, and clearance. | Measure the plasma concentration of this compound to correlate exposure with the observed effect.[1][3] The reported peak plasma levels in dogs were 1.75 ± 0.80 µM during sinus rhythm and 2.34 ± 1.57 µM after chronic atrioventricular block.[1][3] |
| Complex Physiological Regulation: The in vivo environment involves complex interactions and signaling pathways not present in isolated cell systems. For example, autonomic nervous system activity can modulate cardiac electrophysiology. | Acknowledge the inherent differences between the models. The anesthetized dog model provides a more integrated physiological context than cell-based assays.[1][4] |
| Formulation and Delivery: The solubility and stability of this compound in the infusion vehicle could impact its delivery and efficacy in vivo. | Ensure the formulation (e.g., DMSO:PEG400) is properly prepared and filter-sterilized.[1] Visually inspect for any precipitation before and during infusion. |
Data and Protocols
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Experimental System | Concentration (µM) | Effect | Reference |
| HEK-hERG Cells | 0.5 - 10 | Concentration-dependent increase in IKv11.1 | [1][2] |
| hiPSC-CMs | 10 | Shortened APD90; decreased dofetilide-induced APD prolongation | [1] |
| Isolated Canine Cardiomyocytes | 0.5, 1, 3, 10 | Dose-dependent reduction in APD and STV | [1] |
| Isolated Canine Cardiomyocytes | 10 | Suppressed dofetilide-induced Early Afterdepolarizations (EADs) | [1] |
Table 2: In Vivo Efficacy of this compound in a Canine Model
| Condition | Dose | Effect on QTc Interval | TdP Prevention (vs. Dofetilide) | Reference |
| Sinus Rhythm Dogs | 2.5 mg/kg/15 min | -6.8% (non-significant shortening) | Not Applicable | [1][3] |
| Chronic AV Block Dogs | 2.5 mg/kg/15 min | Did not normalize dofetilide-induced prolongation | Prevented TdP in 5 out of 7 animals | [1][3][4] |
Experimental Protocols
1. Whole-Cell Patch Clamp in HEK293-hERG Cells
-
Cell Culture: HEK293 cells stably expressing the hERG channel are used.
-
Pipette Solution (in mM): 10 NaCl, 130 KCl, 10 HEPES, 5 MgCl2, with pH adjusted to 7.2 with KOH.
-
Procedure:
-
Establish a baseline recording of the IKv11.1 current.
-
Perfuse the cell with different concentrations of this compound (e.g., 0.5, 3, and 10 µM).
-
Measure the steady-state current at the end of the depolarizing pulse to quantify the effect of this compound on IKv11.1.[1]
-
2. Action Potential Duration (APD) Measurement in hiPSC-CMs
-
Methodology: Use a voltage-sensitive fluorescent dye (e.g., FluoVolt) to optically measure action potentials.
-
Procedure:
-
Record baseline action potentials.
-
Perfuse with a pro-arrhythmic agent like dofetilide (B1670870) (e.g., 30 nM) to induce APD prolongation.
-
Co-apply this compound (e.g., 10 µM) with dofetilide to assess its ability to counteract the APD prolongation.
-
Analyze the APD at 90% repolarization (APD90).[1]
-
Visualizations
Caption: Mechanism of action for this compound on the Kv11.1 channel.
Caption: Workflow for assessing this compound's effect on APD.
Caption: Logical flow for troubleshooting this compound experiments.
References
- 1. This compound, an allosteric modulator/activator of Kv11.1 channels, counteracts dofetilide‐induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an allosteric modulator/activator of Kv 11.1 channels, counteracts dofetilide-induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
LUF7244 Technical Support Center: Stability and Storage Guidelines
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of LUF7244. Adherence to these guidelines is crucial for ensuring the integrity and performance of the compound in your experiments.
Summary of this compound Storage and Handling
| Parameter | Recommendation | Solvent System | Concentration | Citation |
| Stock Solution Storage (Cellular Experiments) | Store at -20°C. | Dimethyl Sulfoxide (DMSO) | 100 mM | [1] |
| Stock Solution Preparation (Cellular Experiments) | Dissolve in DMSO and filter sterilize (0.22 μm). | DMSO | 100 mM | [1] |
| Working Solution Storage (Animal Experiments) | Use as prepared. Specific storage conditions not detailed. | 1:1 (v/v) DMSO and Polyethylene (B3416737) Glycol 400 | Final concentration for use | [1] |
| Quality Control Samples | Store at -80°C. | Not specified | Not specified | |
| General Handling | Minimize freeze-thaw cycles by preparing single-use aliquots. | N/A | N/A | |
| Light Exposure | Protect from light, especially when in solution. | N/A | N/A |
Note: The provided data is based on published research protocols. Comprehensive stability studies detailing degradation pathways, photostability, and stability in various aqueous solutions are not publicly available at this time. The following troubleshooting and FAQ sections are based on the available information and general best practices for handling chemical compounds.
Troubleshooting Guide
This guide addresses potential issues you may encounter when working with this compound.
| Question/Issue | Possible Cause | Recommended Action |
| I am seeing inconsistent results in my cell-based assays. | 1. Improper storage of this compound stock solution. 2. Multiple freeze-thaw cycles of the stock solution. 3. Degradation of this compound in the final assay medium. | 1. Ensure your 100 mM DMSO stock solution is stored at -20°C. 2. Prepare single-use aliquots of the stock solution to avoid repeated freezing and thawing. 3. Prepare fresh dilutions in your assay medium immediately before each experiment. The stability of this compound in aqueous solutions over extended periods has not been characterized. |
| My this compound solution appears cloudy or has precipitated. | 1. The solubility limit may have been exceeded in the chosen solvent or at a lower temperature. 2. The compound may have precipitated out of solution during storage. | 1. Ensure the concentration does not exceed the recommended 100 mM in DMSO. For aqueous buffers, solubility is expected to be lower. 2. Gently warm the solution and vortex to redissolve. If precipitation persists, it may be necessary to prepare a fresh solution. |
| I am not observing the expected biological activity. | 1. The compound may have degraded due to improper storage or handling. 2. The final concentration in the assay is incorrect. | 1. Verify that the storage and handling guidelines have been followed. Use a fresh aliquot or prepare a new stock solution. 2. Recalculate your dilutions to ensure the correct final concentration. The amount of DMSO in the final cell culture should be kept low (e.g., below 0.1%) to avoid solvent effects.[1] |
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
While specific instructions for the solid form are not detailed in the cited literature, general best practices for chemical compounds suggest storing the solid powder in a tightly sealed container at a cool and dry place, protected from light. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is advisable.
Q2: How should I prepare a stock solution of this compound?
For cellular experiments, it is recommended to dissolve this compound in DMSO to a concentration of 100 mM.[1] The solution should then be filter sterilized using a 0.22 μm filter.[1]
Q3: What is the recommended storage condition for the this compound stock solution?
The 100 mM DMSO stock solution should be stored at -20°C.[1] It is also good practice to prepare single-use aliquots to minimize freeze-thaw cycles.
Q4: How do I prepare this compound for in vivo (animal) studies?
For animal studies, this compound has been prepared by dissolving it in a 1:1 (v/v) solution of DMSO and polyethylene glycol 400.[1] This solution should also be filter sterilized (0.45 μm).[1]
Q5: Is this compound sensitive to light?
While specific photostability data for this compound is not available, it is a general best practice to protect all organic compounds from light, especially when in solution, to prevent potential photodegradation.
Q6: What is the stability of this compound in aqueous solutions or cell culture media?
The stability of this compound in aqueous solutions has not been reported. It is recommended to prepare fresh dilutions in your aqueous buffer or cell culture medium immediately before use and not to store it in aqueous solutions for extended periods.
Q7: How many times can I freeze and thaw my this compound stock solution?
To ensure the integrity of the compound, it is strongly recommended to avoid multiple freeze-thaw cycles. The best practice is to aliquot the stock solution into single-use volumes after preparation.
Experimental Workflow for this compound Handling
Caption: Recommended workflow for this compound preparation and storage.
References
Technical Support Center: Overcoming Limitations in LUF7244 Research
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with LUF7244, a negative allosteric modulator and activator of the Kv11.1 (hERG) potassium channel.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.
FAQs
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a negative allosteric modulator and activator of the Kv11.1 (hERG) potassium channel.[1][2] Its primary mechanism involves increasing the Kv11.1 channel current (I_Kr_) by inhibiting channel inactivation.[1][3][4] This leads to a shortening of the action potential duration and helps to counteract the effects of Kv11.1 channel blockers.[1][3]
Q2: What is the main application of this compound in research?
A2: this compound is primarily used as a research tool to counteract the proarrhythmic effects of drugs that block the Kv11.1 channel, a common cause of acquired long QT syndrome and torsades de pointes (TdP).[3][5] It has been shown to prevent dofetilide-induced TdP in animal models.[3][5] Additionally, in combination with channel blockers like dofetilide, it has been investigated for its potential to rescue trafficking-deficient Kv11.1 channels, which is relevant for certain forms of congenital long QT syndrome.[6]
Troubleshooting
Q3: I am not observing the expected increase in Kv11.1 current with this compound in my patch-clamp experiments. What could be the issue?
A3: Several factors could contribute to this:
-
Run-down of the hERG current: The Kv11.1 current is known to exhibit significant "run-down" (a gradual decrease in current amplitude) in whole-cell patch-clamp recordings.[7][8] Ensure your recordings are performed quickly after establishing the whole-cell configuration and use a strict time control for your experiments.[7][8] Including ATP and GTP in your intracellular solution can help mitigate this effect.[8]
-
Incorrect intracellular/extracellular solutions: The composition of your recording solutions is critical. Refer to the detailed patch-clamp protocol below for a validated solution composition.
-
Voltage protocol: Ensure you are using an appropriate voltage protocol to elicit and measure the Kv11.1 current, which has unique gating kinetics.[9] A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is often used to assess hERG channel activity.[9]
-
Use of Cesium (Cs+): If you are using Cs+ in your pipette solution to block other potassium channels, be aware that Cs+ itself can alter the inactivation kinetics of Kv11.1.[3][10] This could interfere with the action of this compound, which primarily targets inactivation.[3][10]
Q4: My Western blot results for Kv11.1 expression are inconsistent or show multiple bands. How can I troubleshoot this?
A4: Inconsistent Western blot results for Kv11.1 are a common issue. Here are some troubleshooting steps:
-
Protein degradation: Kv11.1 is a large membrane protein susceptible to degradation. Ensure you use fresh cell lysates and include protease inhibitors in your lysis buffer.[11] Store lysates at -80°C for long-term use.[11]
-
Antibody specificity: Validate the specificity of your primary antibody. Use a positive control (e.g., cell line known to overexpress Kv11.1) and a negative control.
-
Glycosylation states: Kv11.1 exists in two forms: a core-glycosylated, immature form (around 135 kDa) in the endoplasmic reticulum and a complex-glycosylated, mature form (around 155 kDa) at the plasma membrane.[12] Trafficking-deficient mutants will primarily show the 135 kDa band.[12] Your results may vary depending on the specific Kv11.1 construct and cellular conditions.
-
High background: High background can obscure your bands of interest. Ensure adequate blocking (e.g., 5% non-fat milk in TBST for 1 hour at room temperature) and sufficient washing steps.[13][14] The secondary antibody should also be optimized to avoid non-specific binding.[14]
Q5: I am seeing high background or no specific signal in my immunofluorescence experiments for Kv11.1 trafficking. What can I do?
A5: Immunofluorescence for membrane proteins like Kv11.1 can be challenging. Consider the following:
-
Fixation and permeabilization: The choice of fixation and permeabilization agents is critical and can affect antigen recognition. Paraformaldehyde is a common fixative, followed by a gentle permeabilization with a detergent like Triton X-100. Optimal concentrations and incubation times should be determined empirically.
-
Antibody performance: Use an antibody that has been validated for immunofluorescence. Check the manufacturer's datasheet for recommended dilutions and protocols.
-
Autofluorescence: Some cells have high levels of autofluorescence. Include an unstained control to assess this and consider using quenching agents if necessary.[15]
-
Blocking: Proper blocking is essential to prevent non-specific antibody binding. Use a blocking solution containing normal serum from the same species as your secondary antibody.[16]
Data Presentation
The following tables summarize quantitative data on the effects of this compound from published research.
Table 1: Effect of this compound on Action Potential Duration (APD) and Early Afterdepolarizations (EADs) in Canine Cardiomyocytes [17]
| This compound Concentration (µM) | Cell Type | Condition | Effect on APD90 | Incidence of EADs (after Dofetilide) |
| 0.5 | SR Cardiomyocytes | Baseline | Shortening | Not Applicable |
| 1 | SR Cardiomyocytes | Baseline | Shortening | Not Applicable |
| 3 | SR Cardiomyocytes | Baseline | Shortening | Not Applicable |
| 10 | SR Cardiomyocytes | Baseline | Shortening | Not Applicable |
| 1 | SR Cardiomyocytes | Dofetilide-induced | Suppression of prolongation | Reduced |
| 3 | SR Cardiomyocytes | Dofetilide-induced | Suppression of prolongation | Reduced |
| 10 | SR Cardiomyocytes | Dofetilide-induced | Suppression of prolongation | Reduced |
| 1 | CAVB Cardiomyocytes | Dofetilide-induced | Suppression of prolongation | Reduced |
| 3 | CAVB Cardiomyocytes | Dofetilide-induced | Suppression of prolongation | Reduced |
| 10 | CAVB Cardiomyocytes | Dofetilide-induced | Suppression of prolongation | Reduced |
SR: Sinus Rhythm; CAVB: Chronic Atrioventricular Block
Table 2: In Vivo Effects of this compound in a Canine Model [3][5]
| Parameter | Animal Model | This compound Dose | Observation |
| QTc Interval | Sinus Rhythm Dogs | 2.5 mg/kg/15 min | Non-significant shortening (-6.8%) |
| Torsades de Pointes | Chronic AV Block Dogs | 2.5 mg/kg/15 min | Prevented dofetilide-induced TdP in 5/7 animals |
| Peak Plasma Level | Sinus Rhythm Dogs | 2.5 mg/kg/15 min | 1.75 ± 0.80 µM |
| Peak Plasma Level | Chronic AV Block Dogs | 2.5 mg/kg/15 min | 2.34 ± 1.57 µM |
Experimental Protocols
1. Whole-Cell Patch-Clamp Recording of Kv11.1 Currents
This protocol is adapted from studies investigating this compound effects on HEK293 cells stably expressing hERG channels.
-
Cell Preparation:
-
Culture HEK293 cells stably expressing Kv11.1 (hERG) on glass coverslips.
-
Use cells at 70-80% confluency for recordings.
-
-
Solutions:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 110 KCl, 10 EGTA, 10 HEPES, 5 MgATP, 0.1 NaGTP. Adjust pH to 7.2 with KOH.
-
-
Recording Procedure:
-
Place a coverslip with cells in the recording chamber on an inverted microscope.
-
Perfuse the chamber with the extracellular solution at room temperature or 37°C.
-
Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the intracellular solution.
-
Approach a single cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before starting the voltage-clamp protocol.
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a depolarizing step to +20 mV for 2-5 seconds to activate the channels.
-
Repolarize the membrane to -50 mV to measure the deactivating tail current.
-
Repeat this protocol at regular intervals (e.g., every 15 seconds) to monitor current stability.
-
-
Drug Application:
-
Dissolve this compound in DMSO to make a stock solution and dilute to the final concentration in the extracellular solution.
-
Apply this compound via the perfusion system. Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid off-target effects.
-
2. Western Blotting for Kv11.1 Trafficking
This protocol is a general guideline for assessing the maturation of the Kv11.1 protein.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins on an 8% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Kv11.1 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. The mature, complex-glycosylated Kv11.1 will appear as a band at ~155 kDa, while the immature, core-glycosylated form will be at ~135 kDa.
-
3. Immunofluorescence for Kv11.1 Localization
This is a general protocol for visualizing the subcellular localization of Kv11.1.
-
Cell Preparation:
-
Grow cells on glass coverslips to 50-70% confluency.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block with 5% normal goat serum in PBS for 1 hour at room temperature.
-
Incubate with the primary antibody against Kv11.1 (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Image the cells using a confocal or fluorescence microscope.
-
Mandatory Visualizations
Caption: this compound mechanism of action on Kv11.1 channel gating.
Caption: General experimental workflows for this compound research.
References
- 1. This compound, an allosteric modulator/activator of Kv11.1 channels, counteracts dofetilide‐induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an allosteric modulator/activator of Kv 11.1 channels, counteracts dofetilide-induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound plus Dofetilide Rescues Aberrant Kv11.1 Trafficking and Produces Functional IKv11.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recording hERG potassium currents and assessing the effects of compounds using the whole-cell patch-clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. ahajournals.org [ahajournals.org]
- 13. bosterbio.com [bosterbio.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 16. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: LUF7244 and Anesthetics in Animal Models
Disclaimer: There is currently a lack of direct scientific literature specifically investigating the interference of LUF7244 with anesthetics in animal models. The following troubleshooting guide and frequently asked questions (FAQs) are based on the known pharmacology of this compound and general principles of anesthetic interactions. Researchers should exercise caution and conduct thorough pilot studies when co-administering this compound with any anesthetic agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a negative allosteric modulator (NAM) of the human ether-a-go-go-related gene (hERG) potassium channel, also known as KCNH2 or Kv11.1.[1][2][3] It has been investigated for its potential to counteract the proarrhythmic effects of drugs that block the hERG channel, a common cause of drug-induced long QT syndrome.[1][2][3][4] By binding to an allosteric site on the channel, this compound modulates its function, potentially preventing or reversing the dangerous cardiac arrhythmias associated with hERG blockade.[2][3]
Q2: Are there any known direct interactions between this compound and common anesthetics?
As of the latest literature review, no specific studies have been published that directly investigate the interactions between this compound and anesthetic agents in animal models. The existing in vivo studies using this compound in dogs mention the use of anesthesia, but do not detail the anesthetic protocols or report any observed interference.[2][3][5] Therefore, any potential interactions are theoretical and must be considered with caution.
Q3: What are the potential cardiovascular effects of this compound that might be relevant during anesthesia?
This compound has been shown to have direct effects on cardiac electrophysiology. In animal models, it has been observed to prevent dofetilide-induced Torsades de Pointes (TdP) arrhythmia.[2][3][5] In anesthetized dogs in sinus rhythm, this compound was reported to decrease the QTc interval and RR interval.[5] Given that many anesthetic agents also have cardiovascular effects, including alterations in heart rate, blood pressure, and cardiac contractility, it is crucial to closely monitor these parameters when co-administering this compound.[6][7][8][9]
Troubleshooting Guide: Potential Issues and Mitigation Strategies
This guide addresses hypothetical issues that researchers might encounter based on the known pharmacology of this compound and general anesthetic principles.
Issue 1: Unexpected Cardiovascular Instability (Hypotension, Bradycardia, or Arrhythmias)
-
Potential Cause: Anesthetic agents can have direct effects on the cardiovascular system.[6][7][8][9] The co-administration of this compound, which also modulates cardiac ion channels, could potentially lead to synergistic or antagonistic effects on heart rate, blood pressure, and cardiac rhythm.
-
Troubleshooting Steps:
-
Intensive Monitoring: Continuously monitor vital signs, including electrocardiogram (ECG), blood pressure (preferably via arterial line), and heart rate throughout the experiment.
-
Dose Adjustment: If instability occurs, consider reducing the concentration of the volatile anesthetic or the infusion rate of the injectable anesthetic.
-
Fluid Support: Administer intravenous fluids to manage hypotension, being mindful of the animal's fluid balance.
-
Pharmacological Support: Have vasoactive drugs (e.g., dopamine, phenylephrine) readily available to manage severe hypotension or bradycardia, as per your institution's approved animal care protocols.
-
Pilot Studies: Conduct thorough pilot studies with a small number of animals to determine the optimal and safe doses of both this compound and the chosen anesthetic before proceeding with the main experimental cohort.
-
Issue 2: Altered Anesthetic Depth or Duration
-
Potential Cause: While unlikely to be a direct interaction at the level of anesthetic receptors, any significant alteration in cardiovascular or respiratory function can affect the pharmacokinetics of anesthetics. For example, changes in cardiac output can alter the delivery and washout of inhaled anesthetics.
-
Troubleshooting Steps:
-
Monitor Anesthetic Depth: Use reliable indicators of anesthetic depth, such as reflex responses (e.g., pedal withdrawal, palpebral reflex), in addition to physiological parameters.
-
Adjust Anesthetic Delivery: Titrate the anesthetic dose to effect, carefully adjusting the vaporizer setting for inhaled agents or the infusion rate for injectable drugs based on the animal's response.
-
Maintain Homeostasis: Ensure physiological parameters such as body temperature, blood gases, and electrolytes are within the normal range for the species, as imbalances can affect anesthetic requirements.
-
Quantitative Data Summary
The following table summarizes the key quantitative findings from a study on this compound in anesthetized dogs.
| Parameter | Animal Model | Condition | Treatment | Result |
| QTc Interval | Dog | Sinus Rhythm | This compound | Decreased[5] |
| RR Interval | Dog | Sinus Rhythm | This compound | Decreased[5] |
| TdP Incidence | Dog | Chronic AV Block + Dofetilide | This compound + Dofetilide | Prevented TdP in 5 out of 7 animals[2][3][5] |
| Arrhythmia Score | Dog | Chronic AV Block + Dofetilide | This compound + Dofetilide | Significantly decreased[5] |
Experimental Protocols
In Vivo Electrophysiology in Anesthetized Dogs
The following is a generalized protocol based on published studies involving this compound in dogs.[5][10] Researchers should adapt this protocol to their specific experimental needs and institutional guidelines.
-
Animal Preparation:
-
Fast the dogs overnight with free access to water.
-
Administer premedication as per standard laboratory procedures.
-
Induce anesthesia with an appropriate intravenous agent (e.g., propofol).
-
Intubate the trachea and maintain anesthesia with an inhalant anesthetic (e.g., isoflurane) in a mixture of oxygen and air.
-
Establish intravenous access for drug administration and fluid support.
-
Place ECG leads for continuous monitoring of cardiac rhythm.
-
Insert an arterial catheter for continuous blood pressure monitoring.
-
-
Drug Administration:
-
Allow for a stabilization period after the animal is instrumented and under a stable plane of anesthesia.
-
Administer this compound intravenously over a specified period. The published study used a dose of 2.5 mg/kg infused over 15 minutes.[5]
-
If investigating interactions, administer the other test compounds (e.g., dofetilide) at the appropriate time relative to the this compound infusion.
-
-
Data Collection:
-
Record baseline cardiovascular parameters before any drug administration.
-
Continuously record ECG and blood pressure throughout the experiment.
-
Collect data at predefined time points during and after drug infusion.
-
-
Post-Procedure Care:
-
Discontinue anesthesia and allow the animal to recover.
-
Provide appropriate post-operative analgesia and care as per institutional guidelines.
-
Visualizations
Caption: Signaling pathway of this compound as a negative allosteric modulator of the hERG channel.
Caption: Experimental workflow for in vivo studies with this compound under anesthesia.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound, an allosteric modulator/activator of Kv 11.1 channels, counteracts dofetilide-induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Service not available - Information and Technology Services (ITS) - Utrecht University [uu.nl]
- 5. academic.oup.com [academic.oup.com]
- 6. [Laboratory animal anaesthesia: influence of anaesthetic protocols on experimental models] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects and interaction of verapamil and volatile anesthetics on the isolated perfused guinea pig heart [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiac protection by volatile anesthetics. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug interactions with inhalational anaesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, an allosteric modulator/activator of Kv11.1 channels, counteracts dofetilide‐induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PMC [pmc.ncbi.nlm.nih.gov]
LUF7244 Patch Clamp Data Interpretation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for interpreting patch clamp data related to LUF7244. It includes frequently asked questions, troubleshooting guidance, quantitative data summaries, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a negative allosteric modulator and activator of the Kv11.1 (hERG) potassium channel.[1][2][3] Its primary mechanism involves inhibiting the inactivation of the channel, which leads to an increase in the outward potassium current (IKv11.1).[1][2][4]
Q2: What is the expected effect of this compound on the cardiac action potential? A2: this compound has been shown to shorten the action potential duration (APD) in both human and canine cardiomyocytes by approximately 50%.[1][2][5] This effect is a direct result of the enhanced repolarizing current through the Kv11.1 channel.
Q3: Is this compound selective for the Kv11.1 channel? A3: Yes, studies have shown that this compound is highly selective for Kv11.1. At a concentration of 10 μM, it demonstrated no significant effects on other key cardiac ion channels, including IKIR2.1 (inwardly rectifying potassium current), INav1.5 (fast sodium current), ICa-L (L-type calcium current), and IKs (slow delayed rectifier potassium current).[1][2][5]
Q4: How does this compound interact with Kv11.1 channel blockers like dofetilide? A4: this compound can counteract the effects of Kv11.1 blockers. It has been shown to inhibit dofetilide-induced early afterdepolarizations (EADs) in vitro and prevent dofetilide-induced Torsades de Pointes (TdP) arrhythmias in vivo.[1][4][6] As an allosteric modulator, it can alter the channel's conformation, potentially reducing the affinity of blockers like dofetilide.[7] In combination with dofetilide, this compound can also help rescue Kv11.1 channel trafficking defects.[8]
Q5: What concentration range of this compound is effective? A5: this compound demonstrates a concentration-dependent increase in IKv11.1 within the range of 0.5 to 10 μM.[1][2][4]
Quantitative Data Summary
The following tables summarize the key quantitative effects of this compound observed in patch clamp experiments.
Table 1: Selectivity Profile of this compound (10 μM)
| Ion Channel | Current | Effect Observed |
| Kv11.1 (hERG) | IKr / IKv11.1 | Activation (doubled IKr) |
| Kir2.1 | IKIR2.1 | No effect |
| Nav1.5 | INav1.5 | No effect |
| Cav1.2 | ICa-L | No effect |
| KCNQ1/KCNE1 | IKs | No effect |
| Data sourced from multiple studies.[1][2][5] |
Table 2: Concentration-Dependent Effects of this compound on Kv11.1
| Concentration | Primary Effect |
| 0.5 μM | Measurable increase in steady-state IKv11.1 |
| 3 μM | Substantial increase in steady-state IKv11.1 |
| 10 μM | Near-maximal increase in steady-state IKv11.1 |
| This table represents the concentration-dependent increase of the steady-state current at the end of the depolarizing pulse.[4] |
Experimental Protocols
Whole-Cell Patch Clamp Protocol for Assessing this compound on HEK-hERG Cells
This protocol provides a general framework for studying the effects of this compound. Specific parameters may require optimization based on the experimental setup.
1. Cell Preparation:
-
Culture HEK-293 cells stably expressing the hERG (Kv11.1) channel in appropriate media.
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.
2. Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular Solution (in mM): 10 NaCl, 60 CsF, 50 CsCl, 20 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. Note: While cesium is often used to block other potassium channels, its presence can alter Kv11.1 inactivation kinetics, which should be considered when studying drugs like this compound that impact inactivation.[9]
-
Filter all solutions through a 0.22 µm syringe filter before use.[10]
3. Pipette Fabrication:
-
Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.[11]
-
Heat-polish the pipette tip to improve seal formation.[10]
4. Data Acquisition:
-
Use a patch clamp amplifier (e.g., Axopatch 200B) and acquisition software (e.g., ClampFit).[4]
-
Obtain a Giga-ohm seal (≥1 GΩ) on a target cell and establish a whole-cell configuration.
-
Measure currents at room temperature (22°C) or physiological temperature (37°C) as required.[4]
-
Voltage Protocol for Kv11.1 Activation: From a holding potential of -80 mV, apply depolarizing steps (e.g., from -50 mV to +60 mV in 10 mV increments for 1-2 seconds) to elicit channel activation. Follow with a repolarizing step to -50 mV to measure the tail current, which reflects channel deactivation.
-
Apply this compound at various concentrations (0.5, 3, 10 μM) via the perfusion system and record changes in the current.[4]
Diagrams and Workflows
Caption: Mechanism of this compound on the Kv11.1 channel states.
Caption: Experimental workflow for a this compound patch clamp study.
Troubleshooting Guide
Q: I'm having trouble getting a stable Giga-ohm seal. What could be the issue? A: Several factors can prevent a good seal:
-
Cell Health: Ensure cells are healthy and not overgrown. Use cells from a passage number known to give good results.[12]
-
Solution Quality: Filter all solutions to remove particulate matter that can clog the pipette tip.[10][11]
-
Pipette Tip: The pipette resistance should be in the optimal range (e.g., 2-5 MΩ). A tip that is too large or too small can make sealing difficult. Also, ensure the tip is clean and not broken.[11][12]
-
Pressure System: Check for leaks in your pressure tubing. Insufficient positive pressure when approaching the cell can allow debris to clog the tip.[12][13][14]
Q: My whole-cell recording is noisy. How can I reduce the noise? A: Electrical noise is a common problem:
-
Grounding: Ensure all equipment and the Faraday cage are properly grounded.[10]
-
Perfusion System: Bubbles or fluctuations in the perfusion flow can introduce mechanical noise.[12]
-
Pipette Holder: Check that the seals in the pipette holder are clean and tight to prevent fluid leaks and electrical drift.[13][15]
-
Seal Resistance: A low seal resistance (<1 GΩ) will result in a noisy recording. If the seal deteriorates, it's best to obtain a new cell.
Q: The current I'm recording doesn't look like the characteristic IKv11.1. Why? A:
-
Voltage Protocol: Double-check that your voltage-clamp protocol is correct for isolating Kv11.1. The characteristic slowly activating current and rapid tail current are key identifiers.
-
Contamination: Other channels might be contaminating your recording. Ensure your internal and external solutions contain the appropriate channel blockers if you are trying to isolate a specific current.
-
Cell Type: Confirm that the cells you are using have a robust expression of Kv11.1.
Q: After applying this compound, my current amplitude is unstable or runs down quickly. What should I do? A:
-
Seal Integrity: High concentrations of some compounds can affect membrane and seal stability. Monitor the seal resistance throughout the experiment.
-
Access Resistance: A high or unstable series resistance (access resistance) can lead to poor voltage control and inaccurate current measurements. Ensure you have a good, low-resistance access to the cell interior. If access resistance increases significantly, the data may be unreliable.[12]
-
Cell Viability: The compound itself might be affecting cell health over the duration of the recording. Try to complete recordings within a stable time window (e.g., 10-15 minutes) after establishing the whole-cell configuration.
Caption: Troubleshooting unstable patch clamp recordings.
References
- 1. This compound, an allosteric modulator/activator of Kv 11.1 channels, counteracts dofetilide-induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound, an allosteric modulator/activator of Kv11.1 channels, counteracts dofetilide‐induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound plus Dofetilide Rescues Aberrant Kv11.1 Trafficking and Produces Functional IKv11.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 11. Patch Clamp Protocol [labome.com]
- 12. docs.axolbio.com [docs.axolbio.com]
- 13. scientifica.uk.com [scientifica.uk.com]
- 14. reddit.com [reddit.com]
- 15. youtube.com [youtube.com]
Troubleshooting LUF7244 assay variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the LUF7244 assay. The information is tailored to address specific issues that may arise during experiments, ensuring greater accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
General
Q1: What is this compound and what is its primary mechanism of action?
This compound is a negative allosteric modulator/activator of the Kv11.1 (hERG) potassium channel.[1][2][3][4] It binds to an allosteric site on the channel, which is distinct from the binding site of orthosteric ligands like dofetilide.[2][3] This binding is thought to occur between the pore helices of adjacent subunits, stabilizing the channel in a conductive state.[2] The primary effect of this compound is the inhibition of the channel's natural inactivation process, leading to an increased potassium current (IKr).[1][2][4] This action can counteract the effects of hERG channel blockers.[2][3]
Assay Performance
Q2: I am observing high variability between replicate wells in my cell-based assay. What are the common causes?
High variability in cell-based assays can stem from several factors:
-
Inconsistent Cell Seeding: Uneven cell distribution across the plate is a primary source of variability. Ensure your cell suspension is homogeneous by gentle mixing before and during plating.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, this compound, or other reagents can lead to significant deviations. Use calibrated pipettes and consistent technique.
-
Edge Effects: Wells on the perimeter of a multi-well plate are prone to evaporation and temperature fluctuations. It is best practice to fill the outer wells with sterile media or PBS and not use them for experimental samples.
-
Cell Health and Passage Number: Use cells that are in a consistent and healthy growth phase. High passage numbers can lead to phenotypic drift and altered drug sensitivity.
Q3: My this compound stock solution appears to have precipitated. How should I handle this?
This compound is typically dissolved in DMSO to create a high-concentration stock solution.[5] If you observe precipitation:
-
Warming: Gently warm the solution to 37°C.
-
Vortexing/Sonication: Vortex or sonicate the solution for several minutes to aid dissolution.
-
Fresh Preparation: If precipitation persists, it is recommended to prepare a fresh stock solution.
When diluting the DMSO stock into your aqueous assay buffer, ensure rapid and thorough mixing to prevent the compound from crashing out of solution. The final DMSO concentration in your assay should ideally be below 0.5% to avoid solvent-induced cytotoxicity.
Electrophysiology
Q4: In my whole-cell patch-clamp experiment, the hERG current runs down over time. What can I do to improve stability?
Current rundown can be a challenge in whole-cell recordings. Here are some troubleshooting steps:
-
Seal Resistance: Ensure a high seal resistance (≥1 GΩ) is achieved before breaking into the whole-cell configuration. A poor seal can lead to a "leaky" patch and unstable recordings.
-
Series Resistance: Monitor and compensate for series resistance. High series resistance can introduce voltage errors and affect the quality of your voltage clamp.
-
Internal Solution: Use a fresh, filtered internal solution. Contaminants or changes in osmolarity can negatively impact cell health and channel function.
-
Pipette Drift: Mechanical drift of the patch pipette can stress the cell membrane and degrade the seal. Ensure your micromanipulator is stable.
Q5: The effect of this compound on the hERG current is smaller than expected. What could be the issue?
Several factors could contribute to a reduced this compound effect:
-
Voltage Protocol: The voltage protocol used is critical for observing the effects on hERG channel gating. Ensure your protocol is designed to adequately assess both activation and inactivation. A protocol with a depolarizing step followed by a repolarizing ramp is often used to characterize hERG currents.
-
Compound Concentration: Verify the final concentration of this compound in your assay. Inaccurate dilutions can lead to misleading results.
-
Cell Line: The expression level of hERG channels in your chosen cell line (e.g., HEK293, CHO) can influence the magnitude of the observed current and the effect of this compound.
-
Presence of Blockers: If co-applying this compound with a hERG blocker like dofetilide, ensure the blocker concentration is appropriate to induce a measurable effect that can then be rescued by this compound.
Troubleshooting Guides
Poor Signal-to-Noise Ratio in Electrophysiology Recordings
| Potential Cause | Recommended Action |
| Electrical Noise (60/50 Hz) | Ensure proper grounding of all equipment. Use a Faraday cage to shield the setup from external electrical fields. |
| Poor Seal Quality | Aim for a seal resistance of ≥1 GΩ. If the seal is leaky, discard the cell and attempt a new recording. |
| Vibrations | Use an anti-vibration table. Minimize movement and talking in the vicinity of the patch-clamp rig. |
| Dirty Pipette Holder/Headstage | Clean the pipette holder and the headstage connector regularly to ensure a good electrical connection. |
Inconsistent Results in Cell-Based Assays
| Potential Cause | Recommended Action |
| Cell Clumping | Ensure a single-cell suspension before plating by gentle pipetting or using a cell strainer. |
| Temperature Gradients | Allow all reagents and plates to equilibrate to room temperature or the incubation temperature before use. |
| Inconsistent Incubation Times | Standardize all incubation times precisely for all plates and experiments. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses. |
Experimental Protocols
Whole-Cell Voltage Clamp Protocol for hERG Current Measurement
This protocol is a general guideline and may require optimization for specific cell lines and equipment.
-
Cell Preparation: Plate cells expressing hERG channels onto glass coverslips 24-48 hours before the experiment.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).
-
-
Recording:
-
Obtain a gigaohm seal (≥1 GΩ) in the cell-attached configuration.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 3-5 minutes before recording.
-
Apply a voltage-clamp protocol suitable for hERG channels. A typical protocol involves a holding potential of -80 mV, a depolarizing step to +20 mV to elicit channel activation and inactivation, followed by a repolarizing step to -50 mV to observe the characteristic tail current.
-
Perfuse with the external solution containing the desired concentration of this compound and/or a hERG blocker.
-
Record currents and analyze the changes in current amplitude and kinetics.
-
Visualizations
Caption: General experimental workflow for a this compound assay.
Caption: Simplified gating mechanism of the Kv11.1 (hERG) channel and points of modulation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an allosteric modulator/activator of Kv11.1 channels, counteracts dofetilide‐induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. rupress.org [rupress.org]
LUF7244 quality control and purity assessment
Welcome to the technical support center for LUF7244. This resource is designed to assist researchers, scientists, and drug development professionals with quality control, purity assessment, and experimental troubleshooting for this compound, a negative allosteric modulator of the Kv11.1 (hERG) potassium channel.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic organic small molecule that acts as a negative allosteric modulator of the Kv11.1 (hERG) potassium channel.[1] Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site, inducing a conformational change that alters the receptor's activity. In the case of this compound, it modulates the channel to counteract the effects of drugs that block the hERG channel, a common cause of cardiac arrhythmias. It has been shown to inhibit dofetilide-induced early afterdepolarizations in vitro and torsades de pointes arrhythmia in vivo.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound should be stored as a solid at -20°C. If dissolved in a solvent such as DMSO for experimental use, it is recommended to prepare fresh solutions or store aliquots at -80°C for short-term use to minimize degradation.
Q3: What are the typical purity specifications for research-grade this compound?
A3: For research applications, the purity of this compound should be ≥98%, as determined by High-Performance Liquid Chromatography (HPLC). The identity of the compound should be confirmed by methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). For early drug development, it is crucial to have well-characterized batches with a detailed Certificate of Analysis (CoA) that includes purity, identity, and information on residual solvents and impurities.
Quality Control and Purity Assessment
A comprehensive quality control strategy for this compound involves orthogonal analytical methods to ensure its identity, purity, and stability.
Analytical Methods for Purity Assessment
| Analytical Technique | Purpose | Key Parameters to Monitor |
| HPLC-UV | Primary method for purity assessment and quantification of impurities. | Peak area percentage of the main compound, presence of impurity peaks. |
| LC-MS | Confirmation of molecular weight and identification of impurities. | Mass-to-charge ratio (m/z) of the parent compound and any detected impurities. |
| ¹H-NMR | Structural confirmation and detection of organic impurities. | Chemical shifts, integration values, and coupling constants consistent with the proposed structure. Absence of unexpected signals. |
| Elemental Analysis | Confirmation of elemental composition. | Percentage of Carbon, Hydrogen, and Nitrogen within theoretical values. |
Experimental Protocol: HPLC Method for Purity Assessment
While a specific, validated HPLC method for this compound as a raw material is not publicly available, a general reversed-phase HPLC method suitable for small molecules of similar polarity can be employed as a starting point for method development.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes to elute the compound and any potential impurities.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined by the UV spectrum of this compound (a wavelength of 254 nm is a common starting point).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile and water) to a concentration of approximately 1 mg/mL.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Silanol interactions with the column. - Column overload. - Inappropriate mobile phase pH. | - Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. - Reduce the sample concentration. - Adjust the mobile phase pH to ensure the analyte is in a single ionic state. |
| Split Peaks | - Clogged frit or column contamination. - Sample solvent incompatible with the mobile phase. - Column void. | - Back-flush the column or replace the frit. - Dissolve the sample in the initial mobile phase. - Replace the column. |
| Ghost Peaks | - Contaminated mobile phase or injection of air. - Carryover from a previous injection. | - Use fresh, high-purity solvents and degas the mobile phase. - Implement a needle wash step in the autosampler method. |
| Irreproducible Retention Times | - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Pump malfunction. | - Prepare mobile phase accurately and consistently. - Use a column oven to maintain a constant temperature. - Check pump seals and for leaks. |
Signaling Pathway and Experimental Workflows
This compound Mechanism of Action on Kv11.1 Channel
This compound acts as a negative allosteric modulator of the Kv11.1 (hERG) channel. The Kv11.1 channel is a voltage-gated potassium channel crucial for cardiac repolarization. Its gating involves a complex interplay between activation and inactivation. This compound binds to a site distinct from the pore-blocking drug binding site and allosterically modulates the channel's conformation. This modulation inhibits the fast inactivation of the channel, thereby increasing the overall potassium current. This counteracts the effects of drugs that block the channel and cause a prolongation of the cardiac action potential.
Caption: Mechanism of this compound on the Kv11.1 channel.
Experimental Workflow: In Vitro Electrophysiology (Patch-Clamp)
This workflow outlines the key steps for assessing the effect of this compound on Kv11.1 channels expressed in a mammalian cell line (e.g., HEK293) using the whole-cell patch-clamp technique.
Caption: Workflow for in vitro electrophysiology.
References
Validation & Comparative
LUF7244 in the Landscape of hERG Channel Activators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The human ether-à-go-go-related gene (hERG) potassium channel is a critical component in cardiac action potential repolarization. Its dysfunction is linked to Long QT Syndrome (LQTS), a disorder that can lead to life-threatening arrhythmias. While hERG channel blockers have been a major focus of drug safety testing due to their proarrhythmic potential, there is growing interest in hERG channel activators as a potential therapeutic strategy for LQTS. This guide provides a comparative analysis of LUF7244, a novel hERG channel modulator, with other known hERG activators, supported by experimental data and detailed methodologies.
Mechanism of Action: A Spectrum of hERG Channel Activation
hERG channel activators enhance the outward potassium current through the channel, thereby shortening the action potential duration. They are broadly classified based on their primary mechanism of action on the channel's gating kinetics.
-
Type 1 Activators: Primarily slow the deactivation (closing) of the channel.
-
Type 2 Activators: Predominantly attenuate the rapid inactivation of the channel.
-
Mixed-Type Activators: Exhibit a combination of both Type 1 and Type 2 mechanisms.
This compound is characterized as a negative allosteric modulator and activator of the hERG channel.[1] Experimental evidence suggests it primarily acts by inhibiting channel inactivation, placing it in the category of a Type 2 or a mixed Type 1/2 activator.[2][3] This is in contrast to compounds that solely slow deactivation.
Quantitative Comparison of hERG Channel Activators
The following table summarizes the quantitative data for this compound and other notable hERG channel activators. Direct comparison of potency should be made with caution due to variations in experimental conditions across different studies.
| Compound | Type | Primary Mechanism of Action | Potency (EC50) | Key Findings |
| This compound | Type 2 / Mixed | Inhibits inactivation, may also slow deactivation | Concentration-dependent increase in IKr (specific EC50 not reported) | Counteracts dofetilide-induced early afterdepolarizations and Torsades de Pointes.[3][4] |
| ICA-105574 | Type 2 | Attenuates inactivation | 0.5 µM | Potently removes hERG channel inactivation, prevents arrhythmias induced by delayed repolarization.[1][5] |
| NS1643 | Type 2 | Attenuates inactivation | 10.5 µM | Increases hERG current and displays antiarrhythmic activity in vitro.[6][7][8][9] |
| PD-118057 | Type 2 | Attenuates inactivation | ~3 µM (for shift in V0.5 of inactivation) | Increases peak outward current by shifting the voltage dependence of inactivation.[10][11][12][13][14] |
| RPR260243 | Type 1 | Slows deactivation | 8-15 µM | Dramatically slows current deactivation with little effect on inactivation.[15][16][17][18] |
Experimental Protocols
The characterization of hERG channel modulators relies on precise electrophysiological and biochemical assays. Below are detailed methodologies for key experiments.
Patch-Clamp Electrophysiology
This is the gold standard for directly measuring the ion current through the hERG channel and assessing the effect of modulators.
Objective: To measure the hERG potassium current (IKr) in the presence and absence of test compounds and to determine the mechanism of action (e.g., effects on activation, deactivation, and inactivation).
Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel are commonly used.
General Protocol (Whole-Cell Configuration):
-
Cell Preparation: Cells are cultured to 70-90% confluency and then dissociated into a single-cell suspension.
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 KCl, 10 HEPES, 5 EGTA, 5 K2ATP, 1 MgCl2; pH adjusted to 7.2 with KOH.
-
-
Electrophysiological Recording:
-
A glass micropipette filled with the internal solution is used to form a high-resistance seal (GΩ seal) with the cell membrane.
-
The membrane patch under the pipette is ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the total current across the cell membrane.
-
-
Voltage Protocols: Specific voltage-clamp protocols are applied to elicit and study different aspects of the hERG current. A common protocol, based on the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative, is as follows:
-
Holding potential: -80 mV.
-
Depolarizing step to +20 mV for 2 seconds to activate and inactivate the channels.
-
Repolarizing step to -50 mV to measure the peak tail current, which reflects the current flowing as channels recover from inactivation before closing.
-
-
Data Analysis: The amplitude and kinetics of the hERG current are analyzed before and after the application of the test compound at various concentrations to determine its effect and potency (e.g., EC50).
Automated Patch-Clamp Systems: High-throughput screening is often performed using automated patch-clamp platforms (e.g., QPatch, Patchliner), which allow for the rapid testing of many compounds.[19][20][21][22][23]
Radioligand Binding Assay
This assay is used to determine if a test compound binds to the hERG channel and to measure its binding affinity (Ki).
Objective: To assess the displacement of a known radiolabeled hERG channel ligand by a test compound.
Materials:
-
Membrane preparations from cells overexpressing the hERG channel.
-
Radioligand: Typically a high-affinity hERG blocker such as [3H]-dofetilide or [3H]-astemizole.
-
Test compound at various concentrations.
-
Filtration apparatus.
General Protocol:
-
Incubation: The cell membranes are incubated with the radioligand and varying concentrations of the test compound.
-
Separation: The mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[24][25][26][27]
Visualizing hERG Channel Modulation
The following diagrams, generated using the DOT language, illustrate the hERG channel gating process and the mechanisms of action of different types of activators.
References
- 1. ICA-105574 | hERG Channel Activator | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 2. Pharmacological activation of the hERG K+ channel for the management of the long QT syndrome: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an allosteric modulator/activator of Kv11.1 channels, counteracts dofetilide‐induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an allosteric modulator/activator of Kv 11.1 channels, counteracts dofetilide-induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NS 1643 | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. NS1643 | Potassium Channel | HER | Autophagy | TargetMol [targetmol.com]
- 9. Activation of human ether-a-go-go-related gene potassium channels by the diphenylurea 1,3-bis-(2-hydroxy-5-trifluoromethyl-phenyl)-urea (NS1643) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PD-118057 contacts the pore helix of hERG1 channels to attenuate inactivation and enhance K+ conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. PD 118057 | CAS 2830313674-97-4 | PD118057 | Tocris Bioscience [tocris.com]
- 13. Activation of human ether-a-go-go related gene (hERG) potassium channels by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PD-118057 contacts the pore helix of hERG1 channels to attenuate inactivation and enhance K+ conductance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. universalbiologicals.com [universalbiologicals.com]
- 18. Integrated Approach Including Docking, MD Simulations, and Network Analysis Highlights the Action Mechanism of the Cardiac hERG Activator RPR260243 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sophion.com [sophion.com]
- 22. researchgate.net [researchgate.net]
- 23. Automated Electrophysiology Makes the Pace for Cardiac Ion Channel Safety Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. giffordbioscience.com [giffordbioscience.com]
- 26. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 27. Evaluation of functional and binding assays in cells expressing either recombinant or endogenous hERG channel - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of LUF7244 and ICA-105574: Potent Activators of the hERG Potassium Channel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent research compounds, LUF7244 and ICA-105574, both recognized as activators of the human Ether-à-go-go-Related Gene (hERG) potassium channel (Kv11.1). Understanding the nuances of their mechanisms and pharmacological profiles is critical for research into cardiac electrophysiology and the development of novel therapeutics for cardiac channelopathies.
Executive Summary
This compound and ICA-105574 are small molecules that enhance the function of the hERG potassium channel, a critical component in the repolarization of the cardiac action potential. Both compounds primarily act by inhibiting the natural inactivation process of the hERG channel, thereby increasing the outward potassium current. This mechanism of action holds therapeutic promise for conditions associated with reduced hERG function, such as Long QT Syndrome Type 2 (LQT2). While structurally related, emerging data suggests potential differences in their potency and modulatory effects. This guide synthesizes the available experimental data to facilitate a direct comparison.
Mechanism of Action and Signaling Pathway
Both this compound and ICA-105574 are classified as hERG channel activators. Their principal mechanism involves the modulation of the channel's gating kinetics, specifically by attenuating C-type inactivation.[1][2][3] This results in an increased probability of the channel being in an open, conductive state at positive membrane potentials, leading to an enhanced outward potassium current (I_Kr_). This increased repolarizing current can shorten the cardiac action potential duration.
ICA-105574 has been shown to cause a significant positive shift in the voltage dependence of inactivation.[3][4][5] Molecular modeling and mutagenesis studies suggest that ICA-105574 binds to a hydrophobic pocket formed by the S5/pore helix/S6 of one subunit and the S6 segment of an adjacent subunit of the hERG channel.[3] this compound, being structurally similar, is also predicted to bind to a similar site and functions as a negative allosteric modulator, which can reduce the affinity of hERG channel blockers.[6]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and ICA-105574 based on published experimental findings. Direct comparison should be approached with caution as experimental conditions may vary between studies.
Table 1: In Vitro Potency and Efficacy on hERG Channels
| Parameter | This compound | ICA-105574 |
| Target | Kv11.1 (hERG) | Kv11.1 (hERG) |
| Mechanism | Negative Allosteric Modulator / Activator (Inhibits Inactivation) | Activator (Removes Inactivation) |
| EC50 | Not explicitly reported, but concentration-dependent increase in IKv11.1 observed at 0.5-10 µM[6][7][8] | 0.5 ± 0.1 µM[9][10] |
| Effect on IKr | Doubles IKr at 10 µM[6][8] | >10-fold increase in current amplitude[9][10] |
| Hill Slope (nH) | Not Reported | 3.3 ± 0.2[9][11][10] |
| Effect on Inactivation | Inhibits inactivation[6][8] | Shifts voltage-dependence of inactivation by >+180 mV at 2 µM[4] |
| Selectivity | At 10 µM, no effect on IKIR2.1, INav1.5, ICa-L, and IKs[6][8] | High potency for hERG[4][12] |
Table 2: In Vivo and Cellular Electrophysiological Effects
| Parameter | This compound | ICA-105574 |
| Model System | Canine isolated ventricular cardiomyocytes; Anesthetized dogs with and without chronic atrioventricular block[6][8] | Guinea pig ventricular myocytes; Langendorff-perfused guinea pig hearts; Anesthetized dogs[4][12][13] |
| Effect on Action Potential Duration (APD) | Shortens human and canine APD by ~50% at 10 µM[6][8] | Concentration-dependent shortening of APD in guinea pig ventricular myocytes[4][9] |
| Effect on QT/QTc Interval | Non-significant shortening in dogs with sinus rhythm (-6.8% at 2.5 mg/kg)[6][8] | Significantly shortens QT and QTc intervals in guinea pig hearts and anesthetized dogs[13] |
| Anti-arrhythmic Activity | Prevented dofetilide-induced Torsades de Pointes in 5/7 dogs[6][8] | Prevents arrhythmias induced by IKr and IKs inhibitors in guinea pig hearts[12] |
| Peak Plasma Levels (in vivo) | 1.75 ± 0.80 µM (sinus rhythm); 2.34 ± 1.57 µM (chronic AV block) in dogs[6][8] | Free plasma concentration of ~1.7 µM at maximal effect in dogs[13] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for hERG Activators
This protocol is a representative method for assessing the effects of compounds on hERG channels expressed in a stable cell line (e.g., HEK293).
Materials and Reagents:
-
Cell Line: HEK293 cells stably expressing the hERG (KCNH2) gene.
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.[13]
-
Internal (Pipette) Solution (in mM): 120 KCl, 10 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with KOH.[13]
-
Test Compounds: this compound and ICA-105574 dissolved in DMSO to prepare stock solutions. Final DMSO concentration in the external solution should be ≤0.1%.
Procedure:
-
Cell Culture: Culture HEK293-hERG cells in appropriate media and conditions. For recording, plate cells on glass coverslips.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording Setup: Place a coverslip with cells in the recording chamber on an inverted microscope and perfuse with the external solution at a physiological temperature (e.g., 37°C).
-
Whole-Cell Configuration:
-
Approach a cell with the patch pipette and apply gentle suction to form a gigaohm seal.
-
Apply a brief pulse of negative pressure to rupture the cell membrane and establish the whole-cell configuration.
-
Compensate for cell capacitance and series resistance.
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a potential of -80 mV.
-
To elicit hERG currents, apply a depolarizing step to +20 mV for 2 seconds to activate and inactivate the channels.
-
Follow with a repolarizing step to -50 mV to record the peak tail current, which reflects the population of channels that were open at the end of the depolarizing step.
-
Repeat this protocol at regular intervals (e.g., every 15 seconds).
-
-
Data Acquisition:
-
Record baseline currents in the presence of the vehicle control for several minutes to ensure stability.
-
Perfuse the recording chamber with increasing concentrations of the test compound (this compound or ICA-105574).
-
Record the steady-state effect at each concentration.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at -50 mV.
-
Normalize the current amplitude at each compound concentration to the baseline current.
-
Construct concentration-response curves and fit to the Hill equation to determine EC₅₀ and Hill slope.
-
Isolation of Canine Ventricular Cardiomyocytes
This protocol outlines a general procedure for the enzymatic isolation of single ventricular myocytes from a canine heart, suitable for subsequent electrophysiological studies.[6]
Materials and Reagents:
-
Perfusion Buffer (Ca²⁺-free): Tyrode's solution containing (in mM): 137 NaCl, 5.4 KCl, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4.
-
Enzyme Solution: Perfusion buffer supplemented with collagenase (e.g., Type II) and protease (e.g., Type XIV).
-
Stop Solution: Perfusion buffer supplemented with bovine serum albumin (BSA).
-
Storage Solution: Kraft-Brühe (KB) solution or a similar high-potassium storage solution.
Procedure:
-
Heart Excision: Anesthetize the dog and rapidly excise the heart, placing it in ice-cold cardioplegic solution.
-
Cannulation and Perfusion:
-
Cannulate the aorta and mount the heart on a Langendorff apparatus.
-
Begin retrograde perfusion with oxygenated, Ca²⁺-free perfusion buffer at 37°C to wash out the blood.
-
-
Enzymatic Digestion:
-
Switch the perfusion to the enzyme solution and continue to perfuse until the heart becomes flaccid.
-
-
Tissue Dissociation:
-
Remove the heart from the Langendorff apparatus.
-
Mince the ventricular tissue in the stop solution to inhibit further enzymatic activity.
-
Gently triturate the tissue pieces with a pipette to release single cardiomyocytes.
-
-
Cell Filtration and Collection:
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Allow the myocytes to settle by gravity and aspirate the supernatant.
-
-
Calcium Reintroduction:
-
Gradually reintroduce calcium to the cell suspension in a stepwise manner to bring the final concentration to the desired level for experimental use.
-
-
Cell Storage:
-
Store the isolated myocytes in the appropriate storage solution at 4°C until use.
-
Conclusion
Both this compound and ICA-105574 are valuable pharmacological tools for investigating the function and therapeutic potential of the hERG potassium channel. ICA-105574 is a potent hERG activator with a well-defined EC₅₀, acting primarily by removing channel inactivation. This compound, a negative allosteric modulator, also activates the channel by inhibiting inactivation and has demonstrated significant anti-arrhythmic effects in preclinical models. While a direct side-by-side potency comparison from a single study is not yet available, the existing data suggest that both compounds are effective modulators of hERG channel activity. The choice between these compounds for specific research applications may depend on the desired modulation profile and the experimental context. Further comparative studies are warranted to fully elucidate the subtle differences in their pharmacological effects.
References
- 1. Pharmacological activation of the hERG K+ channel for the management of the long QT syndrome: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of hERG potassium channels by a novel small molecule activator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICA-105574 Interacts with a Common Binding Site to Elicit Opposite Effects on Inactivation Gating of EAG and ERG Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A range of voltage-clamp protocol designs for rapid capture of hERG kinetics [ouci.dntb.gov.ua]
- 5. ICA-105574 interacts with a common binding site to elicit opposite effects on inactivation gating of EAG and ERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an allosteric modulator/activator of Kv11.1 channels, counteracts dofetilide‐induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, an allosteric modulator/activator of Kv 11.1 channels, counteracts dofetilide-induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 10. researchgate.net [researchgate.net]
- 11. A range of voltage-clamp protocol designs for rapid capture of hERG kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Compound ICA-105574 prevents arrhythmias induced by cardiac delayed repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Navigating the Landscape of Anti-Arrhythmic Strategies Beyond LUF7244: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for safer and more effective anti-arrhythmic therapies is a continuous endeavor in cardiovascular pharmacology. LUF7244, a negative allosteric modulator of the Kv11.1 (hERG) potassium channel, represents a novel approach to counteract drug-induced and congenital long QT syndrome (LQTS) by enhancing the repolarizing current. This guide provides a comparative analysis of alternative strategies to this compound, offering insights into their mechanisms of action, supporting experimental data, and detailed methodologies for key experiments.
Introduction to this compound and the Therapeutic Challenge
This compound is an activator of the hERG potassium channel, which is crucial for cardiac repolarization. Dysfunction of this channel, either due to genetic mutations (congenital LQTS) or off-target drug effects (acquired LQTS), can lead to a prolonged QT interval on the electrocardiogram, increasing the risk of a life-threatening arrhythmia known as Torsades de Pointes (TdP). This compound has demonstrated the ability to counteract the pro-arrhythmic effects of hERG-blocking drugs, such as dofetilide, in preclinical models by altering the channel's conformation and rescuing trafficking-deficient channels. This guide explores alternative therapeutic avenues with the same overarching goal: to prevent or terminate these potentially fatal arrhythmias.
Alternative Anti-Arrhythmic Strategies: A Comparative Overview
The following sections detail various alternative strategies, from other hERG channel activators to agents with entirely different molecular targets.
Other hERG Channel Activators
Several other compounds that activate the hERG channel have been investigated as potential anti-arrhythmics. These molecules often exhibit distinct mechanisms of action, such as altering channel gating kinetics or reducing inactivation.
Table 1: Comparison of hERG Channel Activators
| Compound | Mechanism of Action | Key Preclinical Findings | Reference |
| This compound | Negative Allosteric Modulator/Activator | Prevents dofetilide-induced TdP in a canine model.[1][2][3] Rescues trafficking of deficient hERG channels.[4] | [1][2][3][4] |
| NS1643 | Partial agonist; reduces channel inactivation. | Increases hERG current in a voltage- and concentration-dependent manner.[5][6] Shortens action potential duration (APD) in guinea pig cardiomyocytes.[5] EC50 for hERG activation is approximately 10.5 µM.[6][7] | [5][6][7] |
| RPR260243 | Primarily slows channel deactivation. | Reverses dofetilide-induced APD prolongation in guinea pig myocytes.[8] Shortens the QT interval in Langendorff-perfused rabbit hearts.[8] Restores normal rhythm in a zebrafish model of dofetilide-induced arrhythmia.[9][10] | [8][9][10] |
| ICA-105574 | Potent removal of hERG channel inactivation. | Potentiates hERG current with an EC50 of approximately 0.5 µM.[11][12] Prevents arrhythmias induced by IKr and IKs inhibitors in guinea pig hearts more effectively than NS1643.[13] | [11][12][13] |
Late Sodium Current (INaL) Inhibitors
An enhanced late sodium current is a pathogenic mechanism in some forms of LQTS, particularly LQT3, and other cardiac diseases. Inhibiting this current can shorten the action potential duration and suppress arrhythmias.
Table 2: Efficacy of Late Sodium Current Inhibitors
| Compound | Mechanism of Action | Key Clinical/Preclinical Findings | Reference |
| Ranolazine (B828) | Selective inhibitor of the late sodium current (INaL). | Shortens the QTc interval in patients with LQT3.[4][14][15] In combination with amiodarone (B1667116), accelerates conversion of recent-onset atrial fibrillation to sinus rhythm.[1][2][4][16] Reduces postoperative atrial fibrillation.[3] | [1][2][3][4][14][15][16] |
Genotype-Specific Pharmacotherapy for Long QT Syndrome
A more personalized approach involves targeting the specific underlying genetic defect in congenital LQTS.
Table 3: Genotype-Specific Therapies for LQTS
| Therapy | Target Population | Mechanism of Action | Key Clinical Findings | Reference |
| Mexiletine (B70256) | Long QT Syndrome Type 3 (LQT3) | Blocks the enhanced late sodium current caused by SCN5A mutations. | Significantly reduces the QTc interval and the rate of arrhythmic events in LQT3 patients.[15][17][18] Effective in pediatric LQT3 patients. | [15][17][18] |
| Lumacaftor (B1684366) | Long QT Syndrome Type 2 (LQT2) with trafficking-defective mutations | Acts as a chaperone to correct the misfolding and trafficking of mutant hERG proteins to the cell membrane. | In two LQT2 patients, lumacaftor/ivacaftor combination therapy significantly shortened the QTc interval.[19] Rescued the trafficking defect in iPSC-derived cardiomyocytes from LQT2 patients.[20][21][22][23] | [19][20][21][22][23] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental processes is crucial for understanding these anti-arrhythmic strategies.
Caption: Mechanisms of action for alternative anti-arrhythmic strategies.
Caption: A typical preclinical experimental workflow for evaluating anti-arrhythmic drugs.
Detailed Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch Clamp
-
Objective: To measure the effect of a compound on specific ion channel currents (e.g., IKr, INaL).
-
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the ion channel of interest (e.g., hERG) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
-
Methodology:
-
Cells are cultured on glass coverslips and transferred to a recording chamber on an inverted microscope.
-
The chamber is perfused with an external solution (e.g., Tyrode's solution).
-
Glass microelectrodes with a tip resistance of 2-5 MΩ are filled with an internal solution and used to form a high-resistance seal with the cell membrane.
-
The membrane is ruptured to achieve the whole-cell configuration.
-
Voltage-clamp protocols are applied to elicit the desired ion currents. For example, to measure hERG currents, a depolarizing pulse to +20 mV is followed by a repolarizing step to -50 mV to elicit a large tail current.
-
The compound of interest is perfused at various concentrations, and the changes in current amplitude and kinetics are recorded and analyzed.
-
Ex Vivo Langendorff-Perfused Heart Model
-
Objective: To assess the effect of a compound on the global electrical activity of an isolated heart.
-
Animal Model: Rabbit or guinea pig.
-
Methodology:
-
The animal is heparinized and anesthetized.
-
The heart is rapidly excised and mounted on a Langendorff apparatus via the aorta.
-
The heart is retrogradely perfused with a warmed, oxygenated Krebs-Henseleit solution.
-
A volume-conducted electrocardiogram (ECG) is recorded.
-
Monophasic action potentials (MAPs) can be recorded from the ventricular epicardium.
-
After a baseline recording period, the compound is added to the perfusate.
-
Changes in QT interval, action potential duration, and the incidence of arrhythmias are monitored.
-
In Vivo Model of Drug-Induced Torsades de Pointes
-
Objective: To evaluate the efficacy of a compound in preventing or terminating drug-induced TdP in a whole animal.
-
Animal Model: Anesthetized dogs, often with chronic atrioventricular block to increase susceptibility to TdP.
-
Methodology:
-
Dogs are instrumented for continuous ECG and hemodynamic monitoring.
-
A pro-arrhythmic agent that blocks hERG channels (e.g., dofetilide) is infused intravenously to induce QT prolongation and TdP.
-
In a prevention protocol, the test compound is administered prior to the pro-arrhythmic challenge.
-
In a termination protocol, the test compound is administered after the onset of TdP.
-
The primary endpoints are the incidence and severity of TdP, and changes in the QTc interval.
-
Conclusion
While this compound and other hERG channel activators hold promise as a targeted therapy for arrhythmias stemming from reduced repolarizing capacity, a diverse array of alternative strategies are also under active investigation. Late sodium current inhibitors like ranolazine offer a distinct and clinically validated approach, particularly for LQT3. Furthermore, the advent of genotype-specific therapies, such as mexiletine for LQT3 and the potential for trafficking correctors like lumacaftor in LQT2, heralds a new era of precision medicine in the management of inherited arrhythmia syndromes. The continued exploration of these varied mechanisms of action is essential for the development of a more comprehensive and personalized armamentarium against life-threatening cardiac arrhythmias.
References
- 1. Comparison of Effectiveness of Ranolazine Plus Amiodarone Versus Amiodarone Alone for Conversion of Recent-Onset Atrial Fibrillation - American College of Cardiology [acc.org]
- 2. Ranolazine enhances the efficacy of amiodarone for conversion of recent-onset atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ranolazine versus amiodarone for prevention of postoperative atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. | BioWorld [bioworld.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. NS 1643 | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.physiology.org [journals.physiology.org]
- 10. The hERG channel activator, RPR260243, enhances protective IKr current early in the refractory period reducing arrhythmogenicity in zebrafish hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ICA-105574 | hERG通道激活剂 | MCE [medchemexpress.cn]
- 13. Compound ICA-105574 prevents arrhythmias induced by cardiac delayed repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinetic Model for NS1643 Drug Activation of WT and L529I Variants of Kv11.1 (hERG1) Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mexiletine Reduces Arrhythmic Events in Long QT Syndrome 3 - American College of Cardiology [acc.org]
- 16. Comparison of effectiveness of ranolazine plus amiodarone versus amiodarone alone for conversion of recent-onset atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Gene-Specific Therapy With Mexiletine Reduces Arrhythmic Events in Patients With Long QT Syndrome Type 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Gene-Specific Therapy With Mexiletine Reduces Arrhythmic Events in Patients With Long QT Syndrome Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. From patient-specific induced pluripotent stem cells to clinical translation in long QT syndrome Type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. Promise and Potential Peril With Lumacaftor for the Trafficking Defective Type 2 Long-QT Syndrome-Causative Variants, p.G604S, p.N633S, and p.R685P, Using Patient-Specific Re-Engineered Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ahajournals.org [ahajournals.org]
- 23. academic.oup.com [academic.oup.com]
LUF7244 Efficacy in Mitigating Dofetilide-Induced Arrhythmia: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of LUF7244 against dofetilide-induced arrhythmia, with a comparative analysis of alternative therapeutic strategies, verapamil (B1683045) and ranolazine (B828). The information presented is supported by experimental data to aid in the evaluation of these compounds for further research and development.
Introduction to Dofetilide-Induced Arrhythmia
Dofetilide (B1670870) is a class III antiarrhythmic agent that selectively blocks the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-à-go-go-related gene (hERG or KCNH2).[1] This blockade leads to a prolongation of the cardiac action potential duration (APD) and the QT interval on an electrocardiogram (ECG).[1] While effective in managing certain atrial arrhythmias, this mechanism also carries a significant risk of proarrhythmia, most notably Torsades de Pointes (TdP), a life-threatening polymorphic ventricular tachycardia.[1] The development of TdP is often preceded by early afterdepolarizations (EADs), which are abnormal depolarizations that occur during the repolarization phase of the cardiac action potential.
dot
Caption: Dofetilide's arrhythmogenic signaling pathway.
This compound: A Novel Kv11.1 Channel Activator
This compound is a novel small molecule that acts as a negative allosteric modulator, or activator, of the Kv11.1 channel. It counteracts the effects of IKr blockers like dofetilide by enhancing the channel's activity. This mechanism presents a targeted approach to mitigating dofetilide-induced proarrhythmia.
dot
Caption: Mechanism of this compound in opposing dofetilide's action.
Comparative Efficacy: this compound vs. Alternatives
This section compares the experimental data on the efficacy of this compound with two alternative compounds, verapamil and ranolazine, in mitigating dofetilide-induced arrhythmia.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies.
Table 1: In Vitro Efficacy Against Dofetilide-Induced Electrophysiological Changes
| Compound | Concentration | Experimental Model | Effect on APD Prolongation | EAD Suppression |
| This compound | 10 µM | Canine Ventricular Myocytes | Shortened dofetilide-prolonged APD | Inhibited dofetilide-induced EADs |
| Verapamil | 0.75 µM | Rabbit Hearts (LQT3 model) | Shortened endocardial APD | Suppressed EADs |
| Ranolazine | 10 µM | Canine Purkinje Fibers | Suppressed d-sotalol-induced EADs | Suppressed d-sotalol-induced EADs |
Table 2: In Vivo Efficacy Against Dofetilide-Induced Torsades de Pointes
| Compound | Dose | Animal Model | TdP Prevention/Suppression | Effect on QTc Interval |
| This compound | 2.5 mg/kg | Chronic AV Block Dog | Prevented TdP in 5/7 animals | Did not normalize dofetilide-prolonged QTc |
| Verapamil | 0.4 mg/kg | Chronic AV Block Dog | Suppressed TdP in all animals | Did not affect dofetilide-prolonged QTc |
| Ranolazine | 200 µg/kg/min | Anesthetized Rabbit (clofilium-induced) | Terminated and prevented TdP | Abbreviated repolarization |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings.
dot
Caption: General experimental workflow for in vivo studies.
This compound Protocol (Canine Model)
-
Animal Model: Adult mongrel dogs with surgically induced chronic atrioventricular (AV) block.
-
Arrhythmia Induction: Intravenous infusion of dofetilide (0.025 mg/kg over 5 minutes).
-
Intervention: In prevention protocols, this compound (2.5 mg/kg) was administered intravenously prior to dofetilide challenge. In suppression protocols, this compound was administered after the induction of TdP.
-
Data Collection: Continuous ECG and monophasic action potential (MAP) recordings.
Verapamil Protocol (Canine Model)
-
Animal Model: Mongrel dogs with chronic AV block.[2]
-
Arrhythmia Induction: Intravenous infusion of dofetilide.[2]
-
Intervention: Verapamil (0.4 mg/kg) was administered intravenously to suppress ongoing TdP or as a pretreatment to prevent TdP induction.[2]
-
Data Collection: ECG and ventricular MAP recordings were used to assess electrophysiological parameters and arrhythmia incidence.[2]
Ranolazine Protocol (Canine and Rabbit Models)
-
Animal Model: Canine chronic AV block model and anesthetized rabbits.[3]
-
Arrhythmia Induction: Dofetilide in the canine model and clofilium (B1199958) (another IKr blocker) in the rabbit model.[3]
-
Intervention: Ranolazine was administered to suppress induced TdP.[3]
-
Data Collection: ECG and MAP recordings were analyzed to determine the effects on arrhythmia and repolarization parameters.[3]
Discussion and Conclusion
This compound demonstrates significant efficacy in preventing and suppressing dofetilide-induced TdP in a preclinical canine model. Its mechanism as a Kv11.1 channel activator directly targets the underlying cause of dofetilide's proarrhythmic effect.
Verapamil, a calcium channel blocker, also shows robust anti-arrhythmic effects against dofetilide-induced TdP.[2] Its mechanism is thought to involve the reduction of EADs by limiting calcium influx. However, it does not correct the underlying QTc prolongation caused by dofetilide.
Ranolazine, a late sodium current inhibitor, has also been shown to be effective in suppressing TdP in models of IKr blockade.[3] By reducing the late sodium current, ranolazine can shorten the APD and suppress EADs.
References
- 1. Dofetilide induced torsade de pointes: Mechanism, risk factors and management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Robust anti-arrhythmic efficacy of verapamil and flunarizine against dofetilide-induced TdP arrhythmias is based upon a shared and a different mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophysiological Basis for the Antiarrhythmic Actions of Ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
LUF7244: A Novel Approach to Cardiac Arrhythmia Management in Comparison to Traditional Anti-arrhythmic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel Kv11.1 (hERG) channel activator, LUF7244, with traditional anti-arrhythmic drugs. The content is based on available preclinical data and aims to offer an objective overview for researchers, scientists, and professionals in drug development.
Executive Summary
This compound represents a novel strategy in anti-arrhythmic therapy by selectively targeting and activating the Kv11.1 (hERG) potassium channel. This mechanism contrasts with traditional anti-arrhythmic drugs, which primarily act by blocking cardiac ion channels (sodium, potassium, calcium) or antagonizing adrenergic receptors. Preclinical studies suggest this compound may offer a unique profile, particularly in its potential to counteract arrhythmias caused by IKr blockade, a common adverse effect of many medications. This guide will delve into the mechanistic differences, comparative efficacy in preclinical models, and the detailed experimental protocols that underpin these findings.
Mechanism of Action: A Paradigm Shift
Traditional anti-arrhythmic drugs are categorized by the Vaughan Williams classification system, which is based on their primary mechanism of action.[1] this compound, as a channel activator, does not fit neatly into this classification, representing a departure from the established channel-blocking strategies.
This compound: A Kv11.1 (hERG) Channel Activator
This compound is a negative allosteric modulator that activates the Kv11.1 channel, also known as the hERG channel.[2][3] This channel is responsible for the rapid delayed rectifier potassium current (IKr), which is crucial for cardiac action potential repolarization.[3] By activating this channel, this compound enhances IKr, leading to a shortening of the action potential duration (APD).[2][4] This is in stark contrast to Class III anti-arrhythmic drugs that block this very channel to prolong the APD.[5]
Traditional Anti-arrhythmic Drugs: The Vaughan Williams Classification
The Vaughan Williams classification categorizes traditional anti-arrhythmic drugs into four main classes based on their primary ion channel or receptor target.[6][7]
Comparative Efficacy: Preclinical Evidence
Direct comparative studies of this compound against a wide range of traditional anti-arrhythmics are limited. However, data from a dofetilide-induced arrhythmia model, a well-established model for Torsades de Pointes (TdP), allows for an indirect comparison.
This compound in a Dofetilide-Induced Arrhythmia Model
In a canine model of chronic atrioventricular block, dofetilide, a Class III anti-arrhythmic, reliably induces TdP.[2] Intravenous administration of this compound was shown to prevent dofetilide-induced TdP in 5 out of 7 dogs.[3]
Traditional Anti-arrhythmics in Dofetilide-Induced Arrhythmia Models
-
Verapamil (Class IV): In a similar canine model of dofetilide-induced TdP, verapamil was also shown to be effective in suppressing and preventing these arrhythmias.[1]
-
Flecainide (Class IC): The combination of flecainide and dofetilide is generally not recommended due to the potential for additive pro-arrhythmic effects, including QT interval prolongation and TdP.[8]
-
Metoprolol (Class II): While beta-blockers like metoprolol are used in arrhythmia management, there is no direct evidence of their efficacy in preventing dofetilide-induced TdP in the same preclinical models as this compound.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and representative traditional anti-arrhythmic drugs.
Table 1: Electrophysiological Effects of this compound
| Parameter | Species/Cell Line | Concentration | Effect | Citation |
| IKv11.1 (IKr) | HEK-hERG cells | 0.5, 3, 10 µM | Concentration-dependent increase | [2] |
| Action Potential Duration (APD90) | hiPS-CMCs | 10 µM | Significant shortening | [2] |
| Action Potential Duration (APD) | Canine Ventricular Cardiomyocytes | 0.5, 1, 3, 10 µM | Dose-dependent reduction | [2] |
| IKIR2.1, INav1.5, ICa-L, IKs | HEK293 cells, Canine Cardiomyocytes | 10 µM | No effect | [2] |
| Dofetilide-induced APD prolongation | hiPS-CMCs | 10 µM this compound + 30 nM dofetilide | Decrease in prolongation | [2] |
| Dofetilide-induced Early Afterdepolarizations (EADs) | Canine Ventricular Cardiomyocytes | 10 µM | Inhibition | [2] |
Table 2: Comparison of Anti-arrhythmic Efficacy in Dofetilide-Induced TdP Model (Canine)
| Drug | Class | Dose | Efficacy | Citation |
| This compound | Kv11.1 Activator | 2.5 mg/kg IV | Prevented TdP in 5/7 animals | [3] |
| Verapamil | Class IV | Not specified | Completely suppressed and prevented TdP | [1] |
Experimental Protocols
This compound In Vitro Electrophysiology
-
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing hERG (for IKv11.1), IKIR2.1, or INav1.5 channels, and human induced pluripotent stem cell-derived cardiomyocytes (hiPS-CMCs).[2]
-
Patch-Clamp Technique: Whole-cell patch-clamp recordings were performed to measure ionic currents. For IKv11.1, cells were held at -80 mV, and depolarizing pulses were applied.[2]
-
Action Potential Measurement: Action potentials in hiPS-CMCs were recorded using the voltage-sensitive fluorescent dye FluoVolt.[2] In isolated canine ventricular cardiomyocytes, action potentials were recorded using the patch-clamp technique in current-clamp mode.[2]
Dofetilide-Induced Arrhythmia Model in Dogs
-
Animal Model: Mongrel dogs with surgically induced chronic complete atrioventricular (AV) block, which makes them susceptible to dofetilide-induced TdP.[1][2]
-
Arrhythmia Induction: Dofetilide was infused intravenously to induce TdP.[1][2]
-
Drug Administration: this compound was administered as an intravenous infusion.[2] Verapamil was also administered intravenously.[1]
-
Monitoring: Electrocardiograms (ECG) and monophasic action potentials were recorded to assess cardiac electrical activity and the incidence of arrhythmias.[1][2]
Signaling Pathways and Mechanisms of Action
This compound and the Kv11.1 Channel
Traditional Anti-arrhythmic Drug Mechanisms
Conclusion
This compound presents a promising and mechanistically distinct approach to the management of cardiac arrhythmias. Its action as a Kv11.1 channel activator, leading to enhanced repolarization, sets it apart from the traditional paradigm of ion channel blockade. The preclinical data, particularly its efficacy in a dofetilide-induced TdP model, suggests a potential therapeutic niche in preventing arrhythmias associated with IKr blockade.
Further research, including direct comparative studies with a broader range of traditional anti-arrhythmic drugs in various arrhythmia models, is warranted to fully elucidate the therapeutic potential and safety profile of this compound. The detailed experimental protocols provided in this guide serve as a foundation for designing such future investigations. The development of Kv11.1 activators like this compound could open new avenues for safer and more effective anti-arrhythmic therapies.
References
- 1. Robust anti-arrhythmic efficacy of verapamil and flunarizine against dofetilide-induced TdP arrhythmias is based upon a shared and a different mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an allosteric modulator/activator of Kv11.1 channels, counteracts dofetilide‐induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an allosteric modulator/activator of Kv 11.1 channels, counteracts dofetilide-induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dofetilide induced torsade de pointes: Mechanism, risk factors and management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Flecainide - Wikipedia [en.wikipedia.org]
- 8. droracle.ai [droracle.ai]
LUF7244 Performance in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of LUF7244's performance against other alternatives in preclinical models, supported by experimental data. This compound is a negative allosteric modulator and activator of the Kv11.1 (hERG) potassium channel, which plays a critical role in cardiac repolarization. Its primary therapeutic potential lies in counteracting the proarrhythmic effects of drugs that block this channel, a common cause of drug-induced Long QT Syndrome and Torsades de Pointes (TdP).
Mechanism of Action and Signaling Pathway
This compound allosterically modulates the Kv11.1 channel, increasing the potassium current (IKr) by inhibiting channel inactivation.[1] This action helps to shorten the cardiac action potential duration (APD) and prevent early afterdepolarizations (EADs), which are precursors to serious arrhythmias.[1][2][3] Unlike direct channel blockers, this compound's modulatory effect offers a novel approach to mitigating the adverse cardiac effects of various medications.
Performance in Preclinical Models
The primary preclinical model for evaluating this compound's efficacy is the chronic atrioventricular block (CAVB) dog model, which is highly susceptible to drug-induced TdP. In these models, this compound has been benchmarked against the effects of dofetilide, a potent IKr blocker.
In Vitro Performance
In isolated cardiomyocytes from both canines and human induced pluripotent stem cells (hiPSC-CMs), this compound has demonstrated a concentration-dependent ability to counteract the effects of dofetilide.
| Parameter | Model | Condition | This compound Effect | Comparator (Dofetilide) | Reference |
| IKr Current | Isolated Canine Cardiomyocytes | Baseline | Doubled IKr at 10 µM | - | [2] |
| Isolated Canine Cardiomyocytes | With Dofetilide | Partially overcame dofetilide-mediated inhibition | Blocked IKr | [1] | |
| Action Potential Duration (APD90) | hiPSC-CMs | Baseline | Significantly shortened | - | [1] |
| hiPSC-CMs | With Dofetilide (30 nM) | Decreased dofetilide-induced prolongation | Profoundly increased APD | [1] | |
| Isolated Canine Cardiomyocytes | Baseline | Dose-dependent reduction | - | [1] | |
| Early Afterdepolarizations (EADs) | Isolated Canine Cardiomyocytes | With Dofetilide | Inhibited dofetilide-induced EADs | Induced EADs | [2] |
In Vivo Performance
In anesthetized dogs with chronic atrioventricular block, this compound demonstrated significant anti-arrhythmic effects.
| Parameter | Model | Condition | This compound (2.5 mg/kg) Effect | Comparator (Dofetilide) | Reference |
| Torsades de Pointes (TdP) | CAVB Dogs | Dofetilide-induced | Prevented TdP in 5 out of 7 animals | Induced TdP | [2] |
| QTc Interval | Dogs in Sinus Rhythm | Baseline | Non-significant shortening (-6.8%) | - | [2] |
| Plasma Concentration | Dogs in Sinus Rhythm | - | Peak level of 1.75 ± 0.80 µM | - | [2] |
| CAVB Dogs | - | Peak level of 2.34 ± 1.57 µM | - | [2] |
Comparison with Other Kv11.1 Activators
While direct head-to-head preclinical studies are limited, this compound's profile can be compared to other known Kv11.1 activators based on available data. ICA-105574 is a structurally similar compound that has also been evaluated in preclinical models.
| Compound | Mechanism | Preclinical Efficacy | Noted Limitations/Risks | Reference |
| This compound | Negative allosteric modulator, inhibits inactivation | Prevents dofetilide-induced TdP in dogs, shortens APD | Did not fully normalize QTc prolongation in the presence of dofetilide | [1][2] |
| ICA-105574 | Attenuates channel inactivation | Reversed drug-induced APD prolongation in guinea-pig myocytes, prevented ventricular arrhythmias | Potential proarrhythmic risk at higher concentrations | [4] |
| NS1643 | Attenuates channel inactivation | Reversed drug-induced APD prolongation in guinea-pig myocytes, but did not prevent arrhythmias in intact hearts | Less efficient anti-arrhythmic activity compared to ICA-105574 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of these findings.
In Vivo Chronic Atrioventricular Block (CAVB) Dog Model
References
- 1. This compound, an allosteric modulator/activator of Kv11.1 channels, counteracts dofetilide‐induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an allosteric modulator/activator of Kv 11.1 channels, counteracts dofetilide-induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Compound ICA-105574 prevents arrhythmias induced by cardiac delayed repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of hERG Negative Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical component in cardiac action potential repolarization. Blockade of this channel is a major cause of drug-induced QT prolongation, which can lead to life-threatening arrhythmias. Negative allosteric modulators (NAMs) of the hERG channel represent a promising therapeutic strategy to mitigate the effects of hERG blockers. These molecules bind to a site distinct from the primary blocker binding site, reducing the affinity and/or efficacy of the blocker. This guide provides a head-to-head comparison of prominent hERG NAMs, supported by experimental data to aid researchers in drug discovery and development.
Quantitative Comparison of hERG Negative Allosteric Modulators
The following table summarizes the key quantitative data for several well-characterized hERG NAMs. The data has been compiled from various studies, and direct comparison should be made with consideration of potential variations in experimental conditions.
| Modulator | Assay Type | Parameter | Value | Reference Compound | Cell Line |
| LUF7346 | Radioligand Dissociation | ↑ [³H]dofetilide Dissociation (%) | ~84% at 50 µM | Dofetilide | HEK293 |
| Electrophysiology | Effect on IKr | Slows deactivation, positive shift in inactivation | - | hiPSC-CMs | |
| VU0405601 | Electrophysiology | IC50 Shift (Dofetilide) | 2-fold (38.7 nM to 76.3 nM) | Dofetilide | HEK293 |
| Electrophysiology | Effect on hERG Current | Accelerates activation, slows inactivation | - | HEK293 | |
| LUF7244 | Radioligand Dissociation | ↓ Blocker Affinity | Yes (astemizole, sertindole, cisapride, dofetilide) | Dofetilide | HEK293 |
| Electrophysiology | Effect on IKr | Increases current by inhibiting inactivation | - | hiPSC-CMs, Canine Cardiomyocytes | |
| MLT-531 | Radioligand Dissociation | ↑ [³H]dofetilide Dissociation | Yes | Dofetilide | HEK293 |
| Compound 7f | Radioligand Dissociation | ↑ [³H]dofetilide Dissociation Rate | Significant | Dofetilide | Not Specified |
| Radioligand Displacement | ↓ Dofetilide & Astemizole Affinity | Remarkable | Dofetilide, Astemizole | Not Specified | |
| Compound 7p | Radioligand Dissociation | ↑ [³H]dofetilide Dissociation Rate | Significant | Dofetilide | Not Specified |
| Radioligand Displacement | ↓ Dofetilide & Astemizole Affinity | Remarkable | Dofetilide, Astemizole | Not Specified | |
| Compound 9i | Radioligand Displacement | ↓ Dofetilide Affinity | Most Potent in Series | Dofetilide | Not Specified |
Note: "↑" indicates an increase, and "↓" indicates a decrease. hiPSC-CMs refers to human induced pluripotent stem cell-derived cardiomyocytes.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: hERG channel gating and modulation by a blocker and a NAM.
Caption: Workflow for radioligand binding and electrophysiology assays.
Experimental Protocols
Radioligand Dissociation Assay
This assay measures the ability of a NAM to accelerate the dissociation of a radiolabeled hERG blocker (e.g., [³H]dofetilide) from the channel.
1. Cell Membrane Preparation:
-
Culture HEK293 cells stably expressing the hERG channel.
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, add the cell membranes, [³H]dofetilide (at a concentration near its Kd), and assay buffer.
-
Incubate to allow the radioligand to reach binding equilibrium with the hERG channels.
-
Initiate dissociation by adding a high concentration of unlabeled dofetilide.
-
Simultaneously, add the test NAM at various concentrations to different wells.
-
Incubate for a specific time period (e.g., 10 minutes).
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding at each NAM concentration by subtracting non-specific binding (determined in the presence of a saturating concentration of unlabeled blocker).
-
Plot the percentage of [³H]dofetilide dissociation against the NAM concentration.
-
Determine the EC50 value, which is the concentration of the NAM that produces 50% of the maximal increase in dissociation.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion current flowing through the hERG channels in a single cell and assesses how it is affected by a blocker and a NAM.
1. Cell Preparation:
-
Plate hERG-expressing cells (e.g., HEK293 or hiPSC-CMs) on glass coverslips.
-
Mount the coverslip in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with an extracellular solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4).
2. Recording:
-
Fabricate patch pipettes from borosilicate glass and fill with an intracellular solution (e.g., containing in mM: 130 KCl, 1 MgCl₂, 5 EGTA, 10 HEPES, 5 Mg-ATP, pH 7.2).
-
Approach a cell with the pipette and form a high-resistance seal (gigaohm seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.
3. Drug Application and Data Analysis:
-
Record baseline hERG currents.
-
Perfuse the hERG blocker at a concentration around its IC50 and record the inhibited currents.
-
In the continued presence of the blocker, co-apply the NAM at various concentrations.
-
Measure the recovery of the hERG current in the presence of the NAM.
-
Plot the concentration-response curve for the blocker in the absence and presence of the NAM to determine the shift in the IC50 value.
-
Analyze changes in the channel's gating properties, such as the voltage-dependence of activation and inactivation, and the rates of activation, deactivation, and inactivation.
Conclusion
The development of hERG negative allosteric modulators offers a promising avenue for mitigating the proarrhythmic risk associated with a wide range of therapeutic drugs. The data and protocols presented in this guide provide a framework for the comparative evaluation of these modulators. Researchers can utilize this information to select and characterize novel compounds with improved safety and efficacy profiles, ultimately contributing to the development of safer medicines. Further head-to-head studies under standardized conditions will be invaluable in refining our understanding of the subtle yet critical differences between these promising molecules.
LUF7244 and Cardiotoxicity: A Comparative Efficacy Guide in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of LUF7244 and other cardioprotective agents in various animal models of cardiotoxicity. While this compound has shown promise in a specific model of drug-induced arrhythmia, its efficacy in broader forms of cardiotoxicity, such as that induced by chemotherapy agents like doxorubicin (B1662922), has not been reported in publicly available literature. This guide will therefore focus on established and investigational agents for doxorubicin-induced cardiotoxicity as a benchmark for comparison, highlighting the current data gap for this compound in this critical area.
This compound: An Allosteric Modulator of Kv11.1 Channels
This compound is a negative allosteric modulator and activator of the Kv11.1 (hERG) potassium channel.[1][2] Its primary mechanism of action involves inhibiting the inactivation of these channels, thereby increasing the repolarizing potassium current in cardiomyocytes.[1][2] This action shortens the cardiac action potential duration.
Efficacy in a Dofetilide-Induced Arrhythmia Model
This compound has been evaluated in a canine model of dofetilide-induced torsades de pointes, a life-threatening cardiac arrhythmia associated with QT interval prolongation.[1][2] Dofetilide (B1670870) is a known hERG channel blocker, and its cardiotoxicity is directly related to delayed cardiac repolarization.
Experimental Protocol: Dofetilide-Induced Arrhythmia in Dogs [1]
-
Animal Model: Anesthetized dogs with chronic atrioventricular block.
-
Induction of Arrhythmia: Administration of dofetilide to induce torsades de pointes.
-
Intervention: Intravenous administration of this compound (2.5 mg·kg⁻¹·15 min⁻¹).
-
Key Parameters Measured: Electrocardiogram (ECG) for QT interval and arrhythmia incidence, plasma levels of this compound.
Efficacy Data:
| Intervention | Animal Model | Key Findings | Reference |
| This compound | Dog (Dofetilide-induced arrhythmia) | Prevented dofetilide-induced torsades de pointes in 5 out of 7 animals. Shortened the QTc interval. | [1][2] |
Signaling Pathway of this compound in Dofetilide-Induced Arrhythmia
Caption: Mechanism of this compound in preventing dofetilide-induced arrhythmia.
Doxorubicin-Induced Cardiotoxicity: A Different Challenge
Doxorubicin is a widely used and effective anthracycline chemotherapeutic agent, but its clinical use is limited by dose-dependent cardiotoxicity.[3] The mechanisms underlying doxorubicin-induced cardiotoxicity are multifactorial and distinct from hERG channel blockade, primarily involving:
-
Oxidative Stress: Generation of reactive oxygen species (ROS).[4]
-
Mitochondrial Dysfunction: Impaired energy production in cardiomyocytes.[5]
-
DNA Damage and Apoptosis: Induction of programmed cell death in heart cells.[4][6]
Animal Models of Doxorubicin-Induced Cardiotoxicity
Various animal models are used to study doxorubicin-induced cardiotoxicity and to evaluate potential cardioprotective agents.[3][7]
| Animal Model | Dosing Regimen (Doxorubicin) | Key Pathological Features | Reference |
| Mouse | Chronic: e.g., 3 mg/kg weekly for several weeks | Increased cardiac troponin T, dose-related cardiac lesions, reduced heart rate. | [8][9] |
| Rat | Acute: Single high dose (e.g., 15-20 mg/kg). Chronic: Multiple lower doses (e.g., 2.5 mg/kg weekly for 4 weeks). | Myocardial necrosis, fibrosis, decreased left ventricular function. | [3] |
| Rabbit | Chronic: Multiple low doses over several weeks. | Histological changes in the myocardium, congestive heart failure. | |
| Dog | Chronic: Multiple doses. | Reproducible cardiac lesions. | [7] |
Comparative Efficacy of Cardioprotective Agents in Doxorubicin Models
As there is no available data on this compound in doxorubicin-induced cardiotoxicity, this section will compare the efficacy of other well-studied agents.
Dexrazoxane (B1684449)
Dexrazoxane is the only FDA-approved cardioprotective agent for use with doxorubicin.[3] It is a catalytic inhibitor of topoisomerase IIβ, which is implicated in doxorubicin-induced DNA damage. It also acts as an iron chelator, reducing the formation of ROS.
Efficacy Data:
| Intervention | Animal Model | Key Findings | Reference |
| Dexrazoxane | Mouse, Rat, Dog | Dose-dependent decrease in the severity of cardiomyopathy. Effective at various dose ratios (DZR:DOX). | [10][11] |
| Dexrazoxane | Rat (Doxorubicin + Trastuzumab) | Reduced cardiomyocyte apoptosis and levels of cardiac injury markers (MDA, cTnI). | [12] |
Carvedilol (B1668590)
Carvedilol is a non-selective beta-blocker with additional antioxidant and anti-apoptotic properties.[4][13]
Efficacy Data:
| Intervention | Animal Model | Key Findings | Reference |
| Carvedilol | In vitro (cardiomyocytes) | Decreased free radical release and apoptosis. | [6] |
| Carvedilol | Human clinical trial | Prevented a reduction in left ventricular ejection fraction. | [14][15] |
ACE Inhibitors (e.g., Enalapril)
Angiotensin-converting enzyme (ACE) inhibitors are commonly used in the management of cardiovascular diseases and have shown protective effects against doxorubicin-induced cardiotoxicity.[5][16] Their mechanisms include reducing oxidative stress and preserving mitochondrial function.[5]
Efficacy Data:
| Intervention | Animal Model | Key Findings | Reference |
| Enalapril | Rat | Ameliorated cytotoxic effects, preserved mitochondrial function, and reduced free radical formation. | [5] |
| ACE Inhibitors | Human retrospective study | Associated with a protective effect against a decline in ejection fraction. | [16] |
Experimental Workflow for Evaluating Cardioprotective Agents in a Rat Model of Doxorubicin-Induced Cardiotoxicity
Caption: A typical experimental workflow for preclinical cardiotoxicity studies.
Conclusion and Future Directions
This compound demonstrates clear efficacy in a preclinical model of drug-induced arrhythmia by targeting the hERG channel. However, its potential role in mitigating other forms of cardiotoxicity, particularly the complex and multifactorial cardiotoxicity induced by doxorubicin, remains unknown.
For researchers and drug development professionals, this represents a significant knowledge gap. Future preclinical studies are warranted to investigate the efficacy of this compound in established animal models of doxorubicin-induced cardiotoxicity. Such studies should include direct, head-to-head comparisons with agents like dexrazoxane and carvedilol to benchmark its potential cardioprotective effects. Elucidating the activity, or lack thereof, of this compound in these models will be crucial in defining its therapeutic potential beyond the niche of drug-induced arrhythmias.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an allosteric modulator/activator of Kv 11.1 channels, counteracts dofetilide-induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic insights into carvedilol's potential protection against doxorubicin-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pre-treatment with ACE Inhibitor Attenuates Doxorubicin Induced Cardiomyopathy via Preservation of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carvedilol prevents doxorubicin-induced free radical release and apoptosis in cardiomyocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical animal models of cardiac protection from anthracycline-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of doxorubicin-induced chronic cardiotoxicity in the B6C3F1 mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dose-response relationship of dexrazoxane for prevention of doxorubicin-induced cardiotoxicity in mice, rats, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical models of cardiac protection and testing for effects of dexrazoxane on doxorubicin antitumor effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cardiac Protective Effects of Dexrazoxane on Animal Cardiotoxicity Model Induced by Anthracycline Combined With Trastuzumab Is Associated With Upregulation of Calpain-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carvedilol as a protector against the cardiotoxicity induced by anthracyclines (doxorubicin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Carvedilol Administration Can Prevent Doxorubicin-Induced Cardiotoxicity: A Double-Blind Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cardioprotective Effects of Carvedilol in Inhibiting Doxorubicin-induced Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
Safety Operating Guide
Navigating the Safe Disposal of LUF7244: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with the novel hERG channel modulator LUF7244, ensuring safe handling and proper disposal is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential safety and logistical information based on general best practices for research chemicals, alongside an overview of its known experimental applications and mechanism of action.
Immediate Safety and Handling Precautions
Given that this compound is an organic small molecule used in pharmacological research, it should be handled with care in a laboratory setting. The following precautions are essential:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
-
Spill Management: In the event of a spill, evacuate the immediate area and prevent the spread of the material. Use an appropriate absorbent material for liquid spills. The spilled chemical and cleanup materials must be collected and disposed of as hazardous waste. Report any significant spills to your institution's Environmental Health and Safety (EHS) department.
Operational Disposal Plan
The disposal of this compound and any contaminated materials must comply with local, state, and federal regulations. The following step-by-step operational plan provides a general framework for its disposal.
Step 1: Waste Classification and Segregation
All materials that have come into contact with this compound should be treated as hazardous chemical waste. Proper segregation is critical to ensure safe disposal.
| Waste Type | Description | Collection and Segregation Protocol |
| Solid this compound Waste | Unused, expired, or surplus pure compound. | Collect in a designated, chemically compatible, and clearly labeled container for solid hazardous waste. |
| Contaminated Labware | Gloves, pipette tips, bench paper, and other disposable items that have come into contact with this compound. | Collect in a dedicated, labeled hazardous waste container. For items with minimal contamination, double-bagging may be appropriate, following institutional guidelines. |
| Contaminated Sharps | Needles, syringes, or broken glass contaminated with this compound. | Place in a puncture-resistant sharps container that is clearly labeled as "Hazardous Waste." |
| Liquid this compound Waste | Solutions containing this compound or solvents used to rinse containers that held the compound. | Collect in a designated, chemically compatible, and clearly labeled container for liquid hazardous waste. Ensure the container has a secure, leak-proof closure. |
Step 2: Container Management
Proper management of waste containers is crucial to prevent leaks and ensure safety.
-
Compatibility: Use containers made of materials that are chemically resistant to this compound and any solvents used.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents, including "this compound."
-
Closure: Keep waste containers securely closed except when adding waste.
Step 3: Storage
Store hazardous waste in a designated, well-ventilated, and secure area away from incompatible materials. Follow your institution's guidelines for secondary containment.
Step 4: Disposal Request
Once a waste container is full or ready for disposal, follow your institution's specific procedures to request a pickup from the EHS department or a licensed hazardous waste contractor. Do not dispose of this compound or its containers in the regular trash or down the drain.
Experimental Context and Mechanism of Action
This compound is a negative allosteric modulator of the human Ether-à-go-go-Related Gene (hERG) potassium channel, also known as Kv11.1.[1][2] It has been investigated for its potential to counteract the proarrhythmic effects of drugs that block the hERG channel, a common cause of drug-induced Long QT Syndrome.[1][2]
Key Experimental Findings
The following table summarizes key in vitro and in vivo findings for this compound from published research.[2]
| Parameter | Organism/System | Effect of this compound |
| IKv11.1 (hERG current) | HEK293 cells | Concentration-dependently increased IKv11.1 by inhibiting channel inactivation. |
| Action Potential Duration | Human and canine cardiomyocytes | Shortened action potential duration. |
| Dofetilide-induced Early Afterdepolarizations (EADs) | In vitro | Inhibited dofetilide-induced EADs. |
| Dofetilide-induced Torsades de Pointes (TdP) | In vivo (canine model) | Prevented dofetilide-induced TdP arrhythmia. |
Mechanism of Action: this compound as a hERG Channel Modulator
This compound acts as a "molecular wedge" to prevent the hERG channel from entering a non-conductive, inactivated state. This leads to an overall increase in the potassium current through the channel, which can help to shorten the cardiac action potential and counteract the effects of hERG-blocking drugs.
Experimental Workflow for Assessing this compound's Effect
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a preclinical model.
By adhering to these general safety and disposal procedures and understanding the experimental context of this compound, researchers can maintain a safe laboratory environment while contributing to the advancement of cardiovascular pharmacology. Always consult your institution's specific hazardous waste management protocols.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound, an allosteric modulator/activator of Kv 11.1 channels, counteracts dofetilide-induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling LUF7244
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, logistical, and operational guidance for the handling of LUF7244, a negative allosteric modulator of the hERG (Kv11.1) channel. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide is based on best practices for handling potent research-grade small molecules and its known solvent, Dimethyl Sulfoxide (DMSO), and co-solvent, Polyethylene Glycol 400 (PEG 400).
Immediate Safety and Personal Protective Equipment (PPE)
Due to the potent biological activity of this compound and the properties of its solvents, stringent safety measures are paramount. The primary risks include skin and eye irritation, and the potential for systemic effects if absorbed. DMSO is known to readily penetrate the skin and can carry dissolved substances with it.[1][2][3]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Recommended Equipment | Key Considerations |
| Hand Protection | Butyl rubber or neoprene gloves.[3] | Standard nitrile gloves offer limited protection against DMSO and should be avoided for prolonged contact.[3] Always inspect gloves for integrity before use. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes of this compound solutions. |
| Body Protection | A fully buttoned lab coat. | Provides a barrier against accidental spills. |
| Respiratory Protection | Not generally required when handling small quantities in a well-ventilated area or a fume hood. | If there is a risk of aerosolization or handling larger quantities, a respirator may be necessary based on a risk assessment. |
Operational Plan: Handling and Preparation of this compound Solutions
This compound is typically handled in solution. The following protocols are based on established laboratory procedures for preparing this compound for experimental use.[4]
Preparation of this compound Stock Solution for In Vitro Studies
For cellular experiments, this compound is dissolved in DMSO to create a concentrated stock solution.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Appropriate sterile, amber glass vials or polypropylene (B1209903) tubes
-
Calibrated pipettes
-
Vortex mixer
-
Analytical balance
Protocol:
-
Preparation: Work within a chemical fume hood. Ensure all glassware and equipment are clean and dry.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary.
-
Storage: Store the stock solution in tightly sealed, clearly labeled amber vials at -20°C or -80°C for long-term storage.
Preparation of this compound Dosing Solution for In Vivo Studies
For animal studies, this compound is typically prepared in a vehicle of DMSO and Polyethylene Glycol 400 (PEG 400).
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 400 (PEG 400)
-
Sterile vehicle (e.g., saline or phosphate-buffered saline)
-
Sterile vials and syringes
Protocol:
-
Vehicle Preparation: Prepare a 1:1 (v/v) solution of DMSO and PEG 400.
-
Dissolution: Dissolve the weighed this compound in the DMSO/PEG 400 vehicle to the desired concentration.
-
Dilution (if necessary): The this compound/vehicle solution can be further diluted with a sterile aqueous buffer (e.g., saline) to the final dosing concentration immediately before administration. The final concentration of DMSO should be kept to a minimum to avoid toxicity.
-
Administration: Administer the solution via the desired route as specified in the experimental protocol.
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and accidental exposure. All waste should be treated as hazardous.[5][6]
Disposal Procedures:
| Waste Type | Disposal Method |
| Unused this compound Powder | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. |
| This compound Solutions (in DMSO or DMSO/PEG 400) | Collect in a designated, sealed hazardous waste container for organic solvents.[3][6] |
| Contaminated Labware (e.g., pipette tips, vials) | Place in a designated, sealed hazardous waste container for solid waste.[6] |
| Contaminated PPE (e.g., gloves) | Dispose of as hazardous solid waste. |
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general workflow for handling this compound in a laboratory setting and its known mechanism of action.
Caption: General laboratory workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
- 3. uwaterloo.ca [uwaterloo.ca]
- 4. This compound, an allosteric modulator/activator of Kv 11.1 channels, counteracts dofetilide-induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. depts.washington.edu [depts.washington.edu]
- 6. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
